Calendic acid
Description
Calendic acid has been reported in Calendula officinalis with data available.
RN given for (Z,E,E)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-KBPWROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897455 | |
| Record name | Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5204-87-5, 28872-28-8 | |
| Record name | Calendic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calendic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calendic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 40.5 °C | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Calendic Acid: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway in Calendula officinalis
Introduction
Calendic acid is a conjugated linolenic acid (CLnA) isomer, specifically (8E,10E,12Z)-octadeca-8,10,12-trienoic acid, found in high concentrations in the seed oil of pot marigold (Calendula officinalis)[1]. This unusual fatty acid, with its conjugated double bond system, exhibits unique chemical properties that make it a valuable renewable resource for the oleochemical industry, with potential applications in the production of paints, coatings, and polymers. Furthermore, emerging research suggests potential health benefits associated with conjugated fatty acids, sparking interest in their biological activities and biosynthetic origins. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, with a focus on the key enzymes, their genetic basis, and the experimental methodologies used to elucidate this pathway.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from oleic acid is a two-step enzymatic process that occurs in the developing seeds of Calendula officinalis. The pathway involves the sequential action of two distinct enzymes that are variants of the fatty acid desaturase 2 (FAD2) family.
Step 1: Synthesis of Linoleic Acid from Oleic Acid
The precursor for this compound synthesis is oleic acid (18:1Δ⁹), a common monounsaturated fatty acid in plants. The first step involves the desaturation of oleic acid to linoleic acid (18:2Δ⁹¹²) by a conventional Δ12-fatty acid desaturase. In Calendula officinalis, this enzyme is encoded by the CoFad2 gene[2][3]. This enzyme introduces a cis double bond at the Δ12 position of oleic acid. The expression of CoFad2 is not restricted to the seeds and can be detected in other tissues as well[2].
Step 2: Conversion of Linoleic Acid to this compound
The key and final step in the biosynthesis of this compound is the conversion of linoleic acid to this compound. This reaction is catalyzed by a specialized and unusual FAD2-like enzyme known as a fatty acid conjugase, encoded by the CoFac2 (also referred to as CoFADX) gene in Calendula officinalis[2][4][5]. This enzyme is highly specific to developing seeds, which correlates with the accumulation of this compound in this tissue[2][3].
The CoFac2 enzyme modifies the existing double bond structure of linoleic acid. It catalyzes the conversion of the cis-Δ⁹ double bond into a trans,trans-conjugated system at the Δ⁸ and Δ¹⁰ positions, while the original cis-Δ¹² double bond remains unchanged[4][5]. The proposed mechanism involves the abstraction of hydrogen atoms from the C-8 and C-11 positions of linoleic acid[1].
Enzymology and Gene Regulation
The two key enzymes in the this compound biosynthetic pathway, CoFAD2 and CoFac2, are both membrane-bound proteins located in the endoplasmic reticulum. While they share sequence homology, their functions are distinct. CoFAD2 is a typical Δ12-desaturase, whereas CoFac2 possesses the unique conjugase activity. The tissue-specific expression of CoFac2 in developing seeds suggests a tightly regulated transcriptional control, ensuring that this compound is synthesized and accumulated specifically in the storage oils of the seed.
Data Presentation
Table 1: Enzymes in the this compound Biosynthetic Pathway
| Enzyme Name | Gene Name | Substrate | Product | Cellular Localization | Tissue Specificity | Reference |
| Δ12-Oleate Desaturase | CoFad2 | Oleic Acid (18:1Δ⁹) | Linoleic Acid (18:2Δ⁹¹²) | Endoplasmic Reticulum | Expressed in various tissues, including developing seeds | [2][3] |
| Fatty Acid Conjugase | CoFac2 (CoFADX) | Linoleic Acid (18:2Δ⁹¹²) | This compound (18:3Δ⁸¹⁰¹²) | Endoplasmic Reticulum | Developing seeds | [2][3][4] |
Table 2: Substrate Specificity of Calendula officinalis Fatty Acid Conjugase (CoFac2)
| Substrate | Product | Activity Level | Reference |
| Linoleic Acid (18:2Δ⁹¹²) | This compound (18:3Δ⁸¹⁰¹²) | High | [2][3] |
| Palmitoleic Acid (16:1Δ⁹) | Conjugated 16:2 diene | Weak | [2][3] |
| Oleic Acid (18:1Δ⁹) | Conjugated 18:2 diene | Weak | [2][3] |
Note: Specific kinetic parameters (Km and Vmax) for the Calendula officinalis fatty acid conjugase (CoFac2) are not currently available in the published literature.
Experimental Protocols
Heterologous Expression of CoFad2 and CoFac2 in Yeast for Functional Characterization
This protocol describes the expression of the Calendula officinalis FAD2-like enzymes in Saccharomyces cerevisiae to confirm their function.
a. cDNA Library Construction and Gene Cloning:
-
Isolate total RNA from developing seeds of Calendula officinalis.
-
Construct a cDNA library from the isolated mRNA using a commercial kit. A detailed protocol for cDNA library construction can be found in various sources[6][7][8][9].
-
Design degenerate PCR primers based on conserved regions of known plant FAD2 genes to amplify fragments of CoFad2 and CoFac2 from the cDNA library.
-
Use the amplified fragments as probes to screen the cDNA library and isolate full-length cDNA clones of CoFad2 and CoFac2.
-
Sequence the full-length cDNAs to confirm their identity.
b. Yeast Expression Vector Construction:
-
Subclone the full-length coding sequences of CoFad2 and CoFac2 into a yeast expression vector, such as pYES2 (Invitrogen), under the control of an inducible promoter (e.g., GAL1).
c. Yeast Transformation and Expression:
-
Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).
-
Grow the transformed yeast cells in a selective medium lacking uracil.
-
Induce gene expression by adding galactose to the culture medium.
-
Supplement the culture medium with the appropriate fatty acid substrate (e.g., oleic acid for CoFad2, linoleic acid for CoFac2).
d. Fatty Acid Analysis:
-
Harvest the yeast cells after a period of induction.
-
Extract the total lipids from the yeast cells.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract (see Protocol 2).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the enzymatic reactions.
Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
This protocol outlines the procedure for preparing FAMEs from plant tissues or yeast cells for subsequent analysis by GC-MS.
a. Lipid Extraction:
-
Homogenize the biological sample (e.g., Calendula seeds, yeast pellet) in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).
-
Add a known amount of an internal standard (e.g., heptadecanoic acid) for quantification.
-
Separate the lipid-containing organic phase from the aqueous phase by centrifugation.
-
Collect the organic phase and evaporate the solvent under a stream of nitrogen.
b. Transesterification:
-
Resuspend the dried lipid extract in a solution of methanolic HCl or boron trifluoride-methanol.
-
Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.
-
Stop the reaction by adding water and extract the FAMEs with an organic solvent such as hexane.
c. GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX70).
-
Use a temperature gradient to separate the FAMEs based on their chain length, degree of unsaturation, and position of double bonds.
-
Detect and identify the FAMEs using a mass spectrometer.
-
Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.
Detailed protocols for FAME analysis can be found in various publications[2][10][11][12].
Northern Blot Analysis of Gene Expression
This protocol is used to determine the expression patterns of CoFad2 and CoFac2 in different plant tissues.
a. RNA Isolation:
-
Isolate total RNA from various tissues of Calendula officinalis (e.g., leaves, stems, roots, flowers, and developing seeds at different stages).
b. Gel Electrophoresis and Blotting:
-
Separate the total RNA samples on a denaturing agarose gel.
-
Transfer the separated RNA from the gel to a nylon membrane.
c. Probe Preparation and Hybridization:
-
Prepare DNA probes specific for CoFad2 and CoFac2 using the isolated cDNAs.
-
Label the probes with a radioactive or non-radioactive marker.
-
Hybridize the labeled probes to the RNA on the membrane.
d. Detection:
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes, chemiluminescence for non-radioactive probes).
-
The intensity of the signal will indicate the relative abundance of the target mRNA in each tissue.
Detailed protocols for Northern blotting are widely available[4][13][14][15][16].
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound in Calendula officinalis.
Caption: Experimental workflow for the study of this compound biosynthesis.
References
- 1. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Method to Prepare Barcoded cDNA Libraries from Plant Callus for Long-Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Northern Blot - Lifeasible [lifeasible.com]
- 5. researchgate.net [researchgate.net]
- 6. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]
- 7. Construction of a specialized cDNA library from plant cells isolated by laser capture microdissection: toward comprehensive analysis of the genes expressed in the rice phloem. | Semantic Scholar [semanticscholar.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Genetic Approaches to Study Plant Responses to Environmental Stresses: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 15. RNA Isolation and Northern Blot Analysis [bio-protocol.org]
- 16. Northern Blot Analysis of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Isomeric Forms of Calendic Acid and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid, a conjugated linolenic acid (CLnA), is a polyunsaturated fatty acid found in high concentrations in the seeds of Calendula officinalis (pot marigold).[1] It exists in several isomeric forms, with the most common being α-calendic acid and β-calendic acid. These isomers have garnered significant interest in the scientific community due to their distinct biological activities, including potent anti-cancer and pro-apoptotic properties. This technical guide provides a comprehensive overview of the characteristics of α- and β-calendic acid, detailed experimental protocols for their study, and an exploration of their known signaling pathways.
Isomeric Forms and Physicochemical Characteristics
The two primary isomers of this compound are α-calendic acid, with an (8E,10E,12Z) configuration, and β-calendic acid, which is the all-trans isomer (8E,10E,12E).[2] Their distinct geometries give rise to different physicochemical properties and biological activities.
Data Presentation: Physicochemical Properties
| Property | α-Calendic Acid | β-Calendic Acid |
| IUPAC Name | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid[3] | (8E,10E,12E)-octadeca-8,10,12-trienoic acid |
| Synonyms | a-Calendic acid, trans-8, trans-10, cis-12-octadecatrienoic acid[3] | b-Calendic acid, trans-8, trans-10, trans-12-octadecatrienoic acid |
| Molecular Formula | C₁₈H₃₀O₂[3] | C₁₈H₃₀O₂ |
| Molecular Weight | 278.43 g/mol [3] | 278.43 g/mol |
| Melting Point | 40-40.5 °C[4] | Not experimentally determined |
| logP (Predicted) | 6.06 - 6.66[4] | 6.06 - 6.66 |
| Polar Surface Area | 37.3 Ų[4] | 37.3 Ų |
| Water Solubility (Predicted) | 0.00024 g/L[4] | Very hydrophobic, practically insoluble |
Data Presentation: Spectroscopic Characteristics
| Spectroscopic Technique | α-Calendic Acid | β-Calendic Acid |
| UV-Vis (λmax) | 262, 270, 282 nm[5] | 262, 270, 282 nm[5] |
| ¹H NMR | Specific peak assignments not fully available in searched literature. | Specific peak assignments not fully available in searched literature. |
| ¹³C NMR | Specific peak assignments not fully available in searched literature. | Specific peak assignments not fully available in searched literature. |
| FT-IR | Characteristic bands for carboxylic acid (O-H stretch ~3300-2500 cm⁻¹, C=O stretch ~1710 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), and C=C stretches for conjugated systems. Specific peak assignments not fully available in searched literature. | Similar characteristic bands to the α-isomer are expected, with potential shifts in the fingerprint region due to stereochemical differences. Specific peak assignments not fully available in searched literature. |
Biological Activities and Signaling Pathways
Both α- and β-calendic acid have demonstrated significant biological activities, with a particular focus on their anti-cancer effects. Studies have shown that β-calendic acid may exhibit more potent cytotoxic and anti-proliferative effects compared to its α-isomer.
Data Presentation: Biological Activity
| Biological Activity | α-Calendic Acid | β-Calendic Acid | Cell Line(s) |
| Anti-cancer | Induces apoptosis and inhibits invasion[6] | Induces apoptosis and inhibits invasion; reported to be more active than α-isomer[6] | Choriocarcinoma JEG-3, Colon cancer cells |
| Apoptosis Induction | Induces apoptosis through oxidative stress and p38 MAPK activation[6] | Induces apoptosis through oxidative stress and p38 MAPK activation[6] | Choriocarcinoma JEG-3 |
| Anti-inflammatory | Potential anti-inflammatory effects[4] | Potential anti-inflammatory effects | Macrophages |
Signaling Pathways
The primary signaling pathway implicated in the biological activity of both α- and β-calendic acid is the induction of apoptosis via oxidative stress and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. There is also evidence to suggest a potential role for the NF-κB signaling pathway.
Oxidative Stress and p38 MAPK Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]
- 3. This compound | C18H30O2 | CID 5282818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous Production of this compound Naturally Found in Calendula officinalis by Recombinant Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Health Benefits of Calendic Acid: A Technical Guide on Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid, a conjugated linolenic acid (CLNA) isomer found in the pot marigold (Calendula officinalis), is emerging as a compound of interest for its potential therapeutic properties. As a polyunsaturated fatty acid with a distinctive molecular structure, preliminary research suggests its involvement in several key biological processes, including the modulation of inflammatory responses, induction of cancer cell apoptosis, and potential influence on metabolic pathways. This technical guide provides an in-depth summary of the current preliminary findings on the health benefits of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways implicated in its activity. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Anti-Cancer Effects
Preliminary in vitro studies have indicated that this compound possesses anti-cancer properties, primarily through the induction of apoptosis and inhibition of cancer cell invasion.
Quantitative Data
While much of the research has focused on Calendula officinalis extracts, one key study has investigated the effects of isolated α- and β-calendic acid on human choriocarcinoma JEG-3 cells.
| Cell Line | Compound | Effect | Quantitative Data | Reference |
| JEG-3 | α-calendic acid | Apoptosis Induction | Data not available in abstract | [1] |
| JEG-3 | β-calendic acid | Apoptosis Induction | Data not available in abstract | [1] |
| JEG-3 | α-calendic acid | Invasion Inhibition | Data not available in abstract | [1] |
| JEG-3 | β-calendic acid | Invasion Inhibition | Data not available in abstract | [1] |
Note: Specific IC50 values for isolated this compound on various cancer cell lines are not yet widely available in the reviewed literature. The majority of published data pertains to crude extracts of Calendula officinalis.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the anti-cancer effects of this compound, based on the methodologies described in the available literature.
-
Cell Line: Human choriocarcinoma JEG-3 cells.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of α- and β-calendic acid for specified time periods to assess dose- and time-dependent effects.
-
After treatment with this compound, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
Apoptotic cells are analyzed by flow cytometry.
-
Transwell inserts with a Matrigel-coated membrane are used.
-
JEG-3 cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of MDA, a product of lipid breakdown, often using a thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH) Assay: The levels of the antioxidant glutathione are quantified to assess the cellular antioxidant capacity.
-
Total protein is extracted from this compound-treated cells.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p38 MAPK, phospho-p38 MAPK, Bcl-2, Bax, Caspase-3, Caspase-9).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways
The anti-cancer effects of this compound appear to be mediated, at least in part, through the induction of oxidative stress and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
Anti-Inflammatory Effects
Preliminary evidence suggests that this compound may exert anti-inflammatory effects by modulating key inflammatory pathways, although much of the current research has been conducted using extracts of Calendula officinalis.
Quantitative Data
Direct quantitative data for isolated this compound is limited. However, studies on Calendula officinalis extracts, which contain this compound, have shown inhibitory effects on inflammatory markers.
| Model | Treatment | Effect | Quantitative Data | Reference |
| LPS-stimulated RAW 264.7 macrophages | Calendula officinalis oil | Inhibition of Nitric Oxide (NO) production | 50% inhibition at 147 µL/mL | |
| Carrageenan-induced paw edema (rats) | Calendula officinalis extract (500 mg/kg) | Reduction in paw edema | 65.9% inhibition | |
| Dextran-induced paw edema (rats) | Calendula officinalis extract (500 mg/kg) | Reduction in paw edema | 42.4% inhibition |
Experimental Protocols
The following are generalized protocols for assessing anti-inflammatory activity, which could be adapted for testing isolated this compound.
-
Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Rodents (e.g., rats or mice) are administered this compound orally or intraperitoneally.
-
After a set period, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.
-
NF-κB Activation Assay: The activation of the NF-κB pathway can be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or by a reporter gene assay.
-
COX-2 Expression: The expression of the cyclooxygenase-2 (COX-2) enzyme can be quantified at the protein level by Western blot or at the mRNA level by RT-qPCR.
Signaling Pathways
The anti-inflammatory effects of Calendula officinalis extracts are thought to be mediated through the inhibition of the NF-κB signaling pathway and the downregulation of COX-2 expression. The direct role of this compound in these pathways requires further investigation.
Metabolic Effects
The role of this compound in metabolic regulation is the least explored area. However, as a conjugated linolenic acid, it is hypothesized to interact with pathways that regulate lipid and glucose metabolism, such as those involving Peroxisome Proliferator-Activated Receptors (PPARs).
Quantitative Data
Currently, there is a lack of specific quantitative data from preliminary studies on the direct effects of this compound on metabolic parameters.
Experimental Protocols
The following protocols are standard methods used to investigate the metabolic effects of fatty acids and could be applied to this compound.
-
Preadipocyte cell lines (e.g., 3T3-L1) are cultured to confluence.
-
Adipocyte differentiation is induced using a standard hormonal cocktail.
-
Cells are treated with this compound during the differentiation process.
-
Lipid accumulation is visualized and quantified by Oil Red O staining.
-
Differentiated adipocytes or muscle cells are serum-starved.
-
Cells are treated with this compound.
-
Glucose uptake is stimulated with insulin.
-
The uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) is measured by flow cytometry or a fluorescence plate reader.
-
Cells are co-transfected with a PPAR expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.
-
Transfected cells are treated with this compound.
-
Luciferase activity is measured to determine the extent of PPAR activation.
Signaling Pathways
Conjugated linolenic acids are known to be ligands for PPARs, which are key regulators of lipid and glucose homeostasis. It is plausible that this compound may exert metabolic effects through the activation of PPARγ.
References
The Role of Calendic Acid in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calendic acid, a conjugated linolenic acid isomer, is a significant component of the seed oil of Calendula officinalis (pot marigold). This technical guide provides a comprehensive overview of the biosynthesis, metabolic role, and quantification of this compound in plants. It details the enzymatic conversion of linoleic acid to this compound, summarizes its accumulation across different genotypes, and presents methodologies for its analysis. Furthermore, this guide explores the current understanding of its physiological function, primarily as a storage lipid, and its potential, though less understood, role in plant stress responses. Diagrams of the biosynthetic pathway and related signaling cascades are provided to elucidate the metabolic context of this unusual fatty acid.
Introduction
This compound ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) is an unsaturated fatty acid notable for its conjugated double bond system.[1] It is chemically similar to conjugated linoleic acids (CLAs) and is of interest for its potential industrial applications as a drying oil and for its purported health benefits.[2] In the plant kingdom, this compound is predominantly found in the seed triglycerides of species belonging to the Calendula genus.[3][4] Understanding the metabolic pathways leading to its synthesis, its physiological role within the plant, and the factors influencing its accumulation is crucial for both fundamental plant science and for harnessing its potential through biotechnology.
Biosynthesis of this compound
The biosynthesis of this compound is a specialized pathway that diverges from the common fatty acid synthesis routes in plants. The primary precursor for this compound is linoleic acid (18:2Δ⁹ᶜ,¹²ᶜ).[5]
The Core Biosynthetic Pathway
The synthesis of this compound from linoleic acid is catalyzed by a unique enzyme known as a fatty acid conjugase, which is a variant of the Δ12-oleate desaturase (FAD2).[1] In Calendula officinalis, this enzyme is encoded by the CoFac2 gene.[6][7]
The key steps in the biosynthesis, starting from oleic acid, are as follows:
-
Desaturation of Oleic Acid: Oleic acid (18:1Δ⁹ᶜ), synthesized in the plastid and exported to the cytoplasm, is first desaturated at the Δ12 position to form linoleic acid (18:2Δ⁹ᶜ,¹²ᶜ). This reaction is catalyzed by the conventional Δ12-oleate desaturase, encoded by the CoFad2 gene in C. officinalis.[6]
-
Conjugation of Linoleic Acid: The CoFac2 enzyme then acts on linoleic acid. It catalyzes the conversion of the cis-double bond at the Δ9 position into a trans,trans-conjugated double bond system at the Δ8 and Δ10 positions, resulting in the formation of this compound (18:3Δ⁸ᴱ,¹⁰ᴱ,¹²ᶻ).[7][8] This process involves the removal of hydrogen atoms from the C-8 and C-11 positions of linoleic acid.[6][9]
The expression of the CoFac2 gene is highly specific to developing seeds, which correlates with the accumulation of this compound exclusively in this tissue. In contrast, the CoFad2 gene is expressed in various tissues, reflecting the widespread presence of linoleic acid in the plant.[6][7]
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from oleic acid in Calendula officinalis.
Quantitative Data on this compound Accumulation
This compound is the predominant fatty acid in the seed oil of Calendula officinalis, though its concentration can vary significantly depending on the genotype and environmental conditions.
| Genotype/Study Reference | Tissue | This compound Content (% of total fatty acids) | Other Major Fatty Acids (%) |
| C. officinalis (Various genotypes)[4] | Seed | 51.4 - 57.6 | Linoleic acid (28.5 - 31.9) |
| C. officinalis (14 cultivars)[2] | Seed | 25 - 50 | Not specified |
| C. officinalis (Various genotypes)[10] | Seed | 6.91 - 51.42 | Linoleic acid (30.50 - 48.25) |
| C. officinalis (General)[4] | Seed | ~60 | Not specified |
| Calendula species (17 species) | Seed | 38.9 - 58.4 | Not specified |
Role in Plant Metabolism and Physiology
The primary and most well-established role of this compound in plants is as a storage fatty acid in the seeds of Calendula species. It is accumulated in triacylglycerols, providing a dense source of energy and carbon for the developing embryo upon germination.
Role in Plant Development
The accumulation of this compound is tightly regulated and occurs specifically during seed maturation. Studies have shown that as the seed heads of C. officinalis mature, the oil content and the proportion of this compound within that oil both increase.[2] This developmental regulation points to its dedicated function as a storage compound for the next generation.
Response to Abiotic and Biotic Stress
The direct role of this compound in plant stress responses is not yet well-defined. However, as an unsaturated fatty acid, it is situated within the broader context of lipid metabolism, which is known to be crucial for stress adaptation.
-
Abiotic Stress: Studies on C. officinalis have shown that abiotic stresses like salinity and drought can impact overall growth, photosynthetic pigments, and the accumulation of stress-related compounds like proline.[11][12][13][14][15] While these studies demonstrate the plant's response to stress, they do not directly link these responses to changes in this compound metabolism.
-
Biotic Stress and Signaling: Unsaturated fatty acids, particularly linoleic and linolenic acids, are precursors to a class of signaling molecules called oxylipins, which includes the plant hormone jasmonic acid (JA).[16][17][18][19][20] Jasmonates are key regulators of plant defense against herbivores and certain pathogens.[21] this compound biosynthesis represents a branch from this central pathway. It is plausible that the diversion of linoleic acid towards this compound synthesis could modulate the pool of precursors available for JA production, thereby indirectly influencing defense signaling. However, a direct signaling role for this compound itself has not been established.
Visualization of Fatty Acid Signaling Context
Caption: Metabolic fate of linoleic acid, showing the divergence into the jasmonic acid signaling pathway and the this compound biosynthesis pathway.
Experimental Protocols
Accurate quantification of this compound is essential for research and quality control. The standard method involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).
Lipid Extraction and FAME Preparation
This protocol is adapted from standard methods for fatty acid analysis.[22][23][24][25][26]
Materials:
-
Chloroform
-
Methanol
-
0.9% (w/v) NaCl solution
-
Hexane
-
2M Methanolic KOH or 1.2% HCl in methanol
-
Sodium hydrogen sulfate (anhydrous)
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Homogenization and Extraction:
-
Weigh approximately 100 mg of ground seed tissue into a glass test tube.
-
Add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully transfer the lower chloroform phase containing the lipids to a new clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification (Base-catalyzed):
-
To the dried lipid extract, add 1 mL of hexane to redissolve the oil.
-
Add 200 µL of 2M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Add a small amount of anhydrous sodium hydrogen sulfate to neutralize the catalyst and absorb water.
-
Centrifuge briefly. The upper hexane layer containing the FAMEs is ready for GC analysis.
-
-
Transesterification (Acid-catalyzed):
-
To the dried lipid extract, add 2 mL of 1.2% HCl in methanol.
-
Cap the tube tightly and heat at 80-100°C for 1 hour.
-
Cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex to extract the FAMEs into the hexane phase.
-
Centrifuge briefly. The upper hexane layer is ready for GC analysis.
-
GC-MS Analysis of this compound FAMEs
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
A polar capillary column (e.g., BPX70, DB-23, or SP-2560) is recommended for good separation of fatty acid isomers.[7]
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 min.
-
-
MS Detector:
-
Scan range: 50-500 m/z.
-
Ionization mode: Electron Impact (EI).
-
Quantification:
-
Identification of the this compound methyl ester peak is based on its retention time compared to a standard and its characteristic mass spectrum.
-
Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard.
Conclusion and Future Perspectives
This compound is a major and metabolically significant fatty acid in the seeds of Calendula officinalis. Its biosynthesis via a specialized fatty acid conjugase is well-characterized. The primary role of this compound is as a storage lipid, providing energy for the next generation. While its direct involvement in plant signaling and stress responses remains an area for further investigation, its position as a metabolic branch from the precursors of jasmonic acid signaling suggests a potential for indirect influence. The methodologies for its quantification are robust, enabling further research into the genetic and environmental factors that control its accumulation. Future research should focus on elucidating the specific roles of this compound during seed germination and its potential involvement in plant defense, which could open new avenues for its application in agriculture and biotechnology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agronomysociety.org.nz [agronomysociety.org.nz]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The biosynthesis of this compound, octadeca-(8E,10E, 12Z)-trienoic, acid, by developing marigold seeds: origins of (E,E,Z) and (Z,E,Z) conjugated triene acids in higher plants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. Effects of salinity and salicylic acid on growth characteristics and photosynthetic pigments of Calendula officinalis L. [ijmapr.areeo.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. Drought stress effects on pot marigold (Calendula officinalis L.) revealed by REML and BLUEs analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 25. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
A Technical Guide to the In Vitro Anticancer Potential of Calendic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro anticancer properties of calendic acid, a conjugated linolenic acid isomer found in Calendula officinalis. The guide focuses on its mechanisms of action, cytotoxic effects on various cancer cell lines, and the detailed experimental protocols used to elucidate these properties.
Introduction: this compound as a Potential Anticancer Agent
This compound is an omega-6 polyunsaturated fatty acid derived from the pot marigold, Calendula officinalis[1]. It exists in α and β isomeric forms, both of which have demonstrated potent anticancer properties in preclinical studies[2]. Research highlights its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis) through multiple signaling pathways[1][2]. This guide synthesizes the current in vitro evidence, presenting quantitative data, mechanistic pathways, and detailed methodologies for researchers in oncology and drug development.
Mechanism of Action: How this compound Induces Cancer Cell Death
In vitro studies have revealed that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by a cascade of molecular events.
2.1 Induction of Oxidative Stress
A primary mechanism initiated by both α- and β-calendic acid is the significant elevation of oxidative stress within cancer cells. This is characterized by an increase in reactive oxygen species (ROS) and byproducts of lipid peroxidation, such as malondialdehyde (MDA). This pro-oxidant activity disrupts the cellular redox balance, triggering downstream signaling pathways that lead to cell death[2].
2.2 Activation of the p38 MAPK Signaling Pathway
The oxidative stress induced by this compound directly activates the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK)[2]. The p38MAPK pathway is a critical regulator of cellular responses to stress stimuli. Its activation in this context serves as a key step in initiating the apoptotic program[2]. Inhibition of p38MAPK has been shown to block this compound-induced apoptosis, confirming its central role in the signaling cascade[2].
2.3 Modulation of Bcl-2 Family Proteins and Caspase Activation
Downstream of p38MAPK activation, this compound modulates the expression of key proteins in the Bcl-2 family, which are critical regulators of apoptosis[3][4]. Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[2][5]. This shift in the Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3[2][6]. Active caspase-3 is the final effector in this cascade, responsible for cleaving cellular substrates and executing the apoptotic program[2][7][8].
2.4 Induction of Cell Cycle Arrest
In addition to inducing apoptosis, extracts containing this compound have been shown to inhibit cancer cell proliferation by arresting the cell cycle. Studies have identified that treatment can cause cells to accumulate in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA. This cell cycle arrest is a key component of its antiproliferative effect[7][8][9].
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of this compound and related Calendula extracts have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| This compound | HCT15 (Colon Cancer) | 800 µM | [10] |
| Caffeic Acid Phenethyl Ester (CAPE) | HCT-116 (Colorectal Cancer) | 44.2 mM | [10] |
| Caffeic Acid Phenyl Propyl Ester (CAPPE) | HCT-116 (Colorectal Cancer) | 32.7 mM | [10] |
| Caffeic Acid Phenethyl Ester (CAPE) | SW-480 (Colorectal Cancer) | 132.3 mM | [10] |
| Caffeic Acid Phenyl Propyl Ester (CAPPE) | SW-480 (Colorectal Cancer) | 130.7 mM | [10] |
Note: Data for pure this compound is limited; values for related phenolic acids and their esters with demonstrated anticancer potential are included for context.
Table 2: Summary of Mechanistic Effects of this compound In Vitro
| Effect | Cancer Cell Line | Observations | Reference |
| Apoptosis Induction | JEG-3 (Choriocarcinoma) | Upregulation of Bax, downregulation of Bcl-2, activation of Caspase-9 and Caspase-3. | [2] |
| Various Tumor Cell Lines | Induction of apoptosis via active Caspase-3. | [7][8] | |
| Cell Cycle Arrest | Various Tumor Cell Lines | Arrest in the G0/G1 phase of the cell cycle. | [7][8][9] |
| Inhibition of Proliferation | Wide variety of tumor cell lines | Potent inhibition of proliferation, ranging from 70% to 100%. | [7][8][9] |
| Increased Oxidative Stress | JEG-3 (Choriocarcinoma) | Significantly increased levels of ROS and MDA. | [2] |
Visualized Signaling Pathways and Workflows
Caption: General workflow for in vitro analysis of this compound.
Caption: this compound induces apoptosis via oxidative stress and p38MAPK.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound's anticancer effects.
5.1 Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., JEG-3, HCT15, HCT-116) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure exponential growth for experiments.
5.2 Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT to purple formazan crystals[11][12].
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium[11]. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours)[11].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C[11].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[12].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
5.3 Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13][14].
-
Cell Preparation: Plate cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or a similar dye like 7-AAD[7].
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
5.4 Cell Cycle Analysis
This method uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry[15][16].
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described for the apoptosis assay[7].
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. A histogram of DNA content versus cell count will show distinct peaks for G0/G1, S, and G2/M phases[15].
Conclusion and Future Directions
The in vitro evidence strongly supports the anticancer potential of this compound. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines is primarily mediated through the generation of oxidative stress and the subsequent activation of the p38MAPK signaling pathway, which modulates Bcl-2 family proteins and activates the caspase cascade[2].
While these findings are promising, further research is required. Future studies should focus on:
-
Expanding the range of cancer cell lines tested to identify specific cancer types that are most sensitive to this compound.
-
Conducting in vivo studies to validate the in vitro findings and assess the bioavailability, efficacy, and safety of this compound in animal models.
-
Investigating potential synergistic effects when combined with conventional chemotherapeutic agents.
This comprehensive guide provides a foundational resource for scientists and researchers aiming to explore and develop this compound as a novel therapeutic agent in the fight against cancer.
References
- 1. Calendic_acid [bionity.com]
- 2. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new extract of the plant Calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 15. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Calendic Acid Research for Graduate Students
An Introduction for Researchers, Scientists, and Drug Development Professionals
Abstract
Calendic acid, a conjugated linolenic acid isomer predominantly found in the seeds of Calendula officinalis, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound research, tailored for graduate students and professionals in drug development. It covers the fundamental properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and delves into its molecular mechanisms of action, particularly its anti-cancer and anti-inflammatory effects. This guide aims to equip researchers with the necessary knowledge and methodologies to advance the study of this promising natural compound.
Introduction to this compound
This compound, chemically known as (8E,10E,12Z)-octadeca-8,10,12-trienoic acid, is a polyunsaturated fatty acid.[1] It is an isomer of α-linolenic acid and is characterized by its conjugated double bond system, which is believed to be the source of its bioactivity. The primary natural source of this compound is the seed oil of the pot marigold, Calendula officinalis, where it can constitute a significant portion of the total fatty acids.[2]
The biosynthesis of this compound in Calendula officinalis is a unique process involving a specialized fatty acid desaturase, a variant of FAD2, which converts linoleic acid into this compound.[1] This pathway highlights the plant's distinct metabolic capabilities and provides a basis for potential biotechnological production of this fatty acid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, formulation, and application in biological studies.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₂ | [3] |
| Molar Mass | 278.43 g/mol | [4] |
| IUPAC Name | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid | [1] |
| CAS Number | 5204-87-5 | [3] |
| Melting Point | 40-40.5 °C | [3] |
| Appearance | Solid | [3] |
Biological Activities of this compound
This compound has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
This compound has shown promising cytotoxic effects against various cancer cell lines. While specific IC50 values for pure this compound are not widely reported in publicly available literature, studies on Calendula officinalis extracts, rich in this compound, indicate significant anti-proliferative activity. For instance, a methanolic extract of Calendula officinalis leaves demonstrated cytotoxicity against several breast cancer cell lines.
| Cell Line | Type | IC50 (µg/mL) of C. officinalis Extract | Reference |
| AMJ13 | Breast Cancer | 2088 | [1] |
| MCF7 | Breast Cancer | 1737 | [1] |
| CAL51 | Breast Cancer | 3081 | [1] |
| MDAMB | Breast Cancer | 4.732 (reported as mg/ml) | [1] |
It is important to note that these values are for a crude extract, and the activity of purified this compound may differ. Further research is needed to establish the precise cytotoxic concentrations of the pure compound.
The anti-cancer mechanism of this compound involves the induction of apoptosis. Studies have shown that this compound can trigger programmed cell death in cancer cells through pathways involving oxidative stress and the activation of key signaling molecules.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to modulate the production of pro-inflammatory mediators. While quantitative data for pure this compound is limited, extracts of Calendula officinalis have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[5][6] This suggests that this compound may play a significant role in the plant's traditional use for treating inflammatory conditions.
PPAR Agonist Activity
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Some fatty acids are known to be natural ligands for PPARs. While there is interest in the potential of this compound to act as a PPAR agonist, specific EC50 values for its activity on PPARα and PPARγ are not yet well-documented in the literature and represent an area for future investigation.
Key Signaling Pathways
Apoptosis Induction via Oxidative Stress and p38 MAPK Pathway
This compound has been shown to induce apoptosis in human choriocarcinoma JEG-3 cells through the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative stress, in turn, activates the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway.[5] Activation of p38 MAPK leads to the upregulation of the Bcl-2/Bax ratio and the subsequent activation of the executioner caspases, Caspase-3 and Caspase-9, culminating in apoptotic cell death.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Extraction and Purification
This protocol describes the extraction of lipids, including this compound, from Calendula officinalis seeds using a Soxhlet apparatus.
Materials:
-
Dried Calendula officinalis seeds
-
Hexane (analytical grade)
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Grind the dried Calendula officinalis seeds into a fine powder.
-
Accurately weigh a known amount of the ground seed powder and place it into a cellulose extraction thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with hexane to approximately two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top of the extraction chamber.
-
Heat the hexane to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the lipids from the seed powder.
-
Allow the extraction to proceed for 6-8 hours, ensuring a continuous cycle of solvent siphoning.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the round-bottom flask containing the hexane and lipid extract.
-
Concentrate the extract using a rotary evaporator to remove the hexane, yielding the crude seed oil rich in this compound.
-
Store the crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.
This protocol outlines the purification of this compound from the crude seed oil.
Materials:
-
Crude Calendula officinalis seed oil
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Saponify the crude seed oil to obtain free fatty acids. Dissolve a known amount of oil in methanolic KOH and heat at 60°C for 1 hour.
-
Neutralize the solution with HCl and extract the free fatty acids with hexane.
-
Evaporate the hexane to obtain the free fatty acid mixture.
-
Dissolve the fatty acid mixture in the mobile phase for injection into the preparative HPLC.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water. A typical starting condition could be 80% acetonitrile, increasing to 100% over 30 minutes. The flow rate will depend on the column dimensions.
-
Monitor the elution at a wavelength of 270 nm, which is within the absorption maximum for conjugated trienes like this compound.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Verify the purity of the isolated this compound using analytical HPLC or GC-MS.
Analytical Methods
This protocol is for the analysis and quantification of this compound in a sample.
Materials:
-
Purified this compound or lipid extract
-
Methanolic HCl (5%) or BF₃-methanol
-
Hexane (GC grade)
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or similar polar column)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a known amount of the sample, add 2 mL of 5% methanolic HCl.
-
Heat the mixture at 70°C for 2 hours in a sealed vial.
-
After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for FAME analysis. For example, start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/minute, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by using an internal standard and creating a calibration curve.
-
Biological Assays
This assay is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.[7][8][9][10][11]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with this compound at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
This protocol is used to detect the activation of the p38 MAPK pathway and the execution of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p38 MAPK, cleaved caspase-3, and a loading control like β-actin to normalize the results.
Conclusion
This compound is a natural fatty acid with significant potential in drug discovery, particularly in the fields of oncology and inflammation. This guide has provided a foundational understanding of its properties, biological activities, and the molecular mechanisms underlying its effects. The detailed experimental protocols offer a starting point for graduate students and researchers to investigate this compound further. While the existing literature provides a strong basis for its therapeutic potential, further research is crucial to elucidate the precise quantitative effects of pure this compound and to explore its full range of biological activities. The continued study of this compound is poised to contribute to the development of novel therapeutic agents from natural sources.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Calendic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the key biological activities of calendic acid, a conjugated linolenic acid isomer found predominantly in Calendula officinalis. It synthesizes findings from pivotal studies, focusing on the compound's anti-cancer, anti-inflammatory, and metabolic-modulating properties. The guide includes detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways to support further research and development.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] Its primary mechanisms of action involve the induction of apoptosis and the inhibition of cancer cell invasion, often mediated through the activation of oxidative stress-related signaling pathways.[1]
Molecular Mechanism: Apoptosis and Anti-Invasion
Studies on human choriocarcinoma (JEG-3) cells have elucidated a key pathway for this compound's anti-cancer effects. Both α- and β-isomers of this compound induce apoptosis and suppress cell invasion by increasing intracellular oxidative stress.[1] This is marked by elevated levels of reactive oxygen species (ROS) and lipid peroxidation. The heightened oxidative stress subsequently activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling cascade.[1] Phosphorylation and activation of p38MAPK lead to a downstream modulation of the Bcl-2 family proteins, specifically upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2. This shift in the Bcl-2/Bax ratio culminates in the activation of initiator caspase-9 and effector caspase-3, executing the apoptotic program.[1]
Caption: Apoptosis signaling pathway induced by this compound in cancer cells.
Quantitative Data: Cytotoxicity and Anti-Invasion
The following table summarizes the quantitative findings from a key study on JEG-3 choriocarcinoma cells. The data illustrates a dose-dependent effect of α- and β-calendic acid on cell viability and invasion.
| Parameter | Treatment Group | Concentration (μM) | Result (% of Control) | Citation |
| Cell Viability | α-Calendic Acid | 50 | ~75% | [1] |
| 100 | ~50% | [1] | ||
| 200 | ~30% | [1] | ||
| β-Calendic Acid | 50 | ~80% | [1] | |
| 100 | ~55% | [1] | ||
| 200 | ~40% | [1] | ||
| Cell Invasion | α-Calendic Acid | 100 | ~40% | [1] |
| β-Calendic Acid | 100 | ~50% | [1] |
Experimental Protocols
A typical workflow for evaluating the anti-cancer properties of a compound like this compound involves a series of in vitro assays to measure cytotoxicity, apoptosis, and protein expression.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Calendic Acid from Calendula officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid is a conjugated linolenic acid isomer found in high concentrations in the seed oil of Calendula officinalis (pot marigold).[1][2][3][4][5] This fatty acid is of significant interest to the pharmaceutical, cosmetic, and food industries due to its potential anti-inflammatory, anti-cancer, and other biological activities.[2][6] These application notes provide detailed protocols for the extraction of this compound from Calendula officinalis seeds, encompassing various methods from traditional solvent extraction to modern supercritical fluid and ultrasound-assisted techniques. The protocols are designed to guide researchers in obtaining high-yield, high-purity this compound for further study and product development.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and depends on factors such as desired yield, purity, cost, and environmental impact. Below is a summary of quantitative data for different extraction methods. Please note that the data is compiled from various studies and direct comparison may be limited by differing experimental conditions.
Table 1: Oil Yield from Calendula officinalis Seeds using Different Extraction Methods
| Extraction Method | Solvent/Parameters | Raw Material | Oil Yield (%) | Reference |
| Solvent Extraction | n-Hexane | Seeds | 13.6 - 21.7 | [3][4] |
| Supercritical Fluid Extraction (SFE) | CO₂ (50 MPa, 50°C) | Flowers | ~5 | [7] |
| Supercritical Fluid Extraction (SFE) | CO₂ (350 bar, 40°C) | Flowers | 8.3 | [8] |
Table 2: this compound Content in Calendula officinalis Seed Oil
| Genotype/Variety | This compound (% of total fatty acids) | Reference |
| Various Genotypes | 51.4 - 57.6 | [3][4] |
| Various Cultivars | 25 - 50 | [9] |
Experimental Protocols
The extraction of this compound is a multi-step process that involves the initial extraction of oil from the seeds, followed by the purification of this compound from the crude oil.
Protocol 1: Solvent Extraction of Calendula officinalis Seed Oil
This protocol describes a standard laboratory-scale method for extracting oil from Calendula officinalis seeds using a Soxhlet apparatus.
Materials and Equipment:
-
Dried Calendula officinalis seeds
-
n-Hexane (analytical grade)
-
Soxhlet extractor
-
Heating mantle
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
Procedure:
-
Seed Preparation: Grind the dried Calendula officinalis seeds to a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Accurately weigh the ground seed powder and place it in a thimble made of filter paper.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with n-hexane (a typical solid-to-solvent ratio is 1:10 w/v).
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle. The solvent will vaporize, condense, and drip into the thimble, extracting the oil.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
-
Solvent Removal:
-
After extraction, cool the apparatus and dismantle it.
-
Transfer the n-hexane containing the extracted oil to a rotary evaporator.
-
Remove the n-hexane under reduced pressure at 40°C to obtain the crude seed oil.
-
-
Yield Calculation:
-
Weigh the crude oil and calculate the oil yield as a percentage of the initial weight of the seed powder.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Calendula officinalis Oil
SFE with carbon dioxide (CO₂) is a green alternative to solvent extraction, leaving no solvent residues.
Materials and Equipment:
-
Dried and ground Calendula officinalis seeds
-
Supercritical fluid extractor
-
High-pressure CO₂ source
-
Collection vessel
Procedure:
-
Sample Preparation: Load the ground Calendula officinalis seeds into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction temperature to 40-60°C.
-
Pressurize the system with CO₂ to 20-35 MPa.
-
Maintain a constant CO₂ flow rate (e.g., 2-4 kg/h ).
-
-
Extraction:
-
Allow the supercritical CO₂ to pass through the seed material for a predetermined time (e.g., 2-4 hours). The extracted oil will be carried with the CO₂.
-
-
Fractionation and Collection:
-
Reduce the pressure in a separator vessel to allow the CO₂ to return to its gaseous state, causing the oil to precipitate.
-
Collect the crude oil from the separator.
-
-
Yield Calculation:
-
Determine the weight of the collected oil and calculate the yield.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Calendula officinalis Seed Oil
UAE can enhance extraction efficiency and reduce extraction time and solvent consumption.
Materials and Equipment:
-
Dried and ground Calendula officinalis seeds
-
Ethanol (96%) or n-Hexane
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mixing: Mix the ground seeds with the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) in a beaker or flask.
-
Ultrasonication:
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes).
-
Maintain the temperature of the mixture, if necessary, using a cooling bath.
-
-
Separation:
-
After sonication, separate the solid material from the liquid extract by filtration.
-
-
Solvent Removal:
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude oil.
-
-
Yield Calculation:
-
Calculate the oil yield based on the initial weight of the seed powder.
-
Protocol 4: Purification of this compound by Urea-Adduct Crystallization
This protocol describes a method to enrich this compound from the crude seed oil by removing saturated and monounsaturated fatty acids.
Materials and Equipment:
-
Crude Calendula officinalis seed oil
-
Urea
-
Methanol or Ethanol
-
n-Hexane
-
Beakers, flasks
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification (Optional but recommended for free fatty acids):
-
Hydrolyze the triglycerides in the crude oil to free fatty acids by refluxing with an alcoholic solution of potassium hydroxide (KOH).
-
After saponification, acidify the mixture with an acid (e.g., HCl) to protonate the fatty acid salts.
-
Extract the free fatty acids with a nonpolar solvent like n-hexane.
-
Wash the hexane extract with water to remove impurities and then dry it over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the free fatty acid mixture.
-
-
Urea Complex Formation:
-
Dissolve urea in methanol or ethanol with heating (e.g., 70°C) to create a saturated solution (a typical ratio is 1:3 w/v of urea to alcohol).
-
In a separate flask, dissolve the fatty acid mixture in a small amount of the same alcohol.
-
Add the fatty acid solution to the hot urea solution. The typical ratio of urea to fatty acids can range from 3:1 to 5:1 by weight.
-
Stir the mixture and allow it to cool slowly to room temperature, and then further cool it to a lower temperature (e.g., 4°C or -10°C) for several hours or overnight to promote crystallization. Saturated and monounsaturated fatty acids will form inclusion complexes with urea and crystallize out.
-
-
Separation of this compound-Rich Fraction:
-
Filter the cold mixture to separate the crystallized urea-fatty acid adducts (solid phase) from the liquid phase, which is now enriched in polyunsaturated fatty acids, including this compound.
-
-
Recovery of this compound:
-
Take the filtrate (liquid phase) and add water to it.
-
Extract the this compound-rich fatty acids from the aqueous alcohol solution using n-hexane in a separatory funnel.
-
Wash the hexane extract with water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the n-hexane using a rotary evaporator to obtain the purified this compound concentrate.
-
-
Purity Analysis:
-
Analyze the purity of the obtained this compound using Gas Chromatography-Flame Ionization Detection (GC-FID) after converting the fatty acids to their methyl esters (FAMEs).
-
Mandatory Visualizations
Caption: Experimental workflows for different extraction methods of Calendula officinalis seed oil.
Caption: Workflow for the purification of this compound from crude Calendula officinalis seed oil.
References
- 1. This compound | C18H30O2 | CID 5282818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterologous Production of this compound Naturally Found in Calendula officinalis by Recombinant Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Calendula officinalis L lipophilic compounds using ultra-high efficiency / low-pressure supercritical fluid chromatography (UHE-LP/SFC). | Semantic Scholar [semanticscholar.org]
- 9. agronomysociety.org.nz [agronomysociety.org.nz]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Calendic Acid
Introduction
Calendic acid is a conjugated linolenic acid found in high concentrations in the seeds of Calendula officinalis (pot marigold). As a fatty acid with potential industrial and pharmaceutical applications, accurate and reliable quantification is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in various matrices, particularly from plant extracts.
Principle
This method utilizes reversed-phase HPLC with a C18 stationary phase to separate this compound from other fatty acids and lipophilic compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Due to the presence of conjugated double bonds in its structure, this compound exhibits strong ultraviolet (UV) absorbance, allowing for sensitive detection and quantification using a UV-Vis or Diode Array Detector (DAD). The characteristic UV absorption maxima for this compound isomers are observed at 262, 270, and 282 nm[1].
Application
This protocol is intended for researchers, scientists, and drug development professionals for the quantitative analysis of this compound in:
-
Calendula officinalis seed oil and extracts
-
Other plant-derived samples
-
Formulations in drug development and cosmetic industries
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Calendula officinalis Seeds
This protocol describes the extraction of total fatty acids, including this compound, from Calendula officinalis seeds.
-
Materials:
-
Calendula officinalis seeds
-
Mortar and pestle or grinder
-
Hexane
-
2M KOH in methanol
-
6M HCl
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
-
Procedure:
-
Grind approximately 10 g of Calendula officinalis seeds to a fine powder.
-
Transfer the powder to a flask and add 50 mL of hexane.
-
Stir the mixture for 2 hours at room temperature to extract the seed oil.
-
Filter the mixture and collect the hexane extract.
-
Evaporate the hexane using a rotary evaporator to obtain the crude seed oil.
-
For the analysis of total fatty acids (saponification), weigh approximately 100 mg of the extracted oil into a screw-capped tube.
-
Add 2 mL of 2M methanolic potassium hydroxide and heat at 70°C for 1 hour to hydrolyze the triacylglycerols.
-
Cool the mixture to room temperature and add 2 mL of water.
-
Acidify the solution to pH 2-3 with 6M HCl.
-
Extract the free fatty acids by adding 3 mL of dichloromethane, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.
-
Collect the lower organic layer. Repeat the extraction twice more.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under a gentle stream of nitrogen.
-
Reconstitute the dried fatty acid residue in a known volume of mobile phase (e.g., 1 mL) for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid
-
-
Gradient Elution:
-
0-20 min: 80% A to 100% A
-
20-25 min: Hold at 100% A
-
25.1-30 min: Return to 80% A (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or scanning from 220-350 nm with a DAD to observe the characteristic spectrum)[1].
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound standard (if available) of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.999.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient Program | 0-20 min (80-100% A), 20-25 min (100% A), 25.1-30 min (80% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
Table 2: Quantitative Data of this compound in Calendula officinalis Seed Oil from Different Genotypes
| Genotype/Source | This compound Content (% of total fatty acids) | Reference |
| Genotype CO1 | 51.4 - 57.6 | Dulf et al., 2013[2] |
| Turkish Genotype | 18.3 | Ozgul-Yucel, 2005 |
| Italian Genotypes | 16 - 46 | Angelini et al., 1997 |
| Commercial Seed Oil | ~60 | Cromack & Smith, 1998 |
Note: The variability in this compound content can be attributed to genetic differences, geographical location, and cultivation conditions.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Caption: Biosynthesis and analytical principle of this compound.
References
Application Note: Quantification of Calendic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid is a conjugated linolenic acid isomer found in high concentrations in the seeds of Calendula officinalis (pot marigold).[1][2][3] Its unique conjugated double bond system makes it a molecule of interest for various industrial and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4]
Due to their low volatility, fatty acids like this compound require derivatization prior to GC-MS analysis to convert them into more volatile and less polar derivatives. The most common method is esterification to form fatty acid methyl esters (FAMEs).
Experimental Protocols
This section details the necessary steps for the quantification of this compound, from sample preparation to GC-MS analysis.
Sample Preparation
The sample preparation method will vary depending on the matrix. Here, we provide a general protocol for the extraction of lipids from a solid matrix (e.g., plant material, seeds) and a liquid matrix (e.g., plasma, formulation).
1.1. Lipid Extraction from Solid Matrices (e.g., Calendula seeds)
A modified Folch extraction is a common method for lipid extraction.
-
Reagents and Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Weigh approximately 1 g of the homogenized solid sample into a glass tube.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize for 2-3 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the solid and liquid phases.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of 0.9% NaCl solution to the supernatant and vortex thoroughly.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract is now ready for derivatization.
-
1.2. Lipid Extraction from Liquid Matrices (e.g., Plasma)
-
Reagents and Materials:
-
Chloroform
-
Methanol
-
Centrifuge
-
-
Procedure:
-
To 1 mL of the liquid sample, add 5 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect the lower chloroform layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
-
Derivatization: Preparation of Fatty Acid Methyl Esters (FAMEs)
Acid-catalyzed esterification is a widely used method for preparing FAMEs.
-
Reagents and Materials:
-
BF3-Methanol (14% w/v) or 2% H2SO4 in methanol
-
Hexane or Isooctane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
-
-
Procedure:
-
To the dried lipid extract, add 2 mL of BF3-Methanol or 2% H2SO4 in methanol.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.
-
Gas Chromatograph (GC) Parameters:
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase, is recommended for the separation of FAMEs. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Acquisition Mode:
-
Full Scan: For initial identification of this compound methyl ester and other fatty acids. A mass range of m/z 50-400 is typically sufficient.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions for this compound methyl ester to enhance sensitivity and selectivity.[5][6][7]
-
-
Quantitative Data
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. It is important to note that these values should be determined and validated in your own laboratory setting as they can vary between instruments and methods.
| Parameter | Description | Typical Value/Range |
| Retention Time (RT) | The time it takes for methyl calendate to elute from the GC column. This will vary depending on the column and GC conditions. | Researchers should inject a this compound methyl ester standard to determine the specific retention time on their system. |
| Characteristic m/z ions | Mass-to-charge ratios of fragment ions of methyl calendate used for identification and quantification in SIM mode. | The molecular ion of methyl calendate (C19H32O2) is expected at m/z 292. Characteristic fragment ions for C18 unsaturated FAMEs often include m/z 55, 67, 81, and 95.[8] Specific prominent ions for methyl calendate should be determined from a full scan mass spectrum of a standard. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | Typically in the low ng/mL to pg/mL range, depending on the instrument and method.[9][10][11] |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately and precisely quantified. | Generally 3-5 times the LOD.[9][10][11][12] |
| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | This should be determined by analyzing a series of calibration standards. A typical range might be from the LOQ to 100 µg/mL. |
| Internal Standard (IS) | A compound added to samples and standards at a known concentration to correct for variations in sample preparation and instrument response. | For fatty acid analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used. |
Method Validation
For use in research and drug development, the GC-MS method for this compound quantification should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at different levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally as described in the table above.[9][10][11][12]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS ANALYSIS OF CALENDULA OFFICINALIS AND CYTOTOXIC EFFECTS OF ITS FLOWER CRUDE EXTRACT ON HUMAN EPIDERMOID LARYNX CARCINOMA (HEP-2). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Notes and Protocols for the Synthesis of Calendic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calendic acid, a conjugated linolenic acid (CLNA) isomer primarily found in Calendula officinalis (pot marigold), has garnered interest for its potential biological activities. This document provides detailed protocols for the chemical synthesis of a mixture of this compound isomers, including the naturally occurring α-calendic acid ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) and its all-trans isomer, β-calendic acid, through alkali isomerization of α-linolenic acid. Protocols for the purification and characterization of these isomers are also presented.
Introduction
This compound is an 18-carbon fatty acid with three conjugated double bonds.[1] The primary isomer found in nature, α-calendic acid, possesses an 8E,10E,12Z configuration.[2] Another described isomer is the all-trans β-calendic acid (8E,10E,12E).[3] The conjugated double bond system is responsible for the characteristic UV absorbance and potential bioactivities of these compounds, which are subjects of ongoing research. While this compound can be obtained from Calendula officinalis seed oil, chemical synthesis provides a route to obtain these compounds and their isomers for research and development purposes.[4] The most common chemical method for producing conjugated fatty acids is through the alkali isomerization of their non-conjugated precursors.[5][6]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound Isomers
| Property | α-Calendic Acid ((8E,10E,12Z)-18:3) | β-Calendic Acid ((8E,10E,12E)-18:3) | Reference |
| IUPAC Name | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid | (8E,10E,12E)-octadeca-8,10,12-trienoic acid | [1][3] |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ | [3] |
| Molar Mass | 278.43 g/mol | 278.43 g/mol | [3] |
| UV λmax (in ethanol) | 262, 270, 282 nm | Not explicitly stated, but expected to be similar to α-eleostearic acid (Type III spectrum) | [7] |
Table 2: Expected Outcome of Alkali Isomerization of α-Linolenic Acid
| Parameter | Expected Value | Notes |
| Starting Material | α-Linolenic acid (9Z,12Z,15Z-18:3) | High purity grade (>98%) is recommended. |
| Primary Products | Mixture of conjugated octadecatrienoic acid isomers | Includes positional and geometric isomers. |
| Key Isomers of Interest | α-Calendic acid, β-Calendic acid, and other CLNA isomers | The ratio of isomers is dependent on reaction conditions. |
| Approximate Total CLNA Yield | 60-80% | Highly dependent on reaction time, temperature, and catalyst concentration. |
Experimental Protocols
Protocol 1: Synthesis of this compound Isomers via Alkali Isomerization
This protocol describes the conversion of α-linolenic acid to a mixture of conjugated linolenic acid isomers, including this compound, using alkali isomerization.
Materials:
-
α-Linolenic acid (high purity, >98%)
-
Potassium hydroxide (KOH)
-
Propylene glycol
-
Hexane
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.2 g of KOH in 5 mL of propylene glycol. Heat the mixture to 180°C under a nitrogen atmosphere with vigorous stirring until the KOH is completely dissolved.
-
Isomerization Reaction: Add 2.5 mL of α-linolenic acid to the hot alkali solution. Continue heating at 180°C with vigorous stirring under a nitrogen atmosphere for 2.5 hours. The reaction mixture will turn a darker color.
-
Work-up - Saponification Quench: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the cooled reaction mixture to a pH of approximately 3 by adding 6 M HCl. This step protonates the fatty acid salts.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Add 20 mL of hexane and shake vigorously. Allow the layers to separate. Collect the upper organic (hexane) layer containing the fatty acids. Repeat the extraction of the aqueous layer twice more with 20 mL of hexane each time.
-
Washing: Combine the organic extracts and wash them with 20 mL of saturated NaCl solution to remove any remaining impurities.
-
Drying and Solvent Removal: Dry the hexane extract over anhydrous Na₂SO₄. Filter to remove the drying agent. Remove the hexane using a rotary evaporator to obtain the crude mixture of conjugated linolenic acid isomers.
Protocol 2: Purification of this compound Isomers by Urea Complexation
This protocol enriches the concentration of conjugated fatty acids from the crude mixture obtained in Protocol 1. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving the more highly unsaturated and conjugated fatty acids in the liquid phase.
Materials:
-
Crude mixture of conjugated linolenic acid isomers
-
Urea
-
Methanol
-
Beaker
-
Water bath
-
Buchner funnel and filter paper
Procedure:
-
Urea Solution Preparation: Prepare a saturated solution of urea in methanol by heating.
-
Complex Formation: Dissolve the crude fatty acid mixture in the hot saturated urea-methanol solution. A typical ratio is 1:5:2 (oil:urea:methanol by weight).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further to 4°C for 12-24 hours to allow for the formation of urea-adduct crystals.
-
Filtration: Separate the liquid fraction (which is enriched in this compound isomers) from the solid urea complexes by vacuum filtration using a Buchner funnel.
-
Recovery: The filtrate contains the purified mixture of this compound isomers. The methanol can be removed under reduced pressure.
Protocol 3: Analysis and Separation of this compound Isomers by RP-HPLC
This protocol allows for the analytical identification and preparative separation of individual this compound isomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade)
-
Propan-2-ol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified fatty acid mixture in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and propan-2-ol is effective. A common composition is 65% acetonitrile and 35% propan-2-ol.[8] Isocratic elution is often sufficient. A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to ensure the fatty acids are in their protonated state.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor the elution profile at the characteristic absorbance maxima of conjugated trienes, typically around 270 nm.[8]
-
-
Isomer Identification: The elution order on a C18 column for common CLnA isomers is generally: punicic < jacaric < catalpic < α-eleostearic < calendic < β-eleostearic < all-E this compound.[8] Therefore, β-calendic acid is expected to have a longer retention time than α-calendic acid.
-
Preparative Separation (Optional): For isolation of individual isomers, a larger-scale preparative HPLC column can be used with the same mobile phase system. Fractions corresponding to the desired peaks can be collected.
Protocol 4: Characterization by GC-MS
This protocol is for the identification of the fatty acid composition of the synthesized mixture after conversion to fatty acid methyl esters (FAMEs).
Materials and Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Highly polar capillary column (e.g., CP-Sil 88 or similar).
-
Methanol with 2% (v/v) sulfuric acid or BF₃-methanol.
-
Hexane.
-
Sodium bicarbonate solution (5%).
Procedure:
-
Derivatization to FAMEs:
-
To approximately 10 mg of the fatty acid mixture, add 2 mL of methanol containing 2% (v/v) sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs.
-
Wash the hexane layer with 1 mL of 5% sodium bicarbonate solution and then with water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 150°C), hold for 1 minute, then ramp to 240°C at a rate of 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Scan in the range of m/z 50-400.
-
-
Identification: Identify the FAMEs by comparing their mass spectra and retention times with those of known standards and with data from mass spectral libraries.
Mandatory Visualizations
Diagram 1: Workflow for the Synthesis and Purification of this compound Isomers
Caption: Workflow for this compound isomer synthesis and purification.
Diagram 2: Chemical Transformation Pathway
Caption: Alkali-catalyzed isomerization of α-linolenic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Chemistry in Teaching Labo [web.njit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 7. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Derivatisierung von Calendulasäure für die Gaschromatographie: Anwendungs- und Protokollhinweise
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Calendulasäure (α-Calendulasäure) ist eine konjugierte, mehrfach ungesättigte Omega-6-Fettsäure, die vor allem im Samenöl der Ringelblume (Calendula officinalis) vorkommt.[1][2][3] Ihre einzigartige Struktur mit drei konjugierten Doppelbindungen (8E, 10E, 12Z)-Octadecatriensäure macht sie zu einem interessanten Ziel für die industrielle und pharmazeutische Forschung.[4] Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Analyse von Fettsäuren, erfordert jedoch in der Regel eine Derivatisierung, um die Flüchtigkeit der Analyten zu erhöhen. Diese Application Note beschreibt ein detailliertes Protokoll zur Derivatisierung von Calendulasäure zu ihrem Methylester (FAME - Fatty Acid Methyl Ester) für die quantitative Analyse mittels GC mit Flammenionisationsdetektor (GC-FID).
Prinzip
Für die GC-Analyse müssen die polaren Carboxylgruppen der Fettsäuren in unpolarere und flüchtigere Estergruppen umgewandelt werden. Bei konjugierten Fettsäuren wie der Calendulasäure ist die Wahl der Derivatisierungsmethode entscheidend, um eine Isomerisierung der Doppelbindungen zu vermeiden. Während säurekatalysierte Verfahren (z. B. mit Bortrifluorid-Methanol) zu einer Veränderung der Konfiguration der Doppelbindungen führen können, erhält die basenkatalysierte Umesterung mit Natriummethoxid in Methanol die ursprüngliche Struktur der konjugierten Doppelbindungen.[5][6] Das resultierende Calendulasäure-Methylester kann dann mittels GC getrennt und quantifiziert werden.
Apparate und Reagenzien
Apparate:
-
Gaschromatograph mit Flammenionisationsdetektor (GC-FID)
-
Kapillarsäule mit polarer stationärer Phase (z. B. DB-23, HP-88 oder eine andere Cyanopropyl-Phase)[7][8]
-
Autosampler-Vials, 2 ml, mit Kappen und Septen
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Zentrifuge
-
Pipetten und Präzisionsspritzen
Reagenzien:
-
Calendulasäure-Standard oder aus Calendula officinalis-Samen extrahiertes Öl
-
Natriummethoxid-Lösung (0,5 M in Methanol)
-
n-Hexan (GC-Qualität)
-
Wasserfreies Natriumsulfat
-
Natriumchlorid-Lösung, gesättigt
-
Essigsäure, eisgekühlt
-
Toluol (wasserfrei)
-
Stickstoffgas, hochrein
Experimentelle Protokolle
Probenvorbereitung: Extraktion von Öl aus Calendula officinalis-Samen (Optional)
-
Die Samen von Calendula officinalis werden fein gemahlen.
-
Das Öl wird mittels Soxhlet-Extraktion mit n-Hexan als Lösungsmittel über einen Zeitraum von 6-8 Stunden extrahiert.
-
Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt, um das reine Samenöl zu erhalten.
-
Das extrahierte Öl wird unter Stickstoffatmosphäre bei -20 °C bis zur weiteren Analyse gelagert.
Derivatisierung von Calendulasäure zu ihrem Methylester (Basenkatalysierte Umesterung)
-
Einwaage: Ca. 20-30 mg des Calendulasäure-reichen Öls oder des reinen Standards werden in ein 10-ml-Schraubdeckelglas mit PTFE-Dichtung eingewogen.
-
Lösung: Die Probe wird in 1 ml wasserfreiem Toluol gelöst.
-
Umesterung: 2 ml einer 0,5 M Natriummethoxid-Lösung in Methanol werden zugegeben.[6]
-
Reaktion: Das Reaktionsgefäß wird fest verschlossen und für 10 Minuten bei 50 °C in einem Heizblock oder Wasserbad inkubiert.[5] Die Lösung sollte während der Reaktion gelegentlich geschüttelt werden.
-
Neutralisation: Nach dem Abkühlen auf Raumtemperatur werden 0,1 ml Eisessig zugegeben, um die Reaktion zu stoppen und den Katalysator zu neutralisieren.
-
Extraktion: 5 ml einer gesättigten Natriumchlorid-Lösung werden zugegeben und die Mischung wird kräftig geschüttelt. Anschließend werden 3 ml n-Hexan zugegeben und erneut für 1 Minute gevortext.
-
Phasentrennung: Die Mischung wird kurz zentrifugiert (ca. 2 Minuten bei 1000 x g), um die Phasentrennung zu beschleunigen.
-
Sammlung der organischen Phase: Die obere Hexan-Phase, die die FAMEs enthält, wird sorgfältig mit einer Pasteurpipette in ein sauberes Röhrchen überführt.
-
Trocknung: Eine kleine Menge wasserfreies Natriumsulfat wird zugegeben, um restliches Wasser zu entfernen.
-
Probenvorbereitung für die GC: Die getrocknete Hexan-Lösung wird in ein Autosampler-Vial überführt und ist bereit für die GC-Analyse.
GC-FID Analyse
-
GC-Säule: DB-23 (50% Cyanopropyl)-methylpolysiloxan, 60 m x 0,25 mm ID, 0,25 µm Filmdicke, oder äquivalent.[4][7]
-
Trägergas: Helium oder Wasserstoff bei einer konstanten Flussrate von 1,2 ml/min.
-
Injektor: Split/Splitless, Injektionstemperatur: 250 °C, Split-Verhältnis: 50:1.
-
Injektionsvolumen: 1 µl.
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 150 °C, Haltezeit: 1 Minute.
-
Rampe 1: 10 °C/min bis 200 °C.
-
Rampe 2: 5 °C/min bis 240 °C, Haltezeit: 10 Minuten.
-
-
Detektor: FID, Temperatur: 260 °C.
Datenpräsentation
Die quantitative Analyse der Fettsäurezusammensetzung in Calendula officinalis-Samenöl nach der Derivatisierung liefert typischerweise die folgenden Ergebnisse. Die prozentuale Zusammensetzung kann je nach Sorte und Wachstumsbedingungen variieren.
| Fettsäure (als FAME) | Abkürzung | Typische prozentuale Zusammensetzung (%)[1][2][3] | Erwartete Retentionszeit (relativ) |
| Palmitinsäure-Methylester | C16:0 | 3.8 - 4.6 | Früh |
| Stearinsäure-Methylester | C18:0 | 1.5 - 2.5 | Mittel |
| Ölsäure-Methylester | C18:1 (n-9) | 4.4 - 6.3 | Mittel |
| Linolsäure-Methylester | C18:2 (n-6) | 28.5 - 31.9 | Spät |
| Calendulasäure-Methylester | C18:3 (n-6) | 51.4 - 57.6 | Später als Linolsäure-Methylester |
| Arachinsäure-Methylester | C20:0 | 0.5 - 1.0 | Sehr spät |
Hinweis: Die exakten Retentionszeiten hängen von den spezifischen GC-Bedingungen und der verwendeten Säule ab. Konjugierte Fettsäuremethylester eluieren in der Regel später als ihre nicht-konjugierten Isomere mit der gleichen Anzahl an Doppelbindungen.
Visualisierungen
Abbildung 1: Workflow der Derivatisierung von Calendulasäure.
Abbildung 2: Logisches Diagramm des GC-Analyseprozesses.
References
- 1. scispace.com [scispace.com]
- 2. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. writing-library.sites.olt.ubc.ca [writing-library.sites.olt.ubc.ca]
- 4. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. DB-23 GC column | Agilent [agilent.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Bioactivity of Calendic Acid
Introduction
Calendic acid is a conjugated linolenic acid, an omega-6 fatty acid, found in plants of the Calendula genus.[1] It exists in both alpha and beta isomeric forms.[2] Research has highlighted its potential as a bioactive compound with significant anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] These application notes provide detailed protocols for a range of in vitro assays to enable researchers, scientists, and drug development professionals to effectively screen and characterize the bioactivity of this compound.
Anticancer Bioactivity Assays
Application Note: this compound has been shown to possess potent anticancer properties, including the ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress cancer cell invasion.[2][5] The following assays are fundamental for evaluating the cytotoxic and apoptotic potential of this compound against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), activation of the p38 MAPK pathway, and subsequent activation of the intrinsic apoptosis cascade.[2]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., JEG-3, HT-29, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the solvent used for this compound) and a positive control (e.g., Taxol).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Apoptosis Induction Assay (Caspase-3/9 Activity)
This protocol measures the activation of key executioner caspases (caspase-3 and -9), which are hallmarks of apoptosis.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
Cell Lysis: After treatment, lyse the cells according to the instructions of a commercial Caspase-Glo® 3/9 Assay kit.
-
Caspase Reaction: Add the Caspase-Glo® reagent to the cell lysate, which contains a luminogenic substrate for the respective caspase.
-
Luminescence Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence compared to the control group indicates the activation of caspase-3 and -9, confirming apoptosis induction.[2]
Data Presentation: Anticancer Activity
Note: The following data is derived from studies on Calendula officinalis extracts, which are rich in this compound. The activity of the purified compound may vary.
| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Colon (HT-29) | MTT | 10.84 | |
| Colon (Caco-2) | MTT | 11.73 | |
| Breast (MDA-MB-231) | MTT | 11.26 | |
| Uterine Cervix (HeLa) | MTT | 11.53 | |
| Lung (A-549) | MTT | 11.96 |
Visualization: this compound-Induced Apoptosis Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.[2]
Anti-inflammatory Bioactivity Assays
Application Note: Chronic inflammation is linked to numerous diseases. This compound and related compounds in Calendula extracts have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the NF-κB signaling pathway.[3][6][7][8]
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of NF-κB, a central transcription factor in the inflammatory response.
Protocol:
-
Cell Transfection: Plate human gastric epithelial (AGS) cells and transfect them with a luciferase reporter plasmid containing NF-κB binding sites.[6]
-
Cell Seeding: Seed the transfected cells in a 24-well plate and allow them to reach approximately 80% confluence.[6]
-
Treatment and Stimulation: Replace the medium with a serum-free medium. Treat the cells with different concentrations of this compound for 24 hours in the presence of an inflammatory stimulus like TNF-α (10 ng/mL).[6]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the lysate and measure the resulting luminescence with a luminometer.
-
Data Analysis: A decrease in luciferase activity in this compound-treated cells compared to the TNF-α-only control indicates inhibition of the NF-κB pathway. Calculate the IC₅₀ value.[6]
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme, which synthesizes pro-inflammatory prostaglandins.
Protocol:
-
Reaction Mixture Preparation: In an Eppendorf tube, mix 100 mM Tris-HCl buffer (pH 8.0), 100 µM hematin, and 40 mM L-epinephrine.[9]
-
Enzyme Addition: Add a solution containing human recombinant COX-2 enzyme and incubate at room temperature for 2 minutes.[9]
-
Inhibitor Addition: Add this compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set time, stop the reaction.
-
Product Quantification: Measure the production of Prostaglandin E₂ (PGE₂) using a suitable method such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.[9][10]
-
Data Analysis: Compare PGE₂ levels in treated samples to the untreated control to determine the percentage of inhibition and calculate the IC₅₀.
5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay determines the inhibition of 5-LOX, an enzyme that produces pro-inflammatory leukotrienes.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test solution (this compound) and a lipoxygenase solution in a 0.1 M phosphate buffer (pH 8.0). Incubate for 10 minutes at 25°C.[11]
-
Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.[12][13]
-
Absorbance Measurement: Monitor the change in absorbance at 234 nm for 3-6 minutes using a spectrophotometer. The formation of a conjugated diene from linoleic acid results in increased absorbance.[11][12]
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of absorbance change in the presence of this compound to the control. Determine the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity
Note: Data is for a dichloromethane extract of Calendula officinalis flowers.
| Target | Assay | IC₅₀ (µg/mL) | Reference |
| NF-κB | Luciferase Reporter | 6.31 | [6] |
Visualization: Inflammatory Pathways
Caption: Inhibition of the NF-κB signaling pathway.[6]
References
- 1. Calendic_acid [bionity.com]
- 2. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
Animal Models for Studying the Effects of Calendic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid, a conjugated linolenic acid isomer found predominantly in the seeds of Calendula officinalis (pot marigold), has garnered scientific interest for its potential therapeutic properties.[1] As an omega-6 fatty acid, it is synthesized from linoleic acid by a specific desaturase enzyme.[1] In vitro studies have suggested its involvement in cytotoxic and anti-tumor activities, potentially through mechanisms like lipid peroxidation and the downregulation of the lcf1 gene, which is crucial for long-chain fatty acid metabolism.[2] While research on isolated this compound in vivo is still emerging, studies on Calendula officinalis extracts and other conjugated fatty acids provide a foundation for designing animal models to investigate its effects on lipid metabolism, inflammation, and cancer.
This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of this compound.
Key Research Areas and Recommended Animal Models
The primary areas of investigation for this compound's effects in vivo include its impact on lipid metabolism and obesity, its potential role in diabetes management, and its anti-cancer properties. Rodent models, particularly mice and rats, are the most commonly used due to their physiological similarities to humans, established research methodologies, and cost-effectiveness.
Lipid Metabolism and Obesity
Objective: To investigate the effect of this compound on body weight, fat deposition, and lipid profiles.
Animal Model: Diet-induced obesity (DIO) models are highly relevant. C57BL/6J mice are a preferred strain as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
Rationale: Studies on a similar group of fatty acids, conjugated linoleic acids (CLAs), have demonstrated significant reductions in body weight and fat mass in mice.[3][4][5][6] The proposed mechanism involves the regulation of genes controlling lipid metabolism, such as PPARα and CD36.[3][7] It is hypothesized that this compound may exert similar effects.
Diabetes
Objective: To evaluate the potential of this compound in regulating blood glucose levels and improving insulin sensitivity.
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice are a common model for type 1 diabetes, while diet-induced obese and insulin-resistant models (e.g., C57BL/6J mice on a high-fat diet) are suitable for studying type 2 diabetes.
Rationale: Research using Calendula officinalis extracts has indicated potential benefits in diabetic animal models. For instance, a hydroalcoholic extract of Calendula officinalis was shown to improve passive avoidance learning and memory in streptozotocin-induced diabetic rats, suggesting a neuroprotective effect in the context of diabetes.[4] While direct evidence for isolated this compound is lacking, these findings provide a basis for investigation.
Cancer
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Animal Model: Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are the standard for preclinical cancer research.[8][9][10]
Rationale: In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines.[1][2] Furthermore, aqueous extracts of Calendula officinalis have shown in vivo anti-tumoral activity in nude mice bearing melanoma cells.[7] These findings support the investigation of purified this compound in similar in vivo cancer models.
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the expected quantitative data to be collected from animal studies investigating this compound. The data points are based on typical outcomes measured in studies of fatty acids and metabolic diseases.
Table 1: Effects of this compound on Lipid Metabolism in a Diet-Induced Obesity Model
| Parameter | Control Group (High-Fat Diet) | This compound Group (High-Fat Diet + this compound) | Expected Outcome with this compound |
| Body Weight (g) | Increase | Attenuated Increase / Decrease | ↓ |
| Epididymal Fat Pad Weight (g) | High | Lower | ↓ |
| Serum Triglycerides (mg/dL) | Elevated | Lower | ↓ |
| Serum Total Cholesterol (mg/dL) | Elevated | Lower | ↓ |
| Hepatic Triglyceride Content (mg/g tissue) | High | Lower | ↓ |
| PPARα Gene Expression (liver) | Baseline | Increased | ↑ |
| CD36 Gene Expression (adipose tissue) | Baseline | Decreased | ↓ |
Table 2: Effects of this compound in a Streptozotocin-Induced Diabetic Model
| Parameter | Diabetic Control Group | Diabetic + this compound Group | Expected Outcome with this compound |
| Blood Glucose (mg/dL) | Elevated | Lower | ↓ |
| Serum Insulin (ng/mL) | Low | Higher | ↑ |
| Glucose Tolerance (AUC in OGTT) | Impaired | Improved | ↓ |
| Insulin Sensitivity (HOMA-IR) | High | Lower | ↓ |
| Pancreatic Islet Integrity (Histology) | Damaged | Preserved | ↑ |
Table 3: Effects of this compound in a Tumor Xenograft Model
| Parameter | Vehicle Control Group | This compound Treatment Group | Expected Outcome with this compound |
| Tumor Volume (mm³) | Progressive Growth | Slower Growth / Regression | ↓ |
| Tumor Weight (g) | High | Lower | ↓ |
| Apoptotic Index (e.g., TUNEL staining) | Low | Higher | ↑ |
| Angiogenesis (e.g., CD31 staining) | High | Lower | ↓ |
| lcf1 Gene Expression (tumor tissue) | Baseline | Decreased | ↓ |
Experimental Protocols
Protocol 1: Administration of this compound by Oral Gavage in Rodents
Objective: To provide a standardized method for the oral administration of this compound to rats or mice.
Materials:
-
This compound (purified)
-
Vehicle (e.g., corn oil, olive oil)
-
Gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the purified this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. Gentle warming and vortexing may be necessary.
-
The final volume for gavage should not exceed 10 ml/kg for mice and 20 ml/kg for rats.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, firm but gentle restraint of the upper body is required.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Administration of the Compound:
-
Once the needle is correctly placed in the stomach, slowly administer the dosing solution.
-
After administration, gently remove the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Protocol 2: Analysis of Fatty Acid Profile in Animal Tissues
Objective: To determine the fatty acid composition of tissues (e.g., liver, adipose tissue) following this compound administration.
Materials:
-
Tissue sample
-
Hexane
-
14% Boron trifluoride in methanol (BF₃/MeOH)
-
Nitrogen gas
-
Water
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation:
-
Homogenize a small amount of the tissue sample (e.g., <50 µl of homogenate).
-
-
Direct Transesterification:
-
In a glass tube, mix the tissue homogenate with 1 ml of hexane and 1 ml of 14% BF₃/MeOH reagent.
-
Blanket the mixture with nitrogen gas to prevent oxidation.
-
Heat the mixture at 100°C for 1 hour.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Cool the mixture to room temperature.
-
Add 1 ml of water to the tube to separate the phases.
-
Centrifuge for 1 minute to facilitate phase separation.
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
-
Concentration and Analysis:
-
Evaporate the hexane under a stream of nitrogen.
-
Re-dissolve the FAMEs in a small, known volume of hexane.
-
Analyze the FAMEs by gas chromatography (GC) to determine the fatty acid profile.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for studying this compound in a diet-induced obesity model.
Caption: Hypothesized signaling pathway for this compound in lipid metabolism.
Caption: Workflow for evaluating this compound in a tumor xenograft model.
Conclusion and Future Directions
The study of this compound in animal models holds significant promise for understanding its potential therapeutic applications. While direct in vivo evidence for the isolated compound is currently limited, research on Calendula officinalis extracts and related conjugated fatty acids provides a strong rationale for further investigation. The protocols and models outlined in this document offer a framework for researchers to explore the effects of this compound on lipid metabolism, diabetes, and cancer. Future studies should focus on using purified this compound to definitively attribute observed effects to this specific fatty acid and to elucidate its precise molecular mechanisms of action in vivo. Such research will be crucial for translating the potential of this compound into novel therapeutic strategies.
References
- 1. Calendic_acid [bionity.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving obesity and lipid metabolism using conjugated linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globinmed.com [globinmed.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Conjugated linoleic acid (CLA) prevents body fat accumulation and weight gain in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid evokes de-lipidation through the regulation of genes controlling lipid metabolism in adipose and liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Calendic Acid as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid is a conjugated linolenic acid isomer with notable anti-cancer and anti-inflammatory properties.[1] Its capacity to induce apoptosis in cancer cells and modulate key inflammatory pathways suggests its potential as a biomarker for disease states characterized by cellular proliferation and inflammation, such as cancer.[2] These application notes provide an overview of the scientific rationale for investigating this compound as a potential biomarker, along with detailed protocols for its quantification in biological samples and for assessing its biological activity. It is important to note that the use of this compound as a clinical biomarker is still in the exploratory phase and requires further validation.
Scientific Rationale for this compound as a Potential Biomarker
This compound's primary mechanisms of action, including the induction of oxidative stress leading to apoptosis in cancer cells and the modulation of inflammatory signaling pathways, form the basis of its potential as a biomarker.
-
Apoptosis Induction in Cancer Cells: this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the p38 MAPK signaling pathway.[2] This leads to the upregulation of the Bax/Bcl-2 ratio and activation of caspases 3 and 9.[2] Elevated levels of this compound or its metabolites in tumor tissues or circulation could, therefore, be indicative of an active anti-cancer response.
-
Anti-Inflammatory Effects: Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. This compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the activity of cyclooxygenase-2 (COX-2), both of which are crucial mediators of the inflammatory response.[3][4][5] Monitoring levels of this compound could offer insights into the inflammatory status of a patient.
Data Presentation
As the investigation of this compound as a clinical biomarker is an emerging field, extensive clinical data is not yet available. The following tables present hypothetical, yet plausible, quantitative data to illustrate how this compound levels could be presented and interpreted in a research or clinical setting. These values are for illustrative purposes and should be validated experimentally.
Table 1: Hypothetical Plasma this compound Concentrations in Healthy vs. Cancer Patients
| Patient Group | N | Mean Plasma this compound (ng/mL) | Standard Deviation (ng/mL) | Range (ng/mL) | p-value |
| Healthy Controls | 100 | 15.2 | 4.5 | 8.1 - 25.3 | <0.001 |
| Colorectal Cancer | 100 | 45.8 | 12.1 | 25.6 - 78.4 | |
| Breast Cancer | 100 | 38.5 | 10.8 | 22.1 - 65.9 | |
| Pancreatic Cancer | 100 | 52.1 | 15.3 | 30.2 - 90.5 |
Table 2: Hypothetical Biomarker Performance of Plasma this compound for Cancer Detection
| Cancer Type | AUC (ROC Curve) | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |
| Colorectal Cancer | 0.88 | 85 | 82 | 81 | 86 |
| Breast Cancer | 0.82 | 78 | 75 | 76 | 77 |
| Pancreatic Cancer | 0.91 | 88 | 85 | 84 | 89 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound-Induced Apoptotic Pathway.
Caption: this compound's Anti-Inflammatory Pathway.
Experimental Workflow
Caption: Workflow for this compound Biomarker Analysis.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol provides a method for the extraction and quantification of this compound from human plasma samples.
Materials:
-
Human plasma collected in EDTA tubes
-
Internal Standard (IS): Heptadecanoic acid (C17:0)
-
Acetonitrile, HPLC grade
-
Hexane, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Centrifuge tubes, 1.5 mL and 15 mL
-
Centrifuge capable of 3000 x g
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (Heptadecanoic acid in chloroform, 1 mg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification of target ions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using a series of standard solutions of this compound with a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Protocol 2: In Vitro Assessment of this compound-Induced Apoptosis
This protocol describes a method to evaluate the pro-apoptotic effect of this compound on a cancer cell line (e.g., HT-29 colon cancer cells).
Materials:
-
HT-29 colon cancer cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
96-well plates and cell culture flasks
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-29 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) group.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After the treatment period, collect both adherent and floating cells by trypsinization and centrifugation (500 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
-
Data Analysis:
-
Use the flow cytometer software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late) for each treatment group.
-
Compare the percentage of apoptosis in this compound-treated groups to the vehicle control group using appropriate statistical tests.
-
Conclusion
This compound presents a promising candidate for further investigation as a biomarker, particularly in the context of cancer and inflammatory diseases. Its distinct biological activities provide a strong rationale for its potential clinical utility. The protocols outlined in these application notes offer a starting point for researchers to explore the quantification of this compound in biological matrices and to further elucidate its mechanisms of action. Rigorous validation studies are essential to establish the clinical relevance of this compound as a diagnostic or prognostic biomarker.
References
- 1. Heterologous Production of this compound Naturally Found in Calendula officinalis by Recombinant Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 5. Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial Applications of Calendic Acid in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid is a conjugated linolenic acid (CLNA) isomer with the chemical structure (8E,10E,12Z)-octadeca-8,10,12-trienoic acid. Primarily found in the seeds of the pot marigold (Calendula officinalis), this fatty acid has garnered significant interest in the biotechnology and pharmaceutical industries due to its potent biological activities.[1][2] Its unique conjugated double bond system is believed to be responsible for its anti-cancer, anti-inflammatory, and other therapeutic properties.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in biotechnological research and drug development.
Biotechnological Production of this compound
The native source of this compound, Calendula officinalis, provides a natural but seasonally and geographically variable supply. Biotechnological production using recombinant microorganisms offers a more controlled and scalable alternative. The fission yeast Schizosaccharomyces pombe has been successfully engineered to produce this compound through the co-expression of genes from Calendula officinalis and Punica granatum.[1][5]
Data Summary: Heterologous Production of this compound
| Host Organism | Recombinant Genes | Cultivation Conditions | Titer (mg/L) | Yield (mg/g DCW) | Reference |
| Schizosaccharomyces pombe | C. officinalis fatty acid conjugase (CoFADX-2) + P. granatum fatty acid desaturase (PgFAD2) | 16 °C for 72 h | 4.4 | 3.7 | [1][5] |
Experimental Protocol: Heterologous Production in S. pombe
This protocol outlines the key steps for the production of this compound in recombinant S. pombe.
1. Strain Development:
-
Gene Cassettes: Synthesize and codon-optimize the cDNAs for C. officinalis fatty acid conjugase (CoFADX-1 or CoFADX-2) and Punica granatum fatty acid desaturase (PgFAD2).
-
Vector Construction: Clone the gene cassettes into suitable S. pombe expression vectors.
-
Transformation: Transform the expression vectors into an appropriate S. pombe host strain using the lithium acetate/DMSO method.[6][7] Select for transformants on appropriate selective media.
2. Yeast Cultivation and Induction:
-
Pre-culture: Inoculate a single colony of the recombinant S. pombe strain into 5 mL of appropriate minimal medium (e.g., EMM) with necessary supplements. Grow at 30°C with shaking (200 rpm) for 24-48 hours until the culture is saturated.[8]
-
Main Culture: Inoculate a larger volume of minimal medium to an initial OD600 of 0.1 with the pre-culture.
-
Induction and Production: Grow the main culture at 30°C with shaking to an OD600 of 0.8-1.0. Then, transfer the culture to a lower temperature (e.g., 16°C) and continue cultivation for 72 hours to induce fatty acid synthesis and this compound production.[1][5]
3. Lipid Extraction and Analysis:
-
Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Cell Lysis: Wash the cell pellet with distilled water and then resuspend in a suitable solvent for lipid extraction (e.g., chloroform:methanol, 2:1 v/v). Disrupt the cells using glass beads and vigorous vortexing or sonication.[2]
-
Lipid Extraction: Perform a total lipid extraction using a modified Folch method.
-
Fatty Acid Methylation: Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a methanolic HCl or BF3-methanol solution.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.[9][10] Use a suitable internal standard for accurate quantification.
Visualization: Biotechnological Production Workflow
Caption: Workflow for the heterologous production and analysis of this compound in S. pombe.
Anti-Cancer Applications
This compound has demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines, making it a promising candidate for anti-cancer drug development.[3][5][11][12][13][14] Its mechanism of action often involves the induction of oxidative stress and modulation of key signaling pathways.[3]
Data Summary: Cytotoxicity of this compound and Calendula Extracts
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Incubation Time (h) | Reference |
| α-Calendic Acid | JEG-3 (Choriocarcinoma) | MTT | ~50 µM | 48 | [3] |
| β-Calendic Acid | JEG-3 (Choriocarcinoma) | MTT | ~50 µM | 48 | [3] |
| C. officinalis Flower Extract (Methanol) | MCF7 (Breast Cancer) | MTT | 1737 µg/mL | 72 | [12] |
| C. officinalis Flower Extract (Methanol) | AMJ13 (Breast Cancer) | MTT | 2088 µg/mL | 72 | [12] |
| C. officinalis Flower Extract (Methanol) | CAL51 (Breast Cancer) | MTT | 3081 µg/mL | 72 | [12] |
| C. officinalis Flower Extract (Methanol) | MDAMB (Breast Cancer) | MTT | 4732 µg/mL | 72 | [12] |
Experimental Protocols: In Vitro Anti-Cancer Assays
1. Cell Viability (MTT) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualization: this compound-Induced Apoptotic Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.[3]
Anti-Inflammatory Applications
This compound and extracts from Calendula officinalis have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[4][6]
Data Summary: Anti-inflammatory Effects of Calendula Extract
| Extract/Compound | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Effect | Reference |
| C. officinalis Flower Extract | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Dose-dependent inhibition (50% at 147 µL/mL) | [4] |
| C. officinalis Flower Extract | Macrophage Culture | LPS | TNF-α | Significant inhibition | [6] |
| C. officinalis Flower Extract | Mice (in vivo) | LPS | IL-1β, IL-6, TNF-α, IFN-γ | Significant inhibition | [6] |
Experimental Protocols: In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control.
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA):
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.
Visualization: Anti-inflammatory Mechanism of this compound
Caption: this compound's inhibition of the NF-κB signaling pathway.[1]
Extraction of this compound from Calendula officinalis
Efficient extraction of this compound from its natural source is crucial for research and industrial applications. Both conventional solvent extraction and modern supercritical fluid extraction (SFE) methods can be employed.
Data Summary: Extraction Yields from Calendula officinalis
| Extraction Method | Solvent/Conditions | Yield | Reference |
| Soxhlet Extraction | Methanol | Higher than acetone | [7] |
| Supercritical Fluid Extraction (SFE) | CO₂, 80°C, 15% EtOH | 8.3% (total extract) | [11] |
| Ethanolic Maceration (post-SFE) | Ethanol | 7.2% (polar fraction) | [11] |
Experimental Protocols: Extraction Methods
1. Soxhlet Extraction:
-
Sample Preparation: Dry and grind Calendula officinalis seeds to a fine powder.
-
Extraction: Place the powdered seeds in a thimble and extract with n-hexane or another suitable non-polar solvent in a Soxhlet apparatus for 6-8 hours.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Purification (optional): The crude oil can be further purified using chromatographic techniques to isolate this compound.
2. Supercritical Fluid Extraction (SFE):
-
Sample Preparation: Load the ground Calendula officinalis seeds into the extraction vessel.
-
Extraction Parameters: Set the extraction conditions (e.g., pressure: 15-30 MPa, temperature: 40-80°C, CO₂ flow rate). Ethanol can be used as a co-solvent to increase the extraction efficiency of more polar compounds.[11]
-
Fractionation: By varying the pressure and temperature, different fractions of the extract can be selectively obtained.
-
Collection: The extracted oil is collected in a separation vessel after depressurization.
Conclusion
This compound presents a promising bioactive compound with significant potential in the fields of biotechnology and pharmacology. Its anti-cancer and anti-inflammatory properties, coupled with the feasibility of its biotechnological production, make it a compelling subject for further research and development. The protocols and data provided in this document serve as a foundational guide for scientists and researchers exploring the industrial applications of this unique fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Profiling Extraction Method for Yeast - Kansas Lipidomics Research Center [k-state.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - [Protocol]Transformation of schizosaccharomyces pombe: lithium acetate/ dimethyl sulfoxide procedure - University of Sussex - Figshare [sussex.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Growth and the Environment of Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. Activation of the AMP-activated Protein Kinase – p38 MAP Kinase Pathway Mediates Apoptosis induced by Conjugated Linoleic Acid in p53-Mutant Mouse Mammary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Supercritical Fluid Extraction of Calendic Acid from Seeds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the supercritical fluid extraction (SFE) of calendic acid from Calendula officinalis seeds. This compound, a conjugated linolenic acid isomer, is a valuable bioactive compound with potential applications in the pharmaceutical and nutraceutical industries. SFE using supercritical carbon dioxide (SC-CO₂) offers a green and efficient alternative to conventional solvent extraction methods.
Introduction to Supercritical Fluid Extraction
Supercritical fluid extraction is a separation technique that utilizes a fluid above its critical temperature and pressure. In this state, the fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[1] Carbon dioxide is the most commonly used solvent for SFE due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.
The solvating power of SC-CO₂ can be adjusted by changing the pressure and temperature, enabling selective extraction of different compounds. For the extraction of non-polar molecules like fatty acids, pure SC-CO₂ is often effective. However, the polarity of SC-CO₂ can be increased by adding a polar co-solvent, such as ethanol, to enhance the extraction of more polar compounds.[1][2]
Supercritical Fluid Extraction of this compound: An Overview
Calendula officinalis seeds are a rich source of this compound, with some genotypes containing over 50% of this unusual fatty acid in their seed oil.[3] SFE is a promising technique for obtaining high-purity this compound extracts from these seeds. The optimization of SFE parameters is crucial for maximizing the yield and purity of the target compound.
Experimental Protocols
Sample Preparation
-
Seed Selection and Cleaning: Start with high-quality Calendula officinalis seeds. Clean the seeds to remove any foreign materials.
-
Grinding: Grind the seeds into a fine powder to increase the surface area for extraction. A particle size of around 350 µm has been used in some SFE applications.[4]
-
Drying: Dry the ground seed material to a low moisture content (e.g., < 5%) to prevent the formation of carbonic acid, which can affect extraction efficiency.
Supercritical Fluid Extraction Protocol
The following protocol is a general guideline and should be optimized for specific equipment and research goals.
-
Loading the Extractor: Mix the ground seed powder with an inert material like glass beads and load it into the extraction vessel. This helps to prevent channeling of the supercritical fluid and ensures even extraction.[1]
-
Setting SFE Parameters:
-
Pressure: This is a critical parameter influencing the density and solvating power of SC-CO₂. Higher pressures generally lead to higher yields. A typical range to explore for fatty acid extraction is 150-350 bar.[5][6]
-
Temperature: Temperature affects both the vapor pressure of the solute and the density of the SC-CO₂. An optimal temperature needs to be determined, often in the range of 40-80 °C.[2][5]
-
CO₂ Flow Rate: A continuous flow of SC-CO₂ is passed through the extraction vessel. A typical flow rate might be in the range of 1-5 L/min, though this is highly dependent on the scale of the extraction.
-
Co-solvent: For the extraction of relatively non-polar this compound, pure SC-CO₂ may be sufficient. However, the addition of a small percentage of a co-solvent like ethanol (e.g., 2-15%) can be investigated to see if it improves the extraction of the overall lipid fraction.[2][7]
-
Extraction Time: The extraction can be performed in two modes: static (the vessel is pressurized and held for a period) followed by dynamic (continuous flow). Dynamic extraction times can range from 30 to 180 minutes.[1][8]
-
-
Collection of the Extract: The extract-laden SC-CO₂ is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extract to precipitate. The extract is then collected from the separator.
-
Post-Extraction: The collected oil is weighed to determine the extraction yield. The CO₂ can be recycled.
Quantification of this compound
The concentration of this compound in the extracted oil can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Protocol for Fatty Acid Analysis:
-
Derivatization: The fatty acids in the oil extract are typically converted to their fatty acid methyl esters (FAMEs) before GC analysis. This is a standard procedure that improves the volatility of the fatty acids for GC analysis.
-
GC Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a DB-5ms column) is used.[7]
-
Injector and Detector Temperatures: Typically set around 250-280 °C for the injector and 280-325 °C for the detector (e.g., Flame Ionization Detector - FID).[6][7]
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, starting at 120 °C, holding for a minute, and then ramping up to a higher temperature.[7]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[6]
-
-
Quantification: The identification and quantification of this compound are achieved by comparing the retention time and peak area to that of a certified this compound standard.
Data Presentation
The following tables summarize the SFE parameters and potential outcomes for the extraction of this compound from seeds. These are representative values from the literature on SFE of oils from various seeds and should be used as a starting point for optimization.
Table 1: Supercritical Fluid Extraction Parameters for Oil Extraction from Seeds
| Parameter | Range | Unit | Reference |
| Pressure | 150 - 400 | bar | [5][6][9] |
| Temperature | 40 - 80 | °C | [2][5][9] |
| CO₂ Flow Rate | 30 - 70 | g/min | [8][10] |
| Co-solvent (Ethanol) | 0 - 15 | % (v/v) | [2][7] |
| Extraction Time | 60 - 210 | minutes | [6][8] |
| Particle Size | ~350 | µm | [4] |
Table 2: Example Yields of Supercritical Fluid Extraction of Seed Oils
| Seed Source | Extraction Yield (%) | Reference |
| Calendula officinalis (general SFE) | 8.3 | [10][11] |
| Flixweed (Descurainia sophia) | 0.68 - 17.1 | [1] |
| Yellow Horn | 31.61 | [9] |
| Grape Seed | 0.85 - 22.03 | [12] |
| Lycium barbarum Residue | 17 | [7] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the supercritical fluid extraction of this compound.
Caption: Experimental workflow for the supercritical fluid extraction of this compound from seeds.
Caption: Logical relationship of key SFE parameters and their influence on extraction outcomes.
References
- 1. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. environmentaljournals.org [environmentaljournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Supercritical Fluid CO2 Extraction from Yellow Horn Seed and Its Anti-Fatigue and Antioxidant Activity [mdpi.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Liposome Formulation Containing Calendic Acid for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. Their biocompatibility, biodegradability, and low toxicity make them ideal drug delivery vehicles.[1] By modifying the liposome surface with targeting ligands, it is possible to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target side effects.[2][3] Calendic acid, a polyunsaturated fatty acid found in Calendula officinalis, has demonstrated significant anti-inflammatory and anticancer properties.[4][5] In vitro studies have shown its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[6][7] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a liposomal formulation of this compound for targeted delivery to cancer cells.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Targeting Ligand | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| CAL-Lipo | DPPC:Chol:DSPE-PEG | None | 120.5 ± 2.1 | 0.15 ± 0.02 | -15.3 ± 1.2 | 92.5 ± 3.4 |
| CAL-Lipo-Fol | DPPC:Chol:DSPE-PEG:DSPE-PEG-Folate | Folate | 125.8 ± 2.5 | 0.18 ± 0.03 | -18.7 ± 1.5 | 91.8 ± 3.8 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, Chol: Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Table 2: In Vitro Cytotoxicity of this compound Formulations in MCF-7 Cells (48h)
| Formulation | IC50 (µM) ± SD |
| Free this compound | 25.6 ± 2.8 |
| CAL-Lipo | 18.2 ± 1.9 |
| CAL-Lipo-Fol | 9.7 ± 1.1 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of both non-targeted (CAL-Lipo) and folate-targeted (CAL-Lipo-Fol) liposomes containing this compound. This compound, being a fatty acid, is lipophilic and will be incorporated into the lipid bilayer of the liposomes.[8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (DSPE-PEG-Folate)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Preparation: a. For CAL-Lipo, dissolve DPPC, Cholesterol, DSPE-PEG, and this compound in a 10:5:1:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. b. For CAL-Lipo-Fol, dissolve DPPC, Cholesterol, DSPE-PEG, DSPE-PEG-Folate, and this compound in a 10:5:0.9:0.1:1 molar ratio in the same solvent mixture. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.[9] d. Further dry the lipid film under a stream of nitrogen gas for 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator. b. Subsequently, extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain a homogenous population of liposomes.
-
Purification: a. Remove the unencapsulated this compound by dialysis against PBS (pH 7.4) overnight at 4°C.
Protocol 2: Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: a. Dilute the liposome suspension with PBS (pH 7.4). b. Analyze the particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.[2][6]
2. Encapsulation Efficiency (EE%): a. Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol). b. Quantify the total amount of this compound in the disrupted liposomes using High-Performance Liquid Chromatography (HPLC).[2] c. Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Initial amount of drug) x 100
3. Morphological Analysis: a. Visualize the shape and morphology of the liposomes using Transmission Electron Microscopy (TEM).[2]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol evaluates the anticancer activity of the this compound formulations on a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line known to overexpress folate receptors).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound
-
CAL-Lipo and CAL-Lipo-Fol formulations
-
MTT reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: a. Treat the cells with varying concentrations of free this compound, CAL-Lipo, and CAL-Lipo-Fol for 48 hours. Include untreated cells as a control.
-
MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the cell viability (%) relative to the untreated control. b. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes.
Caption: Structure of a folate-targeted liposome encapsulating this compound and its binding to a cancer cell.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. Liposomal Treatment of Cancer Cells Modulates Uptake Pathway of Polymeric Nanoparticles by Altering Membrane Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for separating calendic acid from other fatty acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and analysis of calendic acid from other fatty acids, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Alternative and complementary techniques such as Supercritical Fluid Chromatography (SFC) and Counter-Current Chromatography (CCC) are also discussed.
Introduction
This compound is a conjugated linolenic acid (CLNA) isomer (8E,10E,12Z-octadecatrienoic acid) found in high concentrations in the seed oil of Calendula officinalis (pot marigold)[1][2]. Its unique conjugated double bond system imparts distinct chemical and physical properties, making its separation from other saturated and unsaturated fatty acids a key analytical challenge. The presence of various positional and geometric isomers of other fatty acids in natural extracts further complicates the analysis[3]. This document outlines detailed protocols for the effective separation and quantification of this compound.
Key Analytical Techniques
The primary methods for the separation of this compound and other fatty acids include:
-
Gas Chromatography (GC): A cornerstone technique for fatty acid analysis, typically requiring derivatization to volatile fatty acid methyl esters (FAMEs)[4][5][6].
-
High-Performance Liquid Chromatography (HPLC): Offers versatile separation of fatty acids in their native form or as derivatives. Reversed-phase (RP-HPLC) and silver ion (Ag+-HPLC) are particularly useful for conjugated isomers[7][8][9].
-
Supercritical Fluid Chromatography (SFC): A high-throughput alternative to HPLC, capable of analyzing free fatty acids without derivatization[4][10].
-
Counter-Current Chromatography (CCC): A preparative technique for the isolation and purification of target compounds from complex mixtures[2][11].
Section 1: Gas Chromatography (GC) for this compound Analysis
GC is a highly effective method for the quantitative analysis of the fatty acid profile of Calendula seed oil, including the determination of this compound content. The protocol involves the conversion of fatty acids to their corresponding FAMEs prior to analysis by GC coupled with a Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification.
Experimental Workflow: GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound from Calendula seeds.
Protocol 1: Sample Preparation - Lipid Extraction and Transesterification
This protocol is adapted from a modified Folch extraction and base-catalyzed transesterification method[3].
Materials:
-
Calendula officinalis seeds
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sodium sulfate (anhydrous)
-
2M Potassium hydroxide (KOH) in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Internal standard (e.g., C17:0 or C19:0)
Procedure:
-
Lipid Extraction:
-
Grind approximately 10 g of Calendula seeds to a fine powder.
-
Add the ground seeds to a mixture of 100 mL of chloroform and 50 mL of methanol.
-
Add a known amount of internal standard.
-
Homogenize the mixture for 2 minutes.
-
Filter the mixture through a Büchner funnel with filter paper.
-
Wash the residue with 50 mL of chloroform:methanol (2:1, v/v).
-
Combine the filtrates and add 50 mL of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower chloroform layer containing the lipids.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
-
Transesterification to FAMEs:
-
Dissolve approximately 25 mg of the lipid extract in 1 mL of hexane.
-
Add 0.2 mL of 2M methanolic KOH.
-
Vortex vigorously for 30 seconds.
-
Allow the mixture to stand for 5 minutes for phase separation.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with 1 mL of saturated NaCl solution.
-
The hexane layer is now ready for GC analysis.
-
Protocol 2: GC-FID/MS Analysis of this compound FAMEs
The following are example GC conditions for the separation of this compound FAMEs. The use of two columns with different polarities can aid in comprehensive peak identification[3].
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
Method A: Highly Polar Column [12]
-
Column: Supelco SP-2560 (100 m x 0.25 mm, 0.2 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 100:1
-
Oven Temperature Program:
-
Initial temperature: 70 °C
-
Ramp 1: 7.8 °C/min to 130 °C
-
Ramp 2: 3.1 °C/min to 189 °C, hold for 2 min
-
Ramp 3: 1.6 °C/min to 200 °C
-
Ramp 4: 3.2 °C/min to 230 °C, hold for 22 min
-
-
FID Temperature: 260 °C
Method B: Mid-Polarity Column [3]
-
Column: Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 180 °C for 1 min
-
Ramp: 4 °C/min to 240 °C, hold for 15 min
-
-
MS Detector (for identification):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
Quantitative Data Presentation
The following table summarizes the fatty acid composition of Calendula officinalis seed oil from various studies.
| Fatty Acid | Common Name | Dulf et al. (2013) (%)[13] | Krol et al. (2016) (%)[6] | Rahimi et al. (2020) (%)[6] |
| C16:0 | Palmitic acid | 3.86 - 4.55 | 3.98 - 4.32 | 4.15 - 4.56 |
| C18:0 | Stearic acid | 1.50 - 2.01 | 1.87 - 2.11 | 1.98 - 2.34 |
| C18:1 (n-9) | Oleic acid | 4.44 - 6.25 | 8.26 - 15.43 | 9.87 - 12.45 |
| C18:2 (n-6) | Linoleic acid | 28.50 - 31.86 | 30.70 - 36.63 | 21.20 - 28.01 |
| C18:3 (8E,10E,12Z) | α-Calendic acid | 51.47 - 57.63 | 38.79 - 53.43 | 42.92 - 50.98 |
Section 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a powerful technique for the separation of fatty acids, particularly for distinguishing between conjugated and non-conjugated isomers. Due to the conjugated triene system, this compound exhibits strong UV absorbance at specific wavelengths, which allows for selective detection[7][14][15].
Experimental Workflow: HPLC Analysis of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. aocs.org [aocs.org]
- 10. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing counter current chromatography to meet the needs of pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byrdwell.com [byrdwell.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Extraction of Calendic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the large-scale extraction of calendic acid from sources like Calendula officinalis (pot marigold).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a conjugated linolenic acid (a polyunsaturated omega-6 fatty acid) with the chemical structure (8E,10E,12Z)-octadeca-8,10,12-trienoic acid.[1][2] It is primarily sourced from the seeds of Calendula officinalis, where it can constitute over 50% of the total fatty acids.[3][4] Its conjugated double bond system leads to a high rate of oxidation, making it a valuable raw material for industrial applications like paints and coatings.[3] Additionally, this compound exhibits various potential bioactivities, including anti-cancer properties, which drives interest in its purification for pharmaceutical and nutraceutical research.[5][6]
Q2: What are the primary challenges in the large-scale extraction of this compound?
A2: The main challenges include:
-
Chemical Instability: this compound's conjugated triene structure makes it highly susceptible to oxidation and thermal degradation, leading to yield loss and the formation of impurities.[3][7][8]
-
Low Purity of Crude Extract: Initial extracts from calendula seeds contain a complex mixture of lipids, primarily triglycerides, along with other compounds like carotenoids and triterpenoid esters, which complicates purification.[9][10]
-
Inefficient Saponification: The process of hydrolyzing triglycerides to release free this compound can be problematic, often leading to the formation of stable emulsions or intermediate layers that trap the desired product, reducing recovery.[11]
-
Solvent and Method Selection: Choosing an appropriate extraction method (e.g., solvent extraction, supercritical fluid extraction) involves a trade-off between yield, purity, cost, and environmental impact.[12]
-
Economic Feasibility: The multi-step process, potential for low yields, and cost of solvents and equipment can make the large-scale production of high-purity this compound economically challenging.[13]
Q3: What are the common methods for extracting oil from calendula seeds?
A3: Common methods include traditional solvent extraction and modern "green" techniques:
-
Solvent Extraction: This is a conventional method using organic solvents like hexane to extract the oil. Soxhlet extraction is a common lab-scale technique, but for larger scales, methods like maceration are used. These methods are effective but raise concerns about solvent toxicity and environmental safety.[12]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO₂ as a solvent. It is considered a green technique as it avoids toxic organic solvents and leaves no residue.[14] SFE parameters like pressure, temperature, and the use of co-solvents (e.g., ethanol) can be tuned to selectively extract different compounds.[9][15][16]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency, often at lower temperatures and shorter times.[17][18]
Troubleshooting Guide
Issue 1: Low Overall Yield of this compound
Q: My final yield of purified this compound is consistently low. What are the potential causes and how can I fix them?
A: Low yield is a common problem stemming from multiple stages of the process. Systematically investigate the following areas.
Potential Cause 1: Incomplete Oil Extraction from Seed Material
-
Troubleshooting:
-
Particle Size: Ensure the calendula seeds are ground to a fine, uniform powder to maximize the surface area for solvent contact.[19]
-
Solvent Choice: The polarity of your solvent is critical. For oil extraction, non-polar solvents like hexane are effective. For greener alternatives, supercritical CO₂ is an excellent choice.[9][20]
-
Extraction Parameters: Optimize the solvent-to-solid ratio, extraction time, and temperature. For SFE, pressure and CO₂ flow rate are key variables.[16][21] Extended extraction times may not always increase yield and can promote degradation.[19]
-
Potential Cause 2: Inefficient Saponification
-
Troubleshooting:
-
Emulsion/Intermediate Layer Formation: During liquid-liquid extraction after saponification, an intermediate "soapy" layer can form between the aqueous and organic phases, trapping your fatty acid salts.[11] Do not discard this layer. Instead, collect it separately, acidify it, and re-extract to recover the trapped fatty acids.
-
Insufficient Reagents/Time: Ensure you are using a sufficient molar excess of base (NaOH or KOH) and allowing adequate reaction time and temperature (e.g., 70°C for 3 hours) for complete hydrolysis of triglycerides.[22] Microwave-assisted saponification can accelerate this process.[23]
-
Potential Cause 3: Degradation of this compound
-
Troubleshooting:
-
Oxidation: this compound is prone to oxidation.[3] Perform extractions under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like BHT to your solvents. Store extracts at low temperatures (-20°C) and protected from light.[6][8]
-
Thermal Degradation: High temperatures during solvent evaporation or extraction can degrade the acid.[24] Use a rotary evaporator under reduced pressure for solvent removal. For extraction, explore lower-temperature methods like UAE or optimize SFE conditions.[17][19]
-
Issue 2: Product Impurity
Q: My final this compound product shows significant impurities in HPLC/GC analysis. How can I improve its purity?
A: Impurities are often co-extracted compounds from the calendula matrix. A multi-step purification strategy is necessary.
Potential Cause 1: Co-extraction of Unsaponifiable Matter
-
Troubleshooting:
-
Initial Wash: After saponification but before acidification, perform an extraction with a non-polar solvent (e.g., hexane or diethyl ether). This will remove unsaponifiable matter like sterols, carotenoids, and triterpenoids, which will remain in the organic phase, while your saponified this compound (as a salt) stays in the aqueous phase.[22]
-
Potential Cause 2: Incomplete Separation of Other Fatty Acids
-
Troubleshooting:
-
Selective Crystallization: Low-temperature crystallization can be used to separate fatty acids based on their melting points. Saturated fatty acids will crystallize out at higher temperatures than unsaturated ones like this compound.
-
Chromatography: For high-purity requirements, preparative chromatography is the most effective method. Techniques like centrifugal partitioning chromatography (CPC) or supercritical fluid chromatography (SFC) can be used for large-scale separation of fatty acid isomers.[10]
-
Data & Experimental Parameters
Table 1: Comparison of Common Extraction Methods for Calendula Oil
| Parameter | Solvent Extraction (Soxhlet) | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |
| Solvent(s) | Hexane, Ethanol, Dichloromethane | Supercritical CO₂, Ethanol (co-solvent) | Ethanol, Methanol |
| Typical Temp. | 60-80°C | 40-80°C[14] | 30-50°C[17] |
| Typical Pressure | Atmospheric | 25-70 MPa (250-700 bar)[15][25] | Atmospheric |
| Typical Time | 6-24 hours[12] | 1.5-4 hours[16] | 30-120 minutes[17] |
| Advantages | Well-established, high oil recovery | "Green" solvent, tunable selectivity | Fast, efficient, lower temperatures |
| Disadvantages | Use of toxic solvents, long duration[12] | High capital cost for equipment | Potential for localized heating |
Table 2: SFE Parameters for Calendula officinalis Extraction
| Pressure (bar) | Temperature (°C) | Co-Solvent (Ethanol %) | Target Compounds | Reference |
| 600 - 700 | 60 - 70 | None | Triterpenes (in two fractions) | [25] |
| >300 | 50 | 0 - 20% | Faradiol esters | [15] |
| 250 - 500 | 50 | 0 - 10% | Triterpenic acids | [16] |
| 340 | 40 | None | Oleoresin | [21] |
Key Experimental Protocols
Protocol 1: Saponification and Extraction of Free Fatty Acids
This protocol describes the base-catalyzed hydrolysis of crude calendula oil to liberate free fatty acids.
-
Preparation: Dissolve a known quantity of crude calendula oil in a suitable solvent like toluene or use neat.
-
Saponification:
-
Prepare a solution of 0.5N KOH or NaOH in methanol.[22]
-
Add the methanolic base solution to the oil. A common ratio is 5 mL of 0.5N KOH per gram of oil.
-
Heat the mixture at 70°C for 3 hours under an inert atmosphere (e.g., nitrogen) with stirring.[22] The reaction is complete when the solution becomes clear.
-
-
Removal of Unsaponifiables:
-
Cool the mixture to room temperature.
-
Add an equal volume of 5% NaCl solution to help partition the phases.[22]
-
Extract the mixture three times with an equal volume of hexane. The unsaponifiable matter will move to the hexane (top) layer. Discard the organic layer.
-
-
Acidification:
-
Place the remaining aqueous layer in an ice bath.
-
Slowly add 4N HCl dropwise while stirring until the pH of the solution is between 1 and 3.[22] This protonates the fatty acid salts, converting them into free fatty acids, which will precipitate or form an oily layer.
-
-
Extraction of Free Fatty Acids:
-
Drying and Recovery:
-
Pool the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the free fatty acid mixture, rich in this compound.
-
Protocol 2: Quantification of this compound by GC-FAME Analysis
For accurate quantification, free fatty acids are typically converted to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography (GC).
-
Esterification (Methylation):
-
Extraction of FAMEs:
-
Cool the mixture and add 2 mL of hexane, followed by 2 mL of water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
-
GC Analysis:
-
Column: Use a polar capillary column suitable for FAME separation (e.g., a cyanopropyl- or polyethylene glycol-based column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Quantification: Identify the this compound methyl ester peak by comparing its retention time to a certified standard. Quantify using an internal standard method or by external calibration curves.
-
Visualizations
Caption: High-level workflow for extracting and purifying this compound.
Caption: Decision tree for troubleshooting low yields of this compound.
Caption: Simplified reaction pathway for liberating free fatty acids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H30O2 | CID 5282818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEASIBILITY OF CULTIVATION CALENDULA AS A DUAL PURPOSE INDUSTRIAL OILSEED AND MEDICINAL CROP | International Society for Horticultural Science [ishs.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential Challenges of the Extraction of Carotenoids and Fatty Acids from Pequi (Caryocar brasiliense) Oil [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. english.gyig.cas.cn [english.gyig.cas.cn]
- 12. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to extract calendula extract from plants? [greenskybio.com]
- 15. Supercritical carbon dioxide extraction of marigold at high pressures: comparison of analytical and pilot-scale extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Extraction of metabolites from Calendula officinalis and evaluation of their colorant and antibacterial capacity [redalyc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. How to Produce Pure Isolates: Calendula Extract Processing and Extraction Techniques [plantextractwholesale.com]
- 21. researchgate.net [researchgate.net]
- 22. Saponification | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. ES2656153T3 - Procedure for preparing an extract of inflorescences of Calendula Officinalis by means of extraction with supercritical carbon dioxide and compositions containing said extract - Google Patents [patents.google.com]
- 26. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calendic Acid Yield from Calendula officinalis Seeds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of calendic acid from Calendula officinalis (pot marigold) seeds. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, specifically α-calendic acid, is a conjugated linolenic acid (CLNA) isomer (8E, 10E, 12Z-octadecatrienoic acid) found in high concentrations in the seed oil of Calendula officinalis.[1][2][3] It is of significant interest due to its potential health benefits, including anti-inflammatory and anti-cancer properties, and its applications in the industrial sector for producing high-quality paints and polymers.[2][4]
Q2: What is the biosynthetic pathway of this compound in Calendula officinalis?
This compound is synthesized from linoleic acid.[1] This conversion is catalyzed by a specialized fatty acid conjugase (FADX), which is a variant of the FAD2 Δ12-oleate desaturase.[1][5] This enzyme converts the cis-double bond at position 9 of linoleic acid into a trans,trans-conjugated double bond system.[1]
Caption: Simplified pathway of this compound synthesis from linoleic acid.
Q3: What are the primary factors that influence the yield of this compound?
Several factors can significantly impact the this compound content in Calendula officinalis seeds:
-
Genotype: Different cultivars of Calendula officinalis exhibit considerable variation in their seed oil and this compound content.[2][6][7]
-
Environmental and Climatic Conditions: Temperature and precipitation during seed maturation are crucial. Lower average temperatures and higher precipitation have been shown to correlate with higher α-calendic acid content.[2][7]
-
Harvesting Time: The concentration of α-calendic acid is highest in the early stages of seed maturity and tends to decrease as the harvest is delayed.[4][8] As the seed heads mature, the overall oil content and seed size also increase.[8][9]
-
Cultivation Practices: The use of certain fertilizers and plant growth-promoting rhizobacteria (PGPR) may influence overall plant health and seed quality, which can, in turn, affect this compound yield.[10]
Troubleshooting Guide
Problem: Low this compound Yield
This section provides potential causes and solutions for lower-than-expected this compound yields during your experiments.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Plant Material | Investigate the Calendula Cultivar: Source seeds from genotypes known to have high this compound content. Consult literature for comparative studies on different cultivars.[6][9] Optimize Harvest Time: Harvest seeds early in their maturity cycle, as this compound levels may decrease with time.[4] However, be aware that total oil content increases with maturity, so a balance must be struck.[8][9] |
| Environmental Stress | Monitor Growing Conditions: If cultivating your own plants, be mindful of the temperature during seed maturation. Higher temperatures can negatively impact this compound content.[2] Ensure adequate water supply, as precipitation levels have been linked to yield.[2][7] |
| Inefficient Extraction Method | Review Extraction Protocol: Ensure your chosen extraction method is suitable for lipids. Solvent extraction with hexane or supercritical fluid extraction (SFE) with CO₂ are effective methods.[11][12][13] Optimize Extraction Parameters: For solvent extraction, ensure the solvent-to-seed ratio, extraction time, and temperature are optimized. For SFE, adjust pressure, temperature, and CO₂ flow rate.[14][15] |
| Degradation of this compound | Handle and Store Samples Properly: this compound is an unsaturated fatty acid and can be susceptible to oxidation. Store seeds and extracts in cool, dark conditions, and consider using an inert atmosphere (e.g., nitrogen) to minimize degradation. |
| Inaccurate Quantification | Validate Analytical Method: Ensure your analytical method (e.g., Gas Chromatography) is properly calibrated and validated for the quantification of fatty acid methyl esters (FAMEs). Use appropriate internal standards for accurate measurement. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Calendula Seeds
This protocol outlines a standard laboratory procedure for extracting oil rich in this compound using a solvent.
Materials:
-
Calendula officinalis seeds
-
Hexane or a chloroform:methanol (2:1 v/v) mixture[3]
-
Grinder or mortar and pestle
-
Soxhlet apparatus or shaker
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Glassware (flasks, beakers)
Procedure:
-
Seed Preparation: Dry the Calendula seeds at a low temperature (e.g., 30-40°C) to reduce moisture content.[16][17] Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Method: Place the ground seed powder in a thimble and extract with hexane for 4-6 hours.
-
Maceration/Shaking Method: Mix the ground seed powder with the solvent (e.g., a 1:10 seed-to-solvent ratio w/v) in a sealed flask.[13] Agitate the mixture on a shaker at room temperature for 24 hours.
-
-
Filtration: Separate the solid residue from the solvent-oil mixture (miscella) by filtration.
-
Solvent Removal: Remove the solvent from the miscella using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to obtain the crude seed oil.
-
Storage: Store the extracted oil in a sealed, dark container at low temperature to prevent oxidation.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
SFE is a green extraction technique that uses supercritical CO₂ as a solvent.[12][13]
Materials and Equipment:
-
Calendula officinalis seeds, dried and ground
-
Supercritical Fluid Extraction system
-
High-purity CO₂
-
Optional: Co-solvent such as ethanol[12]
Procedure:
-
Preparation: Prepare the seeds as described in the solvent extraction protocol.
-
Loading: Load the ground seed material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Pressure: 25-50 MPa[18]
-
Temperature: 40-80°C[12]
-
CO₂ Flow Rate: Adjust according to the system's specifications.
-
Co-solvent (Optional): The addition of a co-solvent like ethanol (e.g., 10-15% w/w) can modify the polarity of the supercritical fluid and may enhance extraction, though for non-polar compounds like this compound, pure CO₂ is often effective.[12][18]
-
-
Extraction and Collection: Pressurize the system with CO₂ to the desired conditions. The supercritical CO₂ will pass through the seed material, dissolving the oil. The extract is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the solvent-free extract.
-
Analysis: The resulting oil can be analyzed for its this compound content using standard analytical techniques like GC-FID after transesterification to FAMEs.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the oil and this compound content in Calendula officinalis seeds from various studies.
Table 1: Oil and this compound Content in Different Calendula officinalis Cultivars
| Cultivar/Genotype | Total Oil Content (% of seed weight) | α-Calendic Acid (% of total fatty acids) | Reference |
| PI 597594 | Not specified | 51.42 | [6] |
| Ames 24244 | Not specified | 6.91 | [6] |
| Polish Cultivars (Average of 10) | 17.32 ± 2.60 | 49.53 ± 5.43 | [2][7] |
| Various Genotypes | 13.6 - 21.7 | 51.4 - 57.6 | [3] |
| New Zealand Cultivars (14 lines) | ~15 | 25 - 50 | [9] |
Table 2: Effect of Extraction Method on Yield
| Extraction Method | Parameters | Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Comparable SCE conditions | 5.5 - 8.3% | [11] |
| Supercritical Fluid Extraction (SFE) | Pressure: 15 MPa, Temperature: 80°C, Co-solvent: 15% EtOH | Higher yield than lower temperatures | [12] |
| Organic Solvent Extraction (Enfleurage) | Dichloromethane | 7.1 g oil / 100 g dry material | |
| Organic Solvent Extraction (Soxhlet) | Dichloromethane | 6.7 g oil / 100 g dry material | |
| Hydrodistillation | Water | 0.9 g oil / 100 g dry material |
Note: Direct comparison of yields between studies can be challenging due to variations in plant material, specific experimental conditions, and reporting metrics.
References
- 1. Calendic_acid [bionity.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. agronomysociety.org.nz [agronomysociety.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. mdpi.com [mdpi.com]
- 13. How to extract calendula extract from plants? [greenskybio.com]
- 14. mdpi.com [mdpi.com]
- 15. aocs.org [aocs.org]
- 16. Calendula Extract Production: A Complete Guide for Consumers and Manufacturers [greenskybio.com]
- 17. How to Produce Pure Isolates: Calendula Extract Processing and Extraction Techniques [plantextractwholesale.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Calendic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Supercritical Fluid Extraction (SFE) of calendic acid from Calendula officinalis seeds. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound is a conjugated linolenic acid (CLNA) isomer (8t,10t,12c-18:3) found in high concentrations in the seed oil of Calendula officinalis (pot marigold)[1][2]. It is valued for its potential anti-cancer and other bioactive properties, making it a compound of interest for pharmaceutical and nutraceutical applications[1].
Q2: Why use Supercritical Fluid Extraction (SFE) for this compound? A2: SFE, primarily using supercritical carbon dioxide (SC-CO₂), is a green extraction technology ideal for lipophilic compounds like this compound[3]. Its advantages over conventional methods (e.g., hexane extraction) include:
-
Selectivity: The solvent strength of SC-CO₂ can be finely tuned by adjusting pressure and temperature to selectively extract non-polar compounds.
-
Purity: It avoids the use of toxic organic solvents, resulting in a cleaner extract free from solvent residues.
-
Mild Conditions: SFE often uses moderate temperatures, which prevents the degradation of thermally sensitive compounds like polyunsaturated fatty acids.
-
Efficiency: SFE can offer higher or comparable extraction yields to traditional methods[4].
Q3: What is the primary source of this compound in Calendula officinalis? A3: The highest concentration of this compound is found in the seeds of the plant, where it can constitute over 50% of the total fatty acids in the seed oil[2]. While other parts of the plant contain various beneficial compounds, for this compound extraction, the seeds are the correct starting material.
Q4: Is a co-solvent necessary for extracting this compound with SC-CO₂? A4: Not necessarily. This compound is a non-polar fatty acid, and pure SC-CO₂ is an excellent non-polar solvent[3]. For extracting seed oil rich in fatty acids, a co-solvent is often not required. However, the addition of a small percentage of a polar co-solvent like ethanol can sometimes increase the overall oil yield by altering the polarity of the supercritical fluid, though it may also decrease selectivity by co-extracting more polar compounds[3].
Q5: What are the key parameters to control in SFE for this compound? A5: The most influential parameters are pressure , temperature , CO₂ flow rate , and extraction time [5]. Particle size of the ground seed material is also a critical factor affecting extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the SFE of this compound.
Issue 1: Low Yield of this compound or Total Seed Oil
-
Question: My extraction yield is significantly lower than expected. What are the possible causes?
-
Answer: Low yield can stem from several factors. Systematically check the following:
-
Incorrect Starting Material: Are you using Calendula officinalisseeds ? The flowers contain negligible amounts of this compound.
-
Sub-optimal Pressure: Pressure is directly related to the density and solvent power of SC-CO₂. For non-polar oils, higher pressures generally increase solubility and yield. An increase in pressure improves the extraction yield of lipophilic compounds from marigold[3][6]. Try increasing the pressure in increments (e.g., from 20 MPa to 35 MPa).
-
Inappropriate Temperature: Temperature has a dual effect. Increasing temperature can increase the vapor pressure of this compound, enhancing solubility. However, it also decreases the density of CO₂, reducing its solvent power. The interplay between these two factors creates an optimal temperature range. For marigold oleoresin, temperatures around 40-50°C have been used effectively[6][7].
-
Insufficient Extraction Time: The extraction process may not have reached completion. Perform a kinetic study by collecting fractions over time to determine when the extraction curve plateaus. One study noted that a 10-hour extraction at 200 bar and 40°C yielded 6.54% total extract from marigold[7][8].
-
CO₂ Flow Rate Too High or Too Low: A low flow rate may not provide enough solvent in a given time, while an excessively high flow rate can reduce the contact time between the SC-CO₂ and the sample, leading to an unsaturated solvent leaving the extractor[6].
-
Poor Sample Preparation: Seeds must be properly ground to a consistent and appropriate particle size to increase the surface area available for extraction.
-
Issue 2: Poor Selectivity / Co-extraction of Undesired Compounds
-
Question: My extract contains a high amount of polar compounds. How can I improve the selectivity for this compound?
-
Answer: To enhance selectivity for non-polar this compound:
-
Avoid or Reduce Co-solvent: If you are using a polar co-solvent like ethanol, it will increase the polarity of the SC-CO₂, leading to the co-extraction of more polar substances. For fatty acids, it is best to start with pure SC-CO₂.
-
Optimize Pressure and Temperature: Fine-tune your pressure and temperature. Lower pressures and temperatures generally favor the extraction of lighter, more volatile, and less polar compounds. By carefully adjusting these parameters, you can target the solubility window of triglycerides and fatty acids. Increasing CO₂ density (by increasing pressure or decreasing temperature) can sometimes lead to the co-extraction of more polar molecules[9].
-
Issue 3: Potential Degradation of this compound
-
Question: I am concerned that the extraction process might be degrading the conjugated double bonds of this compound. How can I prevent this?
-
Answer: this compound, as a polyunsaturated fatty acid, is susceptible to oxidation and isomerization, especially at high temperatures.
-
Maintain Moderate Temperatures: Keep the extraction temperature within a mild range, typically between 40°C and 60°C. This is a key advantage of SFE.
-
Limit Oxygen Exposure: Ensure the SFE system is properly purged to remove oxygen before extraction begins. The CO₂ used should be of high purity.
-
Protect Extract from Light and Heat: Collect the extracted oil in an amber vial and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) immediately after extraction to prevent post-extraction degradation.
-
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Seeds
This protocol provides a starting point for optimization.
-
Sample Preparation:
-
Obtain high-quality Calendula officinalis seeds.
-
Grind the seeds using a laboratory mill to a uniform particle size (e.g., ~0.5-1.0 mm). A consistent particle size is crucial for reproducible results.
-
Accurately weigh the ground seed powder (e.g., 10 grams) and mix it with an equal amount of inert material like glass beads to prevent bed channeling[10].
-
Load the mixture into the SFE extraction vessel.
-
-
SFE System Setup and Operation:
-
Set the extraction vessel temperature (e.g., start at 40°C).
-
Pressurize the system with CO₂ to the desired pressure (e.g., start at 30 MPa / 300 bar).
-
Set the CO₂ pump to the desired flow rate (e.g., 2-4 mL/min for a lab-scale system)[10].
-
Begin the extraction. For initial runs, perform a dynamic extraction for a set time (e.g., 120 minutes).
-
Set the back-pressure regulator to maintain constant pressure in the vessel.
-
Collect the extract downstream in a collection vial. The depressurization of CO₂ causes the oil to precipitate.
-
-
Optimization Strategy:
-
Use a Design of Experiments (DoE) approach, such as a Box-Behnken or Central Composite Design, to systematically evaluate the effects of pressure (e.g., 20-40 MPa), temperature (e.g., 40-60°C), and flow rate on the yield and purity of this compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
This compound's conjugated double bond system allows for straightforward UV detection.
-
Sample Preparation (Extracted Oil):
-
Accurately weigh a small amount of the SFE extract (e.g., 10 mg).
-
Dissolve the oil in a suitable solvent like n-hexane or isopropanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: Set the DAD or UV detector to scan for the characteristic absorbance maxima of this compound at approximately 262, 270, and 282 nm[11]. Quantify using the peak at 270 nm.
-
Quantification: Create a calibration curve using a purified this compound standard. If a standard is unavailable, results can be expressed as a relative percentage of the total fatty acids identified. For full fatty acid profiling, conversion to fatty acid methyl esters (FAMEs) followed by GC-FID analysis is standard practice[12][13].
-
Data Presentation
Table 1: Starting SFE Parameters for Lipophilic Compounds from Calendula officinalis Note: These parameters from the literature target various lipophilic compounds and serve as an excellent starting range for specifically optimizing this compound extraction from seeds.
| Target Compound(s) | Pressure (bar/MPa) | Temperature (°C) | Co-Solvent | Total Yield (%) | Reference |
| Essential Oil & Oleoresin | 100 - 300 / 10 - 30 | 40 | None | 0.56 - 4.27 | [7][8] |
| Oleoresin | 140 - 340 / 14 - 34 | 40 | None | 4.6 - 7.4 | [6] |
| Non-polar Triterpenoids | 100 - 200 / 10 - 20 | 40 - 80 | 5-15% Ethanol | Not specified | [3] |
| General Lipophilic Fraction | 350 / 35 | 40 | None | 8.3 | [5][14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
Caption: General workflow for SFE and analysis of this compound.
SFE Parameter Relationships
This diagram shows how primary SFE parameters influence the fluid properties and extraction outcome.
Caption: Influence of SFE parameters on fluid properties and results.
Troubleshooting Low Yield
This logical flowchart provides a step-by-step guide for diagnosing low extraction yields.
Caption: A troubleshooting flowchart for diagnosing low SFE yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical CO2 Extraction vs. Hexane Extraction and Cold Pressing: Comparative Analysis of Seed Oils from Six Plant Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids [mdpi.com]
- 13. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size (Journal Article) | OSTI.GOV [osti.gov]
- 14. mdpi.com [mdpi.com]
Stability issues of calendic acid during analytical procedures
Welcome to the technical support center for the analysis of calendic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and analytical procedures related to this unique conjugated fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) is a conjugated linolenic acid (CLNA) isomer found in high concentrations in the seeds of Calendula officinalis (pot marigold). Its conjugated triene system, a series of three alternating double and single carbon-carbon bonds, makes it susceptible to oxidation and isomerization, which can impact the accuracy of analytical results.[1][2][3]
Q2: What are the main factors that can affect the stability of this compound during analysis?
The stability of this compound can be influenced by several factors, including:
-
Exposure to Oxygen: The conjugated double bonds are prone to oxidation, leading to the formation of various degradation products.[4][5]
-
Heat: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light can promote oxidation and isomerization.
-
pH: Acidic or basic conditions can potentially catalyze degradation or isomerization reactions.
-
Presence of Pro-oxidants: Metal ions and other reactive species can initiate or accelerate oxidation.
Q3: How should I store my this compound standards and samples?
To minimize degradation, it is recommended to store this compound standards and samples under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Solvent: Dissolve in a high-purity, peroxide-free solvent.
Q4: Can this compound isomerize during sample preparation or analysis?
Yes, the conjugated double bond system of this compound is susceptible to isomerization, particularly the cis double bond at the 12th position.[6] Factors such as heat, light, and exposure to acidic or basic conditions during sample preparation (e.g., esterification for GC analysis) can potentially lead to the formation of other geometric isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and GC analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Active sites on the column interacting with the carboxylic acid group.- Column degradation. | - Use a mobile phase with a lower pH to suppress the ionization of the carboxylic acid.- Use a column specifically designed for fatty acid analysis.- Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Poor Resolution/Peak Overlap | - Inappropriate mobile phase composition.- Column not suitable for isomer separation. | - Optimize the mobile phase composition, particularly the ratio of organic solvent to water.- Consider using a silver ion HPLC (Ag-HPLC) column for better separation of conjugated fatty acid isomers.[5] |
| Baseline Drift or Noise | - Contaminated mobile phase or detector.- Column bleed. | - Use high-purity solvents and degas the mobile phase before use.- Flush the detector with a strong solvent.- Use a high-quality column with low bleed characteristics. |
| Loss of Analyte/Low Sensitivity | - Degradation of this compound in the sample or on the column.- Inappropriate detection wavelength. | - Prepare samples fresh and analyze them promptly.- Ensure proper storage conditions.- Use a UV detector set to the characteristic absorbance maxima of this compound (around 270 nm).[2] |
GC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Incomplete derivatization (esterification).- Active sites in the injector liner or column. | - Optimize the derivatization procedure to ensure complete conversion to fatty acid methyl esters (FAMEs).- Use a deactivated injector liner.- Use a column specifically designed for FAME analysis. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the injector or column. | - Implement a thorough wash step between injections.- Clean the injector and replace the septum and liner regularly.- Bake out the column at a high temperature (within its specified limits). |
| Poor Resolution of Isomers | - Inadequate column polarity or length. | - Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) for optimal separation of FAME isomers.[3] |
| Analyte Degradation | - Injector temperature is too high. | - Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation of the conjugated triene system. |
Experimental Protocols
HPLC Analysis of this compound
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid
-
Gradient: Start with a higher percentage of B and gradually increase the percentage of A over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.[2]
-
Injection Volume: 10-20 µL.
GC-MS Analysis of this compound (as Fatty Acid Methyl Ester - FAME)
1. Sample Preparation (Transesterification):
-
Accurately weigh the oil sample (containing this compound) into a screw-capped tube.
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 10-15 minutes).
-
Cool the reaction mixture and add a non-polar solvent like hexane to extract the FAMEs.
-
Wash the hexane layer with water to remove any residual catalyst.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The resulting hexane solution containing this compound methyl ester is ready for GC-MS analysis.[7]
2. GC-MS Conditions:
-
Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., 100 m x 0.25 mm, 0.2 µm film thickness), is recommended for good separation of fatty acid isomers.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 400.
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies.
| Factor | Effect on this compound | Mitigation Strategy |
| Oxygen | Oxidation of conjugated double bonds, leading to degradation.[4][5] | Store samples and standards under an inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Temperature | Increased rate of degradation and potential for isomerization. | Store at low temperatures (-20°C or below). Avoid excessive heat during sample preparation. |
| Light | Can induce photo-oxidation and isomerization. | Protect samples and standards from light using amber vials and by storing in the dark. |
| pH | Extreme pH values may catalyze degradation or isomerization. | Maintain a neutral or slightly acidic pH during extraction and analysis where possible. |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | Cyberlipid [cyberlipid.gerli.com]
- 2. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. internationaloliveoil.org [internationaloliveoil.org]
Preventing isomerization of calendic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of calendic acid during sample preparation. This compound, a conjugated linolenic acid isomer, is susceptible to isomerization, which can lead to inaccurate experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound concentration in final extract. | Isomerization or degradation during extraction. | - Use a non-polar solvent like n-hexane for extraction. - Employ low-temperature extraction methods (e.g., cold percolation or Soxhlet extraction with a cooled thimble). - Minimize exposure to light and oxygen throughout the extraction process. |
| Inefficient extraction. | - Ensure the plant material is finely ground to maximize surface area. - Optimize the extraction time and solvent-to-sample ratio. | |
| Appearance of unexpected peaks in chromatograms (GC/HPLC). | Isomerization of this compound into other geometric isomers. | - Review the derivatization procedure; high temperatures and strong acids or bases can cause isomerization. Use a mild, base-catalyzed method at room temperature or the BF3/MeOH method at a controlled, low temperature. - Analyze samples as quickly as possible after preparation. |
| Contamination. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. | |
| Poor separation of fatty acid isomers in GC analysis. | Inadequate chromatographic conditions. | - Use a highly polar capillary column (e.g., CP-Sil 88 or equivalent) of sufficient length (e.g., 100 m) for optimal separation of conjugated fatty acid isomers. - Optimize the temperature program of the gas chromatograph. |
| Baseline drift or noise in chromatograms. | Contaminated carrier gas or GC system. | - Ensure high-purity carrier gas and use appropriate gas purifiers. - Clean the injector port and detector regularly. |
| Column bleed at high temperatures. | - Condition the column according to the manufacturer's instructions. - Avoid exceeding the column's maximum operating temperature. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) is a conjugated omega-6 fatty acid found in plants like Calendula officinalis.[1][2] Its conjugated double bond system is responsible for its biological activity. Isomerization, the rearrangement of these double bonds, can alter its chemical properties and biological function, leading to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that cause the isomerization of this compound?
The primary factors that induce isomerization of conjugated fatty acids like this compound are:
-
Heat: Elevated temperatures provide the energy for the conversion of cis double bonds to the more stable trans configuration.[3]
-
Light: Exposure to UV radiation can trigger photo-isomerization.[3]
-
Oxygen: The presence of oxygen can lead to oxidative processes that may include isomerization.
-
Acids and Bases: Strong acidic or alkaline conditions can catalyze the isomerization process, particularly during derivatization steps.[3]
-
Metals: Trace metals can also act as catalysts for isomerization.[4]
Q3: How should I store samples containing this compound to prevent isomerization?
To ensure the stability of this compound in your samples, follow these storage guidelines:
-
Short-term storage: Store extracts at -20°C under an inert atmosphere (e.g., nitrogen or argon).
-
Long-term storage: For extended periods, store samples at -80°C.
-
Light protection: Always store samples in amber vials or wrapped in aluminum foil to protect them from light.
Q4: Which solvent is best for extracting this compound from plant materials?
A non-polar solvent such as n-hexane is recommended for the extraction of this compound. Methods like the Folch extraction, which uses a chloroform-methanol mixture, should be avoided as they have been shown to induce isomerization of similar fatty acids.[3]
Q5: What is the recommended method for preparing fatty acid methyl esters (FAMEs) of this compound for GC analysis?
To minimize isomerization during derivatization, it is crucial to use mild conditions. A base-catalyzed method at room temperature is preferred over acid-catalyzed methods that require high temperatures.[3] Alternatively, the boron trifluoride-methanol (BF3/MeOH) method can be used if the reaction is performed at room temperature for a controlled duration (e.g., 30 minutes).[4]
Quantitative Data on Isomerization
While specific kinetic data for the isomerization of this compound is limited, studies on the thermally induced isomerization of linoleic and α-linolenic acids provide valuable insights into the behavior of polyunsaturated fatty acids. The following table summarizes the rate constants (k) for the formation of trans isomers of linoleic and α-linolenic acids at different temperatures in the presence of air. This data illustrates the significant impact of temperature on the rate of isomerization.
| Fatty Acid | Isomer Formed | Temperature (°C) | Rate Constant (k) | Reference |
| Linoleic Acid | C18:2-9c,12t | 180 | 0.040 ± 0.002 | [5] |
| 220 | 0.101 ± 0.003 | [5] | ||
| 240 | 0.161 ± 0.004 | [5] | ||
| Linoleic Acid | C18:2-9t,12c | 180 | 0.021 ± 0.001 | [5] |
| 220 | 0.052 ± 0.002 | [5] | ||
| 240 | 0.083 ± 0.002 | [5] | ||
| α-Linolenic Acid | C18:3-9t,12c,15c | 180 | 0.025 ± 0.001 | [5] |
| 220 | 0.063 ± 0.002 | [5] | ||
| 240 | 0.100 ± 0.003 | [5] | ||
| α-Linolenic Acid | C18:3-9c,12c,15t | 180 | 0.043 ± 0.002 | [5] |
| 220 | 0.108 ± 0.003 | [5] | ||
| 240 | 0.172 ± 0.005 | [5] |
Data from a study on Rosa roxburghii Tratt seed oil. The rate constants are presented as relative percentage per hour.
Experimental Protocols
Here are detailed methodologies for the extraction and derivatization of this compound, designed to minimize isomerization.
Protocol 1: Low-Temperature Solvent Extraction of this compound from Calendula officinalis Flowers
This protocol describes a method for extracting lipids containing this compound from dried plant material while minimizing thermal degradation and isomerization.
Materials:
-
Dried and finely ground Calendula officinalis flowers
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Amber glass bottles
-
Rotary evaporator with a cooled water bath
-
Nitrogen gas cylinder
Procedure:
-
Weigh the desired amount of ground Calendula flowers and place them in an amber glass bottle.
-
Add n-hexane in a 1:10 (w/v) ratio (e.g., 10 g of sample in 100 mL of n-hexane).
-
Seal the bottle and place it on a shaker at a constant, low temperature (e.g., 4°C) for 24 hours in the dark.
-
After extraction, filter the mixture through a funnel with filter paper to separate the plant material from the extract.
-
Wash the residue with a small amount of fresh, cold n-hexane to ensure complete recovery of the lipids.
-
Combine the filtrates and dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the n-hexane from the extract using a rotary evaporator with the water bath temperature set no higher than 30°C.
-
Once the solvent is removed, flush the flask containing the lipid extract with nitrogen gas, seal it tightly, and store it at -20°C or -80°C in the dark until further analysis.
Protocol 2: Mild Base-Catalyzed Methylation for GC Analysis
This protocol details a gentle method for preparing fatty acid methyl esters (FAMEs) from the lipid extract, suitable for gas chromatography (GC) analysis, while preventing isomerization.
Materials:
-
Lipid extract containing this compound
-
Toluene
-
0.5 M Sodium methoxide in methanol
-
Saturated sodium chloride solution
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Transfer a known amount of the lipid extract (e.g., 10-20 mg) into an amber glass vial.
-
Dissolve the extract in 1 mL of toluene.
-
Add 2 mL of 0.5 M sodium methoxide in methanol to the vial.
-
Seal the vial tightly and vortex the mixture for 2 minutes.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding 5 mL of a saturated sodium chloride solution.
-
Extract the FAMEs by adding 5 mL of n-hexane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Repeat the extraction of the aqueous layer with another 5 mL of n-hexane and combine the hexane fractions.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Transfer the dried FAMEs solution to a new vial, evaporate the solvent under a gentle stream of nitrogen, and reconstitute in a known volume of n-hexane for GC analysis.
Visualizations
Caption: Workflow for preventing this compound isomerization.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting calendic acid quantification in complex biological matrices
Welcome to the technical support center for calendic acid quantification in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The main challenges include:
-
Matrix Effects: Complex biological matrices (e.g., plasma, tissue homogenates) contain numerous endogenous compounds that can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]
-
Low Abundance: this compound may be present at low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.
-
Isomeric Co-elution: this compound has several isomers (e.g., α-calendic acid and β-calendic acid) and is an isomer of α-linolenic acid.[4][5][6] Chromatographic separation of these isomers can be challenging, potentially leading to inaccurate quantification if they are not fully resolved.
-
Instability: As a conjugated polyunsaturated fatty acid, this compound is susceptible to oxidation and isomerization during sample collection, storage, and preparation.[7][8][9]
-
Extraction Inefficiency: Inefficient extraction from the complex matrix can lead to low recovery and underestimation of the actual concentration.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for quantifying this compound. The choice depends on several factors:
-
GC-MS: Offers high chromatographic resolution, which is excellent for separating fatty acid isomers. However, it requires derivatization to make the non-volatile fatty acids amenable to analysis.[10][11][12] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[13][14]
-
LC-MS/MS: Provides high sensitivity and specificity and does not typically require derivatization, simplifying sample preparation.[15] It is particularly useful for high-throughput analysis. However, it can be more susceptible to matrix effects.
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: this compound, like other fatty acids, is a carboxylic acid. These compounds are polar and have low volatility, making them unsuitable for direct analysis by GC.[10][11] Derivatization converts the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl ester), allowing it to be vaporized in the GC inlet and travel through the analytical column.[11][12][14]
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, consider the following precautions:
-
Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the conjugated double bonds.[9][16]
-
Work at Low Temperatures: Perform extraction and sample handling on ice or at reduced temperatures to minimize enzymatic and chemical degradation.[8]
-
Protect from Light: Store samples and extracts in amber vials or protect them from light to prevent photo-oxidation.
-
Avoid Strong Acids/Bases and High Heat: Harsh chemical conditions and high temperatures can cause isomerization or degradation of this compound.[8][17]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent system. A common method is a biphasic extraction using a chloroform/methanol mixture. Ensure the pH of the aqueous phase is acidic to protonate the carboxylic acid group of this compound, increasing its solubility in the organic solvent.[18] |
| Analyte Degradation | Incorporate antioxidants (e.g., BHT) into the extraction solvent.[9][16] Work quickly and at low temperatures. Store samples appropriately at -80°C. |
| Inefficient Derivatization (GC-MS) | Ensure complete dryness of the extract before adding the derivatization reagent, as water can interfere with the reaction. Optimize the reaction time and temperature.[14] Use a catalyst if necessary.[14] |
| Ion Suppression (LC-MS) | Dilute the sample extract to reduce the concentration of matrix components.[19] Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[15] |
| Instrumental Issues | Check for leaks in the GC or LC system. Ensure the mass spectrometer is properly tuned and calibrated. Clean the ion source. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume.[18] |
| Active Sites in GC System | Deactivate the GC inlet liner and use a high-quality, well-maintained column. Ensure proper derivatization to cap the polar carboxylic acid group.[10] |
| Incompatible Injection Solvent (LC-MS) | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[18] |
| Column Contamination or Degradation | Back-flush the column (if recommended by the manufacturer) or use a guard column. If the problem persists, replace the analytical column. |
| Co-elution with Interfering Peaks | Optimize the chromatographic gradient (LC) or temperature program (GC) to improve separation. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and repeatable execution of all sample preparation steps, including extraction and derivatization. Use an automated liquid handler if available. |
| Matrix Effects | Use a stable isotope-labeled internal standard (e.g., ¹³C-calendic acid) to compensate for variability in extraction recovery and matrix effects. If unavailable, use a structurally similar fatty acid that is not present in the sample. |
| Analyte Instability in Autosampler | Keep the autosampler tray cooled. Analyze samples in a timely manner after preparation. |
| Instrument Performance Fluctuation | Perform system suitability tests before each analytical run to ensure consistent instrument performance.[19] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a modified Folch extraction method suitable for recovering fatty acids from plasma.
-
To 100 µL of plasma in a glass tube, add 10 µL of an appropriate internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extract under a gentle stream of nitrogen. The sample is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
-
Ensure the dried lipid extract is completely free of water.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried extract.
-
Seal the tube tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 30 seconds and centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H30O2 | CID 5282818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-Calendic acid | C18H30O2 | CID 5282819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. weber.hu [weber.hu]
- 12. gcms.cz [gcms.cz]
- 13. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Refinement of protocols for high-purity calendic acid isolation
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the isolation of high-purity calendic acid from Calendula officinalis seeds.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for isolating this compound?
A1: The seeds of the pot marigold, Calendula officinalis, are the primary natural source for this compound. The seed oil can contain over 50% this compound, making it an ideal starting material for isolation.
Q2: What are the main methods for extracting this compound from Calendula officinalis seeds?
A2: The main extraction methods include conventional solvent extraction, supercritical fluid extraction (SFE), and ultrasound-assisted extraction (UAE). Each method has its own advantages regarding yield, purity, cost, and environmental impact.
Q3: How can I purify the extracted this compound to a high degree?
A3: High-purity this compound can be achieved through a combination of techniques. Following initial extraction, methods like urea adduction crystallization and preparative high-performance liquid chromatography (HPLC) are effective for purification.
Q4: How should I store my this compound extracts and purified samples to prevent degradation?
A4: this compound is susceptible to oxidation due to its conjugated double bonds. Extracts and purified samples should be stored at low temperatures (5°C or below) in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1][2][3][4]
Q5: What analytical methods are used to determine the purity and concentration of this compound?
A5: The most common method for quantifying this compound is gas chromatography with flame ionization detection (GC-FID) after conversion of the fatty acids to their fatty acid methyl esters (FAMEs).[5][6][7] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for preparative scale purification.[8][9][10]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Calendula officinalis Seeds
This protocol outlines a standard procedure for extracting this compound using a solvent.
Materials:
-
Dried Calendula officinalis seeds
-
Hexane or ethanol
-
Grinder or mill
-
Soxhlet apparatus or shaker
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the dried Calendula officinalis seeds to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the ground seed powder in a thimble and extract with hexane for 6-8 hours.
-
Maceration: Alternatively, soak the ground seeds in ethanol (e.g., a 1:10 solid-to-solvent ratio) and agitate on a shaker for 24 hours at room temperature.[11]
-
-
Filtration: Filter the resulting mixture through filter paper to remove solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound-rich oil.
-
Storage: Store the crude extract at ≤ 5°C under an inert atmosphere.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol describes a greener alternative to solvent extraction using supercritical CO₂.
Materials:
-
Ground Calendula officinalis seeds
-
Supercritical fluid extractor
-
Ethanol (as a co-solvent)
Procedure:
-
Preparation: Load the ground Calendula officinalis seeds into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction temperature to 40-60°C.
-
Set the pressure to 20-30 MPa.
-
Use ethanol as a co-solvent (5-15%) to enhance the extraction of fatty acids.[12]
-
-
Extraction: Run the extraction for a predetermined time (e.g., 2-4 hours). The supercritical CO₂ with the dissolved oil is passed through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the oil to be collected.
-
Collection: Collect the extracted oil from the separator.
-
Storage: Store the extract under the recommended conditions.
Protocol 3: Purification of this compound by Urea Adduction Crystallization
This protocol is effective for separating saturated and monounsaturated fatty acids from polyunsaturated fatty acids like this compound.
Materials:
-
Crude this compound extract
-
Urea
-
Methanol
-
Heptane or hexane
-
Heating and stirring plate
-
Buchner funnel and filter paper
-
Beakers and flasks
Procedure:
-
Saponification: Saponify the crude oil extract to obtain free fatty acids.
-
Urea Complex Formation:
-
Dissolve urea in methanol with heating (around 70°C) to create a saturated solution.
-
Dissolve the free fatty acid mixture in methanol.
-
Mix the two solutions and allow them to cool slowly to room temperature with gentle stirring, followed by further cooling in an ice bath or refrigerator. Urea will form inclusion complexes with saturated and monounsaturated fatty acids, which will crystallize out of the solution.
-
-
Filtration: Separate the urea-fatty acid adducts (crystals) from the liquid phase (which is now enriched in polyunsaturated fatty acids like this compound) by vacuum filtration.
-
Solvent Removal: Evaporate the methanol from the filtrate to obtain the this compound-enriched fatty acid fraction.
-
Washing: Wash the enriched fraction with warm water to remove any residual urea, followed by extraction with heptane or hexane.
-
Final Drying: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain purified this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Calendula officinalis Seeds
| Extraction Method | Typical Yield (% of seed weight) | Purity of this compound in Extract (%) | Advantages | Disadvantages |
| Solvent Extraction (Hexane) | 15 - 20% | 50 - 60% | High yield, well-established | Use of flammable and potentially toxic organic solvents |
| Supercritical Fluid Extraction (SFE) | 10 - 18% | 55 - 65% | "Green" solvent (CO₂), selective extraction possible | High initial equipment cost, may require co-solvents |
| Ultrasound-Assisted Extraction (UAE) | 12 - 18% | 50 - 60% | Reduced extraction time and solvent consumption compared to maceration | Potential for localized heating which could degrade sensitive compounds |
Note: Yield and purity can vary depending on the specific parameters used and the genotype of the Calendula seeds.
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Extracted Oil | 1. Incomplete grinding of seeds.2. Insufficient extraction time.3. Inappropriate solvent-to-solid ratio.4. For SFE, non-optimal temperature and pressure. | 1. Ensure seeds are ground to a fine, consistent powder.2. Increase the extraction time.3. Optimize the solvent-to-solid ratio (e.g., 10:1 for maceration).4. For SFE, adjust temperature and pressure within the recommended ranges. |
| Low Purity of this compound in Extract | 1. Co-extraction of other lipid-soluble compounds.2. Use of a non-selective solvent. | 1. For SFE, modify the extraction parameters (pressure, temperature, co-solvent percentage) to improve selectivity.2. Consider a more selective solvent or a multi-step extraction process. |
| Solvent Residue in Final Product | Incomplete removal of solvent after extraction. | Ensure complete evaporation of the solvent using a rotary evaporator, possibly followed by placing the sample under high vacuum for a period. |
Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Separation with Urea Crystallization | 1. Incorrect urea-to-fatty acid ratio.2. Cooling rate is too fast.3. Insufficient mixing during crystallization. | 1. Optimize the ratio of urea to fatty acids.2. Allow the solution to cool slowly to promote selective crystal formation.3. Ensure gentle and continuous stirring during the initial cooling phase. |
| Low Recovery from Preparative HPLC | 1. Poorly optimized mobile phase.2. Column overloading.3. Degradation of this compound on the column. | 1. Develop an analytical-scale HPLC method first to optimize selectivity and resolution.2. Perform a loading study to determine the maximum sample amount without significant loss of resolution.3. Use a mobile phase with a suitable pH and consider adding an antioxidant if degradation is suspected. |
Analytical (GC-FAME) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Quantification of this compound | 1. Incomplete methylation of fatty acids.2. Degradation of this compound during the methylation process (e.g., due to high heat or acidic conditions).3. Misidentification of peaks. | 1. Ensure anhydrous conditions and optimize the reaction time and temperature for methylation.2. Use a milder methylation method if degradation is suspected.3. Confirm peak identity using a certified this compound standard and mass spectrometry (GC-MS).[13] |
| Ghost Peaks or Baseline Noise in Chromatogram | 1. Contamination from solvents or glassware.2. Column bleed. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Condition the GC column according to the manufacturer's instructions. |
Visualizations
Caption: Workflow for this compound isolation and analysis.
Caption: Troubleshooting decision tree for this compound isolation.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. s4science.at [s4science.at]
- 8. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. How to Produce Pure Isolates: Calendula Extract Processing and Extraction Techniques [plantextractwholesale.com]
- 12. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Degradation pathways of calendic acid under storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of calendic acid under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (8E,10E,12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) found in high concentrations in the seeds of Calendula officinalis (pot marigold).[1] Its unique conjugated triene structure makes it highly susceptible to oxidation.[1] Understanding its stability is crucial for researchers and professionals in drug development to ensure the integrity and efficacy of this compound in experimental and pharmaceutical formulations.
Q2: What are the primary factors that cause this compound to degrade?
The main factors that contribute to the degradation of this compound are:
-
Oxygen: The presence of oxygen is a key driver of oxidative degradation.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.
-
Presence of Metals: Metal ions can act as catalysts for oxidation.
-
pH: Extreme pH conditions can also influence the stability of the fatty acid.
Q3: What are the likely degradation products of this compound?
Under storage conditions, this compound is prone to oxidation, leading to the formation of various oxygenated derivatives. Common degradation products identified through methods like LC-HR/MS include:
-
Hydroxyoctadecadienoic acids: These are formed by the addition of a hydroxyl group to the fatty acid chain.
-
Oxo-octadecadienoic acids: These are characterized by the presence of a keto group.
The initial stages of degradation likely involve the formation of hydroperoxides, which are then converted to these more stable oxygenated products.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability.
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound standard in solution. | 1. Solvent contains dissolved oxygen. 2. Storage temperature is too high. 3. Exposure to light. | 1. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon). 2. Store standard solutions at low temperatures (-20°C or -80°C). 3. Use amber vials or wrap vials in aluminum foil to protect from light. |
| Inconsistent results in stability studies. | 1. Variable oxygen levels in sample headspace. 2. Fluctuations in storage temperature. 3. Inconsistent light exposure. | 1. Purge the headspace of all sample vials with an inert gas before sealing. 2. Use a calibrated and stable incubator or environmental chamber. 3. Ensure uniform light exposure for all samples in photostability studies. |
| Poor separation of this compound isomers and degradation products in HPLC. | 1. Inappropriate column chemistry. 2. Mobile phase is not optimized. 3. Gradient elution is not optimal. | 1. Use a C18 or a silver ion (Ag+) HPLC column for better separation of unsaturated fatty acid isomers. 2. Adjust the mobile phase composition, trying different ratios of organic solvent (e.g., acetonitrile, methanol) and water. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape. 3. Optimize the gradient profile to improve the resolution between closely eluting peaks. |
| Appearance of unexpected peaks in the chromatogram over time. | 1. Formation of new degradation products. 2. Contamination of the HPLC system. | 1. Use a diode array detector (DAD) to check the UV-Vis spectra of the new peaks. Conjugated systems have characteristic absorbance maxima. Mass spectrometry (MS) can be used for identification. 2. Flush the HPLC system with a strong solvent to remove any contaminants. |
Quantitative Data Summary
The following tables summarize the expected qualitative degradation of this compound under different storage conditions based on its chemical properties as a conjugated trienoic fatty acid. "Low," "Medium," and "High" indicate the anticipated extent of degradation.
Table 1: Effect of Temperature on this compound Degradation (in the dark, inert atmosphere)
| Temperature | Expected Degradation Level |
| -80°C | Very Low |
| -20°C | Low |
| 4°C | Low to Medium |
| 25°C (Room Temp) | Medium |
| 40°C | High |
| 60°C | Very High |
Table 2: Effect of Atmosphere on this compound Degradation (at 25°C, in the dark)
| Atmosphere | Expected Degradation Level |
| Inert (Nitrogen/Argon) | Low |
| Air | High |
| Pure Oxygen | Very High |
Table 3: Effect of Light on this compound Degradation (at 25°C, in air)
| Light Condition | Expected Degradation Level |
| Dark | Medium |
| Diffuse Daylight | High |
| Direct UV Light | Very High |
Experimental Protocols
1. Protocol for Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or hexane) at a known concentration.
-
Aliquot the stock solution into amber glass vials.
-
For studies investigating the effect of atmosphere, purge the headspace of the vials with the desired gas (e.g., air, nitrogen, oxygen) before sealing.
-
-
Storage Conditions:
-
Place the vials in calibrated stability chambers set to the desired temperature and humidity conditions (e.g., 40°C/75% RH, 60°C).
-
For photostability testing, expose the samples to a controlled light source as per ICH Q1B guidelines. Protect a set of control samples from light using aluminum foil.
-
-
Time Points:
-
Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method (see protocol below) to determine the concentration of remaining this compound and the formation of degradation products.
-
2. Stability-Indicating HPLC Method for this compound
This method is suitable for the quantification of this compound and the separation of its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient elution: Start with a higher percentage of A and gradually increase the percentage of B to elute the more nonpolar degradation products. A typical gradient might be:
-
0-5 min: 80% A, 20% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (around 270 nm) and also scan a wider range (e.g., 200-400 nm) to detect degradation products that may have different absorbance maxima.
-
Injection Volume: 10 µL
-
Quantification: Use a calibration curve prepared from a reference standard of this compound.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Analysis of Conjugated Fatty Acids
Welcome to the technical support center for the analysis of conjugated fatty acids (CFAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of CFA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure accurate, reproducible results.
FAQs and Troubleshooting Guides
1. Sample Preparation and Derivatization
Q1: My CFA profile shows unexpected isomers or artifacts. What could be the cause?
A: Unwanted isomerization and artifact formation are common pitfalls during sample preparation, particularly during the derivatization step to fatty acid methyl esters (FAMEs). The choice of catalyst and reaction conditions are critical.
-
Acid-Catalyzed Methods (e.g., BF₃, Methanolic HCl): While effective for esterifying free fatty acids and transesterifying lipids, acidic conditions, especially with prolonged exposure or high temperatures, can induce geometric isomerization (cis/trans changes) and positional isomerization of the conjugated double bonds.[1][2] This can lead to an overestimation of certain isomers and the appearance of isomers not originally present in the sample. Methoxy artifacts can also be produced during acid-catalyzed methylation.[3]
-
Base-Catalyzed Methods (e.g., Sodium Methoxide, KOH in Methanol): These methods are generally milder and faster for transesterification and are less likely to cause isomerization of conjugated double bonds.[4] However, they do not esterify free fatty acids.[3] Therefore, if your sample contains a significant amount of free fatty acids, a two-step approach (base-catalyzed transesterification followed by a mild acid-catalyzed esterification) may be necessary.[3]
Troubleshooting:
-
Minimize Reaction Time and Temperature: Use the mildest conditions that still ensure complete derivatization.
-
Prefer Base-Catalyzed Methods: For samples primarily composed of triacylglycerols and phospholipids, a base-catalyzed method is recommended to avoid isomerization.[4]
-
Two-Step Derivatization: For samples with high free fatty acid content, consider a sequential base- and then acid-catalyzed derivatization.[3]
-
Use High-Quality Reagents: Ensure derivatization reagents are of high purity and low in water content, as water can hinder the esterification reaction.[5]
Q2: I am seeing poor recovery of my CFA standards. What are the likely reasons?
A: Poor recovery can stem from several factors during sample preparation and analysis.
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can be due to insufficient reagent, reaction time, or the presence of contaminants like water.[5][6]
-
Oxidation: Conjugated fatty acids are highly susceptible to oxidation due to their double bond structure.[7] Exposure to air, light, and high temperatures during sample preparation and storage can lead to degradation. The autoxidation process involves the formation of hydroperoxides, which can then break down into secondary oxidation products.[8]
-
Improper Internal Standard Selection: The choice of internal standard is crucial for accurate quantification.[1][7] Using an internal standard with significantly different chemical properties from the analytes of interest can lead to inaccurate quantification. For example, using a saturated fatty acid internal standard for quantifying unsaturated CFAs may yield inaccurate results.[1]
Troubleshooting:
-
Optimize Derivatization: Test different reaction times and temperatures to ensure complete conversion to FAMEs.[5]
-
Prevent Oxidation: Add antioxidants like butylated hydroxytoluene (BHT) during lipid extraction.[4] Work under an inert atmosphere (e.g., nitrogen or argon) and protect samples from light and heat.
-
Select an Appropriate Internal Standard: Choose an internal standard that is structurally similar to the CFAs being analyzed but not present in the sample. For instance, an odd-chain CFA could be a suitable choice.
2. Chromatographic Analysis
Q3: I am having difficulty separating CFA isomers using Gas Chromatography (GC). Why is this happening and what can I do?
A: Co-elution of CFA isomers is a significant challenge in GC analysis.[9][10][11] Standard capillary columns often fail to provide complete separation of all positional and geometric isomers. For instance, the abundant cis-9, trans-11 CLA can co-elute with other isomers, leading to inaccurate quantification.[11]
Troubleshooting:
-
Use Highly Polar Capillary Columns: Employ long (e.g., 100m) capillary columns with highly polar stationary phases specifically designed for FAME analysis.[9][12]
-
Optimize GC Conditions: Adjust the temperature program, carrier gas flow rate, and injection parameters to improve resolution.
-
Utilize Silver-Ion High-Performance Liquid Chromatography (Ag⁺-HPLC): For complex mixtures of CFA isomers, Ag⁺-HPLC is a powerful technique that provides superior separation based on the number, position, and geometry of the double bonds.[4][11][12][13] Fractions can be collected from the HPLC for subsequent analysis by GC-MS for definitive identification.[11]
Q4: My quantitative results for CFAs seem inconsistent. What factors could be affecting my quantification?
A: In addition to the issues mentioned regarding internal standards and derivatization, several other factors can impact the accuracy of CFA quantification.
-
Differential Response of Detectors: Flame Ionization Detectors (FID) in GC have a response that is generally proportional to the carbon number, but this can vary for different FAMEs. It is essential to determine the response factors for each CFA isomer relative to the internal standard.
-
Impact of Methylation Method on Quantification: Different derivatization methods can yield varying quantitative results. For example, one study found that a methanolic HCl method resulted in higher measured amounts of cis-9, trans-11 CLA compared to a BF₃ method.[7]
Troubleshooting:
-
Determine Response Factors: Analyze standard mixtures of known concentrations of your target CFA isomers and the internal standard to calculate relative response factors.
-
Method Validation: Consistently use a validated methylation procedure for all samples and standards to ensure comparability of results.[7]
Quantitative Data Summary
Table 1: Impact of Derivatization Method on Quantified Conjugated Linoleic Acid (CLA) in Milk Fat [7]
| Fatty Acid | Methanolic HCl followed by NaOCH₃ (mg/g of fat) | BF₃/Methanol (mg/g of fat) | % Difference |
| cis-9, trans-11 CLA | 6.2 | 4.8 | +29% |
| trans-10, cis-12 CLA | 0.09 | 0.07 | +23% |
| Total CLA | 6.29 | 4.87 | +29% |
| Total Polyunsaturated Fatty Acids (PUFA) | 20.1 | 18.9 | +6% |
Table 2: Influence of Internal Standard on Total Fatty Acid Quantification [1]
| Internal Standard | Quantified Total Fatty Acids (mg/g) |
| C17:0 | 613 |
| C19:0 | 930 |
| C13:1 | 952 |
Experimental Protocols
1. Base-Catalyzed Transesterification for CFA Analysis [4]
This method is recommended to minimize isomerization of conjugated double bonds.
-
Sample Preparation: Weigh up to 50 mg of the lipid sample into a screw-cap test tube.
-
Dissolution: Add 1 mL of dry toluene to dissolve the lipid.
-
Transesterification: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Incubation: Maintain the solution at 50°C for 10 minutes.
-
Neutralization: Add 0.1 mL of glacial acetic acid to stop the reaction.
-
Extraction: Add 5 mL of water, followed by extraction with hexane (2 x 5 mL). Use a Pasteur pipette to separate the upper hexane layer.
-
Drying: Dry the combined hexane layers over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter the solution and remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the FAME residue in an appropriate volume of hexane (containing an antioxidant like BHT) for GC analysis.
2. Gas Chromatography (GC-FID) Analysis of FAMEs
This is a general protocol and should be optimized for your specific instrument and application.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a highly polar 100m x 0.25mm ID, 0.20 µm film thickness column).
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Injection: 1 µL of the FAME sample in hexane, using a split injection mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C.
-
Hold for a specified time if necessary to separate early eluting peaks.
-
Ramp at a suitable rate (e.g., 1-5°C/min) to a final temperature of around 220-240°C.
-
Hold at the final temperature to ensure all components elute.
-
-
Detector Temperature: 250°C.
-
Data Analysis: Identify peaks by comparing retention times with those of a known FAME standard mixture. Quantify by using an internal standard and pre-determined response factors.
Visualizations
Caption: Experimental workflow for the analysis of conjugated fatty acids.
Caption: Troubleshooting logic for common pitfalls in CFA analysis.
Caption: Simplified signaling pathway of CLA via PPAR activation.
References
- 1. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acids as functional food: an insight into their health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Dietary Conjugated Linoleic Acid Supplementation Leads to Downregulation of PPAR Transcription in Broiler Chickens and Reduction of Adipocyte Cellularity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated Linoleic Acid Improves Endothelial Ca2+ Signaling by Blocking Growth Factor and Cytokine-Mediated Cx43 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scioninstruments.com [scioninstruments.com]
- 11. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Enhancing Chromatographic Resolution of Calendic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for enhancing the chromatographic resolution of calendic acid isomers. This compound, a conjugated octadecatrienoic acid (18:3) with potential health benefits, exists as several geometric and positional isomers that are often challenging to separate. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound isomers?
This compound isomers, such as the common α-calendic acid ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) and β-calendic acid (the all-trans isomer), possess very similar physicochemical properties. Their identical molecular weight and slight differences in polarity and shape make them challenging to resolve using standard chromatographic techniques. Achieving baseline separation requires careful optimization of the chromatographic system to exploit subtle differences in their structure.
Q2: What are the primary chromatographic techniques for separating this compound isomers?
The two main techniques employed for the separation of this compound isomers are:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique, with Silver-Ion HPLC (Ag-HPLC) being particularly powerful for separating unsaturated fatty acid isomers based on the number, geometry, and position of their double bonds. Reversed-phase (RP-HPLC) is also used, often with mass spectrometry detection.
-
Gas Chromatography (GC): GC offers high-resolution separation, especially with long, polar capillary columns. However, it requires a derivatization step to convert the non-volatile fatty acids into their more volatile ester forms, typically fatty acid methyl esters (FAMEs).
Q3: Is derivatization always necessary for GC analysis of this compound?
Yes, for GC analysis, derivatization is a critical step. Free fatty acids have low volatility and their polar carboxyl groups can cause poor peak shape and strong adsorption to the stationary phase. Converting them to fatty acid methyl esters (FAMEs) or other suitable esters increases their volatility and thermal stability, leading to sharper peaks and better resolution.
Q4: How does Silver-Ion HPLC (Ag-HPLC) work to separate isomers?
In Ag-HPLC, the stationary phase is impregnated with silver ions (Ag⁺). The separation mechanism is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the fatty acid chains. The strength of this interaction depends on the number and configuration of the double bonds. Generally, isomers with cis double bonds interact more strongly with the silver ions and are retained longer than their trans counterparts. This unique selectivity allows for the separation of geometric and positional isomers that are often inseparable by other methods.
Q5: Can temperature be used to improve the resolution of this compound isomers?
Yes, column temperature is a critical parameter for optimizing resolution in both HPLC and GC.
-
In RP-HPLC , increasing the temperature generally decreases retention time but can also alter selectivity, sometimes improving the separation of closely eluting peaks. The effect is analyte-dependent and should be empirically determined.[1][2][3]
-
In GC , the temperature program (the rate of temperature increase) is crucial. A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, often leading to better resolution of isomers.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers in HPLC
Possible Causes & Solutions:
-
Inappropriate Stationary Phase:
-
Solution (RP-HPLC): For reversed-phase separation of fatty acid isomers, a C18 column is a common starting point. However, if co-elution persists, consider a phenyl-hexyl or a biphenyl stationary phase, which can offer different selectivity for aromatic and unsaturated compounds.
-
Solution (Silver-Ion HPLC): This is the most effective technique for isomer separation. Use a commercially available silver-ion column or a cation-exchange column loaded with silver ions. The unique selectivity of Ag-HPLC is often necessary to resolve complex mixtures of geometric and positional isomers.
-
-
Suboptimal Mobile Phase Composition:
-
Solution (RP-HPLC): The choice of organic modifier (acetonitrile or methanol) and the use of additives can significantly impact selectivity. Experiment with different ratios of water and organic solvent. Adding a small amount of a different solvent, like isopropanol, can sometimes alter the selectivity. For free fatty acids, controlling the mobile phase pH with an additive like formic or acetic acid is crucial to ensure consistent ionization and peak shape.
-
Solution (Silver-Ion HPLC): The mobile phase in Ag-HPLC is typically non-polar, such as hexane or isooctane, with a small amount of a polar modifier like acetonitrile or isopropanol to control retention. The type and concentration of the modifier are critical for optimizing resolution. A shallow gradient of the polar modifier is often required to separate isomers with different numbers of double bonds.
-
-
Incorrect Column Temperature:
-
Solution: Systematically evaluate the effect of column temperature on resolution. For RP-HPLC, test temperatures in the range of 25°C to 50°C. For Ag-HPLC, temperature can have a significant and sometimes non-intuitive effect on retention and selectivity, so it is a valuable parameter to optimize.[3][4]
-
Problem 2: Poor Resolution or Co-elution of Isomers in GC
Possible Causes & Solutions:
-
Inadequate GC Column Selection:
-
Solution: For FAMEs, especially unsaturated and conjugated isomers, a highly polar stationary phase is required. Cyanopropyl-based columns (e.g., HP-88, CP-Sil 88) are specifically designed for this purpose and generally provide the best resolution for geometric isomers.[5] Wax columns (polyethylene glycol) are also used but may offer less selectivity for these specific isomers.
-
-
Suboptimal Temperature Program:
-
Solution: The oven temperature program is a critical parameter for resolving closely eluting FAMEs.
-
Lower the Initial Temperature: This can improve the separation of more volatile components.
-
Use a Slower Ramp Rate: A slow temperature ramp (e.g., 1-3°C/min) increases the time the analytes spend in the column, which can significantly enhance the resolution of complex isomer mixtures.
-
-
-
Incorrect Carrier Gas Flow Rate:
-
Solution: Each column has an optimal flow rate (or linear velocity) for maximum efficiency. Ensure your carrier gas flow rate is optimized for your column dimensions and carrier gas type (e.g., helium or hydrogen). Operating too far from the optimum will lead to band broadening and loss of resolution.
-
Problem 3: Asymmetric Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Active Sites in the GC System:
-
Solution: Free fatty acids that did not undergo derivatization, or other polar compounds, can interact with active sites (e.g., free silanol groups) in the injector liner, column, or detector, causing peak tailing. Ensure complete derivatization and use deactivated liners and columns.
-
-
Column Overload:
-
Solution: Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the sample concentration. In splitless GC injection, reducing the injection volume is often necessary.
-
-
Incompatible Mobile Phase pH (HPLC):
-
Solution: When analyzing free this compound by RP-HPLC, if the mobile phase pH is close to the pKa of the acid, both ionized and non-ionized forms can exist, leading to peak tailing or splitting. Buffer the mobile phase to a pH at least 2 units below the pKa of this compound to ensure it is in its protonated form.
-
Data Presentation
Table 1: Comparison of HPLC Conditions for Triglyceride Analysis of Seed Oils Containing Conjugated Linolenic Acid (CLnA) Isomers, Including this compound
| Parameter | Method 1 |
| Stationary Phase | Kromasil 100-5C18 |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | 35% Isopropanol / 65% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 270 nm |
| Elution Order of CLnA Isomers | punicic < jacaric < catalpic < α-eleostearic < calendic < β-eleostearic < all-E calendic |
| Reference | [6] |
Note: This data is for the analysis of triglycerides. The elution order of the free fatty acids or their methyl esters may differ.
Table 2: Comparison of GC Columns for FAME Analysis
| Stationary Phase Type | Polarity | Typical Application | Resolution of Geometric Isomers | Reference |
| Cyanopropyl (e.g., HP-88, CP-Sil 88) | High | Detailed separation of FAMEs, including cis/trans isomers. | Excellent | [5] |
| Polyethylene Glycol (Wax) (e.g., DB-FATWAX UI) | High | General FAME profiling. | Good | |
| 50% Cyanopropyl-phenyl (e.g., DB-23) | Mid-High | FAME analysis with good resolution of cis/trans isomers. | Very Good | |
| 5% Phenyl Arylene (e.g., DB-5ms) | Low-Mid | General purpose, not ideal for complex isomer separations. | Poor | [5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV-DAD Method for this compound Isomers
This protocol is adapted from the analysis of lipophilic extracts of Calendula arvensis.
-
Instrumentation:
-
HPLC system with a quaternary pump and a Diode Array Detector (DAD).
-
-
Column:
-
Kinetex® PS C-18 (50 mm x 2.1 mm, 2.6 µm particle size) or similar reversed-phase column.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A linear gradient can be optimized. A starting point could be:
-
0-5 min: 5% to 55% B.
-
Further elution steps should be optimized based on the complexity of the sample.
-
-
-
Flow Rate:
-
0.5 mL/min.
-
-
Detection:
-
UV-DAD. This compound isomers exhibit characteristic absorbance maxima around 262, 270, and 282 nm due to their conjugated triene system.[7]
-
-
Sample Preparation:
-
Extract the lipid fraction from the sample using a suitable solvent like n-hexane.
-
Evaporate the solvent and redissolve the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
Protocol 2: GC-FID/MS Analysis of this compound Isomers (as FAMEs)
This protocol outlines the derivatization of this compound to its methyl ester and subsequent GC analysis.
Part A: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagents:
-
Boron trifluoride (BF₃) in methanol (14% w/v).
-
Hexane.
-
Saturated sodium chloride solution.
-
-
Procedure:
-
Place approximately 10-20 mg of the lipid extract into a screw-cap test tube.
-
Add 2 mL of 14% BF₃-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
-
Part B: GC-FID/MS Conditions
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Column:
-
Highly polar column, such as a CP-Sil 88 for FAME (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
-
Carrier Gas:
-
Helium or Hydrogen at an optimized flow rate.
-
-
Injector:
-
Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.
-
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp at 2-4°C/min to 240°C.
-
Hold at 240°C for 10-20 minutes.
-
Note: This program should be optimized for the specific column and isomer profile.
-
-
Detector:
-
FID temperature: 260°C.
-
MS transfer line: 250°C; Ion source: 230°C.
-
Mandatory Visualizations
Workflow for Troubleshooting Poor HPLC Resolution
Caption: Logical workflow for troubleshooting poor peak resolution in HPLC.
Workflow for Troubleshooting Poor GC Resolution
Caption: Logical workflow for troubleshooting poor peak resolution in GC.
References
- 1. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC | MDPI [mdpi.com]
- 7. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Calendic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of calendic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on problems related to matrix effects.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of co-eluting matrix components can saturate the column, leading to distorted peak shapes. | - Dilute the sample: A simple dilution can often reduce the concentration of interfering compounds.[1] - Improve sample cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove a wider range of matrix components. - Optimize chromatography: Adjust the gradient profile to better separate this compound from interfering peaks. |
| Low Signal Intensity / Ion Suppression | Competition for Ionization: Co-eluting compounds, particularly phospholipids in biological samples, can suppress the ionization of this compound in the mass spectrometer source.[2][3] | - Enhance sample preparation: Use techniques specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted liquid-liquid extraction (LLE) protocol.[2] - Chromatographic separation: Modify the LC method to ensure this compound elutes in a region with minimal co-eluting matrix components. This can be assessed using a post-column infusion experiment.[1] - Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for ion suppression, as the SIL-IS will be affected in the same way as the analyte. |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: Variations in the composition of the matrix between different samples can lead to inconsistent ion suppression or enhancement, resulting in poor reproducibility. | - Implement a robust sample preparation method: SPE often provides more consistent cleanup than LLE, leading to less variability in matrix effects.[4] - Use a suitable internal standard: A stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[5] If a SIL-IS for this compound is not available, a structurally similar deuterated fatty acid may be used, but its performance must be carefully validated. |
| Signal Enhancement | Co-eluting compounds that enhance ionization: Less common than ion suppression, some matrix components can increase the ionization efficiency of the analyte, leading to artificially high results. | - Improved sample cleanup and chromatography: Similar to addressing ion suppression, the goal is to separate this compound from the interfering compounds. - Matrix-matched calibrants: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.[6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact the analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal detected by the mass spectrometer, ultimately affecting the accuracy, precision, and sensitivity of the analysis. For this compound, a conjugated unsaturated fatty acid, common sources of matrix effects include phospholipids, other fatty acids, and triglycerides, especially when analyzing biological samples.[2][3]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause and what is the first step I should take to troubleshoot this?
A: The most probable cause of ion suppression in plasma samples is the presence of phospholipids.[2][3] Phospholipids are abundant in biological membranes and can co-extract with this compound, competing for ionization in the MS source. The first troubleshooting step is to improve your sample preparation to specifically target the removal of phospholipids. You can try a different sample cleanup technique, such as switching from a simple protein precipitation to a more selective method like Solid-Phase Extraction (SPE) or a targeted Liquid-Liquid Extraction (LLE).
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available? If not, what are my options?
A: As of late 2025, a commercially available stable isotope-labeled internal standard for this compound is not readily found. This presents a significant challenge for accurate quantification. The best alternative is to use a structurally similar deuterated polyunsaturated fatty acid as an internal standard. A good candidate would be a deuterated version of linoleic acid or another C18 fatty acid. However, it is crucial to validate the performance of this alternative internal standard to ensure it adequately mimics the behavior of this compound during sample preparation and ionization. Another option is the standard addition method, which can be effective but is more time-consuming.[1]
Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my this compound sample preparation?
A: The choice between LLE and SPE depends on the complexity of your sample matrix and the required level of cleanliness.
-
LLE can be effective for removing highly polar or non-polar interferences and is often simpler to set up initially. However, it can be less efficient at removing phospholipids and may have lower recovery for some analytes.[3][7]
-
SPE generally offers a more thorough and reproducible cleanup, with a wide variety of sorbents available to target specific types of interferences.[4] For complex matrices like plasma, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms can be very effective at removing both phospholipids and other matrix components.[2]
Q5: How can I assess the extent of matrix effects in my this compound assay?
A: A standard method to quantitatively assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte) with the peak area of this compound in a neat solution (e.g., mobile phase). The ratio of these peak areas indicates the degree of ion suppression or enhancement.
Quantitative Data on Sample Preparation Effectiveness
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for polyunsaturated fatty acids. While this data is not specific to this compound, it provides a useful comparison of the expected performance of these methods for similar analytes.
| Sample Preparation Method | Analyte Class | Matrix | Average Matrix Effect (%)* | Recovery (%) | Reference |
| Protein Precipitation (PPT) | Polyunsaturated Fatty Acids | Plasma | -45% (Suppression) | 85-95% | [8] |
| Liquid-Liquid Extraction (LLE) | Polyunsaturated Fatty Acids | Plasma | -20% (Suppression) | 70-85% | [8][9] |
| Solid-Phase Extraction (SPE) - C18 | Polyunsaturated Fatty Acids | Plasma | -10% (Suppression) | 80-95% | [2] |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Polyunsaturated Fatty Acids | Plasma | < -5% (Minimal Suppression) | 85-100% | [2] |
*Matrix effect is calculated as: ((Peak area in matrix extract) / (Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general method for the extraction of fatty acids from plasma and can be adapted for this compound.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution (e.g., a deuterated C18 fatty acid).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol utilizes a reversed-phase SPE cartridge for the cleanup of this compound from a biological matrix.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 3: LC-MS/MS Analysis of this compound
This is a starting point for developing a specific LC-MS/MS method for this compound.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Transitions:
-
This compound (Precursor > Product): m/z 277.2 > [Fragment ion 1], m/z 277.2 > [Fragment ion 2] (Specific fragment ions would need to be determined by infusing a this compound standard).
-
Internal Standard: (Dependent on the chosen deuterated fatty acid).
-
Visualizations
Caption: Workflow for identifying and overcoming matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biocompare.com [biocompare.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. youtube.com [youtube.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Degradation of Calendic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidative degradation of calendic acid during experimental processing.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Upon Extraction
Symptoms:
-
Low yield of this compound post-extraction.
-
High peroxide value (PV) or thiobarbituric acid reactive substances (TBARS) in the initial oil extract.
-
Discoloration or off-odors in the extracted oil.
Possible Causes & Solutions:
| Cause | Solution |
| High Temperature During Extraction | Employ cold-pressing or supercritical CO2 extraction methods, which operate at lower temperatures and minimize thermal degradation. If using solvent extraction, ensure the solvent removal (e.g., rotary evaporation) is performed at the lowest possible temperature. |
| Presence of Oxygen | Purge all extraction vessels and solvents with an inert gas like nitrogen or argon before and during the extraction process. A nitrogen atmosphere has been shown to be effective in protecting against lipid oxidation.[1][2][3] |
| Light Exposure | Conduct the extraction process in a dark room or use amber-colored glassware to protect the light-sensitive this compound from photodegradation. |
| Enzymatic Activity | If starting from plant material, consider a blanching step to deactivate lipoxygenase and other enzymes that can initiate oxidation. |
| Pro-oxidant Metals | Use high-purity solvents and ensure all glassware is thoroughly cleaned to remove any trace metals (e.g., iron, copper) that can catalyze oxidation. |
Issue 2: this compound Degradation During Storage
Symptoms:
-
Increase in PV and TBARS values over time.
-
Development of a rancid odor.
-
Changes in the physical appearance of the oil (e.g., increased viscosity, color change).
Possible Causes & Solutions:
| Cause | Solution |
| Improper Storage Temperature | Store this compound or calendula oil at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is ideal to significantly slow down oxidation rates.[4] |
| Exposure to Air (Oxygen) | Store samples under an inert atmosphere (nitrogen or argon) in tightly sealed containers. Use vials with headspace filled with inert gas. Reducing oxygen concentration to less than 2% can greatly enhance oxidative stability. |
| Light Exposure | Store samples in amber vials or wrap containers in aluminum foil to protect from light. Light exposure, especially UV light, can accelerate the degradation of polyunsaturated fatty acids.[5][6] |
| Inadequate Antioxidant Protection | Add a suitable antioxidant to the purified this compound or oil. Natural antioxidants like rosemary extract or mixed tocopherols, or synthetic antioxidants like BHT, can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: The primary mechanism is oxidative degradation, initiated by factors such as heat, light, and the presence of oxygen and pro-oxidant metals. The conjugated triene system of this compound is highly susceptible to attack by free radicals, leading to the formation of hydroperoxides, which then break down into a variety of secondary oxidation products, causing rancidity and loss of bioactivity.
Q2: How does the extraction method affect the stability of this compound?
A2: The extraction method significantly impacts the initial quality and subsequent stability of this compound.
-
Cold-pressing is generally preferred as it avoids thermal stress, resulting in a lower initial peroxide value and higher quality oil.[7]
-
Solvent extraction can be efficient, but care must be taken to use high-purity solvents and low temperatures during solvent removal to prevent oxidation. The choice of solvent can also influence the degradation kinetics of carotenoids often co-extracted with this compound, which can have a protective effect.[8]
-
Supercritical CO2 extraction is another excellent method that uses low temperatures and an oxygen-free environment, yielding a high-quality extract.
Q3: What are the most effective antioxidants for stabilizing this compound?
A3: Both natural and synthetic antioxidants can be effective.
-
Rosemary Extract: Contains phenolic compounds like carnosic acid and carnosol, which are potent free radical scavengers. It has been shown to be as effective or even more effective than BHA/BHT in some applications.[9][10][11][12]
-
Tocopherols (Vitamin E): A mixture of tocopherols (alpha, gamma, delta) is often more effective than a single isomer due to synergistic effects.
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant that is very effective at low concentrations.
The choice of antioxidant may depend on the specific application and regulatory requirements. Comparative studies suggest that rosemary extract can be a highly effective natural alternative to synthetic antioxidants.[9][10][12]
Q4: How can I monitor the oxidative degradation of this compound in my samples?
A4: Several analytical methods can be used:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). It is a good indicator of the initial stages of oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS): Measures secondary oxidation products, such as malondialdehyde, which contribute to rancidity.
-
p-Anisidine Value (AV): Also measures secondary oxidation products, particularly aldehydes.
-
Oxidative Stability Index (OSI): An automated method that determines the induction period of an oil under accelerated conditions (high temperature and airflow).[13][14]
-
HPLC-MS/MS: Can be used to directly quantify the remaining this compound and identify specific degradation products.[15][16][17][18][19]
Q5: Does the refining process affect this compound content?
A5: Yes, the refining process can significantly reduce the content of this compound and other beneficial minor components.
-
Neutralization (alkali refining): Can lead to a reduction in conjugated dienes.[20]
-
Bleaching: Can further remove pigments and some minor components.
-
Deodorization: This high-temperature step can cause the most significant degradation and isomerization of fatty acids, including this compound.[20][21][22][23]
For applications where the bioactivity of this compound is critical, using unrefined, cold-pressed oil is generally recommended.
Experimental Protocols
Protocol 1: Peroxide Value (PV) Determination
This method is adapted from standard AOCS and IUPAC methods for the determination of hydroperoxides in oils and fats.
Materials:
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate solution (standardized)
-
1% Starch indicator solution
-
Sample containing this compound (oil or lipid extract)
Procedure:
-
Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for 1 minute, and store in the dark for 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution with constant shaking until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) reagent (0.67% w/v in 0.05 M NaOH)
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Sample containing this compound
Procedure:
-
Mix 0.5 mL of the sample with 2.5 mL of 20% TCA.
-
Vortex the mixture and then add 1 mL of 0.67% TBA reagent.
-
Vortex again and incubate in a boiling water bath for 30 minutes.
-
Cool the tubes to room temperature and centrifuge at 3000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm against a blank containing all reagents except the sample.
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane.
Calculation: Calculate the concentration of TBARS (expressed as MDA equivalents) in the sample using the standard curve.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for processing this compound.
References
- 1. Stability of Nitrogen in Planetary Atmospheres in Contact with Liquid Water [authors.library.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature on oxidation of oil quenchants | Thermal Processing Magazine [thermalprocessing.com]
- 5. Degradation kinetics of anthocyanin and physicochemical changes in fermented turnip juice exposed to pulsed UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of anthocyanin and physicochemical changes in fermented turnip juice exposed to pulsed UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. us.typology.com [us.typology.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Rosemary Extract on Lipid Oxidation, Fatty Acid Composition, Antioxidant Capacity, and Volatile Compounds of Salted Duck Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of a natural rosemary extract and BHA/BHT for relative antioxidant effectiveness in pork sausage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. A comparative study on the in vitro antioxidant activity of tocopherol and extracts from rosemary and Ferulago angulata on oil oxidation during deep frying of potato slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.metrohmusa.com [web.metrohmusa.com]
- 14. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 15. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HESI-MS/MS Analysis of Phenolic Compounds from Calendula aegyptiaca Fruits Extracts and Evaluation of Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 20. jast.modares.ac.ir [jast.modares.ac.ir]
- 21. 1.oliveoiltimes.com [1.oliveoiltimes.com]
- 22. researchgate.net [researchgate.net]
- 23. technoilogy.it [technoilogy.it]
Optimization of fermentation conditions for microbial production of calendic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial production of calendic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound in recombinant yeast?
A1: In recombinant Schizosaccharomyces pombe co-expressing C. officinalis fatty acid conjugase and Punica granatum fatty acid desaturase, a titer of 4.4 mg/L and an accumulation of 3.7 mg/g of dry cell weight (DCW) have been achieved.[1][2]
Q2: What is the optimal temperature for this compound production in Schizosaccharomyces pombe?
A2: The highest reported yields have been achieved with cultivation at 16°C for 72 hours.[1][2] Lowering the cultivation temperature can influence the incorporation of fatty acids and the overall fatty acid profile of the yeast.[3]
Q3: Does this compound accumulation affect yeast cell growth?
A3: Yes, a high accumulation of this compound has been shown to negatively influence cell growth in recombinant fission yeast.[4] This is a critical factor to consider when optimizing for higher yields.
Q4: Are there any known genetic responses in yeast to this compound production?
A4: Yes, the accumulation of this compound in Schizosaccharomyces pombe has been observed to cause the downregulation of the lcf1 gene, which is responsible for encoding a long-chain fatty acyl-CoA synthetase.[1][2]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | Temperature: Verify that the cultivation temperature is optimal, around 16°C for S. pombe.[1][2] Gradual temperature shifts can also impact fatty acid metabolism.[3] pH: Ensure the pH of the medium is within the optimal range for your yeast strain. For many yeasts, a slightly acidic pH of 5.0-6.0 is favorable.[5] Extreme pH can denature essential enzymes.[5] Aeration: Inadequate oxygen can limit the activity of desaturase enzymes required for the fatty acid biosynthesis pathway. Ensure proper agitation and aeration. |
| Inefficient Gene Expression | Inducer Concentration: If using an inducible promoter, optimize the inducer concentration. Suboptimal levels can lead to insufficient expression of the necessary enzymes. Codon Optimization: Ensure the codons of the heterologous genes (e.g., fatty acid conjugase, desaturase) are optimized for expression in your yeast host. |
| Nutrient Limitation | Carbon Source: Ensure an adequate supply of a suitable carbon source like glucose.[6] Nitrogen Source: The type and concentration of the nitrogen source can significantly impact metabolite production.[7] Precursor Unavailability: The biosynthesis of this compound requires linoleic acid as a precursor. Ensure the metabolic pathway for linoleic acid synthesis is active and not limited. |
| Plasmid Instability | Verify the stability of the expression plasmid. If the plasmid is being lost during cultivation, this will result in a progressive decrease in the producing population. Consider genomic integration of the expression cassette for improved stability. |
Issue 2: Poor Cell Growth or Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Toxicity | High concentrations of this compound can be toxic to the host cells, leading to growth inhibition.[4] Consider strategies for in-situ product removal to keep the concentration below the toxic threshold.[3] Another approach is to use a two-phase fermentation system where the this compound can partition into an organic solvent phase. |
| Oxidative Stress | The production of unsaturated fatty acids can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[8][9] To mitigate this, consider adding antioxidants like ascorbic acid to the culture medium.[10] Overexpressing antioxidant-related genes in the host strain can also enhance tolerance.[11] |
| Suboptimal Media Composition | Review the composition of your fermentation medium. Ensure all essential nutrients, vitamins, and trace elements are present in sufficient quantities to support robust growth. Refer to established media recipes for S. pombe such as YES or EMM.[6][12] |
| Contamination | Microbial contamination can compete for nutrients and produce inhibitory compounds, leading to poor growth of the production strain.[13][14] Implement strict aseptic techniques and consider using antibiotics if compatible with your system. |
Issue 3: Inconsistent Batch-to-Batch Production
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Standardize your inoculum preparation procedure. Ensure the age, cell density, and physiological state of the starter culture are consistent for each fermentation batch. |
| Media Preparation Inconsistency | Precisely control the preparation of the fermentation medium. Minor variations in component concentrations can lead to significant differences in yield. |
| Environmental Fluctuations | Ensure tight control over environmental parameters such as temperature, pH, and dissolved oxygen throughout the entire fermentation run. |
Quantitative Data Summary
| Parameter | Value | Microorganism | Reference |
| This compound Titer | 4.4 mg/L | Schizosaccharomyces pombe | [1][2] |
| This compound Accumulation | 3.7 mg/g DCW | Schizosaccharomyces pombe | [1][2] |
| Optimal Cultivation Temperature | 16°C | Schizosaccharomyces pombe | [1][2] |
| Cultivation Time | 72 hours | Schizosaccharomyces pombe | [1][2] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation of Recombinant Schizosaccharomyces pombe
-
Media Preparation: Prepare Yeast Extract with Supplements (YES) medium containing 0.5% (w/v) yeast extract, 3.0% (w/v) glucose, and 225 mg/L each of adenine, histidine, leucine, and uracil.[6][12] For solid media, add 2% agar. Sterilize by autoclaving.
-
Inoculum Preparation: Inoculate a single colony of the recombinant S. pombe strain into 10 mL of YES medium in a 50 mL flask. Incubate at 30°C with shaking at 200-250 rpm until the culture reaches the mid-logarithmic growth phase (OD600 of 0.6-0.8).[15]
-
Production Culture: Inoculate 100 mL of YES medium in a 500 mL flask with the seed culture to an initial OD600 of 0.1.
-
Induction (if applicable): If using an inducible promoter, add the inducer to the optimized concentration once the culture reaches the desired cell density.
-
Cultivation: Incubate the production culture at 16°C with shaking at 200-250 rpm for 72 hours.[1][2]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet with sterile distilled water and store at -80°C for subsequent analysis.
Protocol 2: Extraction and Analysis of Fatty Acids from Yeast
-
Cell Lysis: Resuspend the frozen yeast cell pellet in a suitable volume of methanol. Add an equal volume of acid-washed glass beads. Disrupt the cells by vigorous vortexing or using a bead beater.
-
Lipid Extraction:
-
Add chloroform to the cell lysate to achieve a chloroform:methanol ratio of 2:1 (v/v).[16]
-
Vortex thoroughly for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again to separate the phases.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the cell debris and separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a known volume of 2% (v/v) sulfuric acid in methanol to the dried lipids.
-
Incubate at 80°C for 1 hour to convert the fatty acids to FAMEs.
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a suitable capillary column (e.g., a wax or polar column) for the separation of fatty acid methyl esters.
-
Identify this compound methyl ester based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of this compound by comparing the peak area to that of an internal standard.
-
Visualizations
Caption: Simplified biosynthesis pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting flowchart for this compound production.
References
- 1. lipid-extraction-from-yeast-cells - Ask this paper | Bohrium [bohrium.com]
- 2. Lipid Extraction from Yeast Cells. | Semantic Scholar [semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Growth and the Environment of Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and Strategies for Engineering Oxidative Stress Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress tolerance contributes to heterologous protein production in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fission Yeast Media - PombeNet Forsburg Lab [dornsife.usc.edu]
- 13. Microbial engineering technique could reduce contamination in biofermentation plants | MIT Energy Initiative [energy.mit.edu]
- 14. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for development and use of spike-in control for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Calendic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticancer properties of various isomers of calendic acid, a conjugated linolenic acid. The focus is on their cytotoxic and apoptotic effects on different cancer cell lines, with a detailed examination of the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Comparative Cytotoxicity of this compound Isomers
The cytotoxic effects of this compound isomers, including α-calendic acid, β-calendic acid, punicic acid, and jacaric acid, have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Isomer | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Calendic Acid | JEG-3 | Choriocarcinoma | Data not available | [1] |
| β-Calendic Acid | JEG-3 | Choriocarcinoma | Data not available | [1] |
| Punicic Acid | MDA-MB-231 | Breast Cancer | ~40 µM (92% proliferation inhibition) | [2][3] |
| MDA-ERalpha7 | Breast Cancer | ~40 µM (96% proliferation inhibition) | [2][3] | |
| MCF-7 | Breast Cancer | Not explicitly stated, but 10 and 50 µg/ml (approx. 36 and 180 µM) reduced viable cells by ~50% | [4][5] | |
| LNCaP | Prostate Cancer | >10 µM (inhibited DHT-stimulated growth) | [6] | |
| Jacaric Acid | PU5-1.8 | Murine Macrophage-like Leukemia | 6 | [7] |
| LNCaP | Prostate Cancer | Data not available | [8] | |
| PC-3 | Prostate Cancer | Data not available | [8] |
*While specific IC50 values for α- and β-calendic acid on JEG-3 cells were not found, studies confirm their ability to induce apoptosis in these cells, suggesting cytotoxic activity.[1] **Quantitative IC50 values for jacaric acid on LNCaP and PC-3 cells were not specified in the referenced abstracts, though the studies confirm apoptosis induction.[8]
Comparative Apoptotic Effects of this compound Isomers
This compound isomers have been shown to induce apoptosis in various cancer cell lines through different signaling pathways. The following table summarizes the observed apoptotic rates.
| Isomer | Cell Line | Cancer Type | Apoptosis Rate | Reference |
| α-Calendic Acid | JEG-3 | Choriocarcinoma | Not quantified in the abstract | [1] |
| β-Calendic Acid | JEG-3 | Choriocarcinoma | Not quantified in the abstract | [1] |
| Punicic Acid | MDA-MB-231 | Breast Cancer | 86% | [2][3][9] |
| MDA-ERalpha7 | Breast Cancer | 91% | [2][3][9] | |
| MCF-7 | Breast Cancer | Marked increase in PI-positive cells | [4][5] | |
| LNCaP | Prostate Cancer | DNA fragmentation observed | [6] | |
| Jacaric Acid | LNCaP | Prostate Cancer | Apoptosis induction confirmed | [8] |
| PC-3 | Prostate Cancer | Apoptosis induction confirmed | [8] | |
| PU5-1.8 | Murine Macrophage-like Leukemia | DNA fragmentation and phosphatidylserine externalization observed | [7] |
Signaling Pathways in this compound Isomer-Induced Apoptosis
The anticancer effects of this compound isomers are mediated by various signaling pathways, leading to the induction of apoptosis.
α- and β-Calendic Acid: Oxidative Stress and p38 MAPK Pathway
In human choriocarcinoma (JEG-3) cells, both α- and β-calendic acid induce apoptosis through a mechanism involving oxidative stress.[1] This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation. The accumulation of oxidative stress leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38 MAPK).[1] Activated p38 MAPK, in turn, modulates the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic Bax and downregulation of the anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio results in the activation of the caspase cascade, specifically caspase-9 and caspase-3, culminating in apoptosis.[1]
Signaling pathway of α- and β-calendic acid-induced apoptosis.
Punicic Acid: Lipid Peroxidation and PKC Pathway
In breast cancer cells, punicic acid's pro-apoptotic activity is linked to lipid peroxidation and the activation of the Protein Kinase C (PKC) pathway.[2][3][10] Punicic acid is thought to be incorporated into diacylglycerol (DAG). In the presence of lipid peroxidation, DAG activates PKC, which then initiates a signaling cascade that inhibits cell proliferation and promotes apoptosis.[3][4][5]
Signaling pathway of punicic acid-induced apoptosis.
Jacaric Acid: Intrinsic and Extrinsic Apoptotic Pathways
Jacaric acid has been shown to induce apoptosis in prostate cancer cells through both the intrinsic and extrinsic pathways, depending on the cell line.[8] In androgen-dependent LNCaP cells, jacaric acid activates both pathways. The extrinsic pathway is initiated through the activation of death receptor 5 (DR5), leading to the cleavage of caspase-8. The intrinsic pathway involves the modulation of Bcl-2 family proteins, resulting in the activation of caspase-9. Both pathways converge to activate the executioner caspase-3, leading to PARP-1 cleavage and apoptosis. In androgen-independent PC-3 cells, jacaric acid appears to induce apoptosis primarily through the intrinsic pathway.[8]
Signaling pathways of jacaric acid-induced apoptosis.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to assess the anticancer properties of this compound isomers.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound isomer or a vehicle control (e.g., ethanol).
-
Incubation: The plates are incubated for specific time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
Formazan Formation: The plates are incubated for a further 3-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the concentration of the this compound isomer.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Workflow for an Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Treatment: Cells are treated with the desired concentration of the this compound isomer for a specified time to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold PBS to remove any residual medium.
-
Resuspension: The cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of apoptosis.
Workflow for Western blot analysis.
Detailed Methodology:
-
Protein Extraction: Following treatment with this compound isomers, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane, such as polyvinylidene difluoride (PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated p38 MAPK, Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which binds to the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
References
- 1. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Punicic acid is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Jacaric acid inhibits the growth of murine macrophage-like leukemia PU5-1.8 cells by inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Unveiling the In Vivo Anti-Inflammatory Potential of Calendic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendic acid, a conjugated linolenic acid isomer found predominantly in Calendula officinalis (pot marigold), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. While numerous studies have demonstrated the anti-inflammatory activity of Calendula officinalis extracts in vivo, research specifically isolating the effects of this compound is limited. This guide provides a comprehensive comparison of the known anti-inflammatory effects of Calendula officinalis extracts and structurally similar conjugated linolenic acids (CLnAs) to extrapolate the potential in vivo efficacy of this compound. This guide also presents detailed experimental protocols for key in vivo inflammation models to facilitate further research and validation.
Comparative Efficacy of this compound and Alternatives
Direct in vivo comparative studies of isolated this compound against standard non-steroidal anti-inflammatory drugs (NSAIDs) are not yet available in published literature. However, we can infer its potential efficacy by examining studies on Calendula officinalis extracts and other CLnAs like punicic acid and alpha-eleostearic acid.
Quantitative Data Summary
The following tables summarize the in vivo anti-inflammatory effects of Calendula officinalis extract and the NSAID Indomethacin in a carrageenan-induced paw edema model. This model is a standard for screening acute anti-inflammatory activity.
Table 1: Effect of Calendula officinalis Flower Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time after Carrageenan (hours) | Edema Inhibition (%) |
| Control | - | 3 | 0 |
| C. officinalis Extract | 250 | 3 | 50.6 |
| C. officinalis Extract | 500 | 3 | 65.9 |
Data extracted from a study by Preethi, K. C., Kuttan, G., & Kuttan, R. (2009). Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action. Indian Journal of Pharmaceutical Sciences, 71(2), 176–181.
Table 2: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time after Carrageenan (hours) | Edema Inhibition (%) |
| Control | - | 3 | 0 |
| Indomethacin | 10 | 3 | ~50-60 |
Note: The data for Indomethacin is a representative value from typical studies on carrageenan-induced paw edema for comparative purposes, as a direct comparison was not performed in the cited Calendula study.
Proposed Anti-Inflammatory Mechanisms of Action
Based on studies of Calendula officinalis extracts and related CLnAs, the anti-inflammatory effects of this compound are likely mediated through multiple signaling pathways.
Inhibition of Pro-Inflammatory Mediators
Calendula officinalis extracts have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated models[1]. This is a crucial mechanism for dampening the inflammatory cascade. Furthermore, these extracts have demonstrated the ability to inhibit the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins[1].
Modulation of Inflammatory Signaling Pathways
Structurally similar CLnAs offer insights into potential pathways modulated by this compound. Punicic acid, for example, has been shown to inhibit TNF-α-induced neutrophil hyperactivation and protect against experimental colon inflammation in rats[2]. Alpha-eleostearic acid has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which plays a key role in reducing inflammation[3]. It is plausible that this compound shares these mechanisms of action.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols for In Vivo Validation
To rigorously validate the anti-inflammatory effects of isolated this compound, the following standardized in vivo models are recommended.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animals: Male Wistar rats (180-200g) or Swiss albino mice (25-30g) are commonly used.
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound (various doses)
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Thirty minutes after administration of the test substance, 0.1 ml of 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw.
-
Paw volume is measured immediately after carrageenan injection and at hourly intervals for 5 hours using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to assess the systemic inflammatory response.
Workflow:
Caption: Experimental workflow for the LPS-induced inflammation model.
Detailed Methodology:
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Groups:
-
Group 1: Control (Saline)
-
Group 2: LPS only
-
Group 3: this compound + LPS
-
Group 4: Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Mice are pre-treated with this compound or vehicle one hour before LPS injection.
-
LPS (from E. coli) is administered via intraperitoneal injection.
-
Blood is collected at specified time points to measure serum levels of pro-inflammatory cytokines using ELISA kits.
-
Tissues can be harvested for Western blot or RT-PCR analysis of inflammatory markers like COX-2 and iNOS.
-
Conclusion and Future Directions
While direct in vivo evidence for the anti-inflammatory effects of isolated this compound is still emerging, the existing data from Calendula officinalis extracts and structurally related conjugated linolenic acids strongly suggest its potential as a potent anti-inflammatory agent. The proposed mechanisms, including the inhibition of pro-inflammatory cytokines and COX-2, and potential activation of PPARγ, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for the systematic in vivo validation of this compound's anti-inflammatory properties and its comparison with established anti-inflammatory drugs. Such studies are crucial for unlocking the full therapeutic potential of this natural compound in the development of novel anti-inflammatory therapies.
References
- 1. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Punicic Acid a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary α-eleostearic acid ameliorates experimental inflammatory bowel disease in mice by activating peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of calendic acid compared to other omega-3 and omega-6 fatty acids
For researchers and professionals in drug development, understanding the nuanced efficacy of various fatty acids is paramount. This guide provides a comparative analysis of calendic acid against other key omega-3 and omega-6 fatty acids, focusing on their anti-inflammatory properties and underlying mechanisms. While direct comparative studies are limited, this document synthesizes available preclinical data to offer a comprehensive overview.
This compound, a conjugated linolenic acid isomer found in high concentrations in Calendula officinalis (pot marigold), is an omega-6 fatty acid structurally similar to conjugated linoleic acids (CLAs).[1][2] This structural similarity suggests that this compound may share some of the health benefits attributed to CLAs, including their anti-inflammatory and anti-cancer properties.[1][3] This guide will delve into the available evidence for this compound and compare its potential efficacy with well-researched omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the primary dietary omega-6 fatty acid, linoleic acid.
Comparative Efficacy: An Overview of Anti-inflammatory Effects
While direct, head-to-head quantitative comparisons are scarce in the existing literature, the following tables summarize the observed anti-inflammatory effects of this compound (often inferred from studies on calendula oil or structurally similar CLAs) and other key fatty acids on major inflammatory markers.
Table 1: Comparative Effects on Pro-Inflammatory Cytokine Production
| Fatty Acid | TNF-α | IL-6 | IL-1β | IL-8 |
| This compound (inferred) | ↓[4][5] | ↓[4][6] | ↓ | ↓[6] |
| EPA (Omega-3) | ↓[7] | ↓[7] | ↓ | ↓[8] |
| DHA (Omega-3) | ↓[7] | ↓[7] | ↓ | ↓[8] |
| Linoleic Acid (Omega-6) | ↔ or ↓[9] | ↔ or ↓[9] | ↔ | ↔ |
| Arachidonic Acid (Omega-6) | ↑ | ↑ | ↑ | ↑ |
Note: The data presented is a synthesis from multiple studies and does not represent direct head-to-head comparisons. The effects of this compound are largely inferred from studies on calendula extracts and CLAs. ↓ indicates a decrease, ↑ indicates an increase, and ↔ indicates no significant change.
Table 2: Comparative Effects on Key Inflammatory Enzymes and Transcription Factors
| Fatty Acid | COX-2 Expression | 5-LOX Activity | NF-κB Activation | PPARγ Activation |
| This compound (inferred) | ↓[6] | ↓ | ↓[5] | ↑ |
| EPA (Omega-3) | ↓[8] | ↓ | ↓[10] | ↑[11] |
| DHA (Omega-3) | ↓[8] | ↓ | ↓[10] | ↑[11] |
| Linoleic Acid (Omega-6) | ↔ or ↓[6] | ↔ | ↔ | ↔ |
| Arachidonic Acid (Omega-6) | ↑ | ↑ | ↑ | ↓ |
Note: The data presented is a synthesis from multiple studies and does not represent direct head-to-head comparisons. The effects of this compound are largely inferred from studies on calendula extracts and CLAs. ↓ indicates a decrease/inhibition, ↑ indicates an increase/activation, and ↔ indicates no significant change.
Signaling Pathways in Inflammation
The anti-inflammatory effects of fatty acids are mediated through complex signaling pathways. The following diagrams illustrate the established pathways for omega-3 and omega-6 fatty acids and a proposed pathway for this compound based on its structural similarity to CLAs.
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Anti-inflammatory pathways of Omega-3 Fatty Acids.
References
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Profile and Anti-Inflammatory Activity of a Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells (PRS CK STORM) | MDPI [mdpi.com]
- 3. Modulation of inflammation and immunity by dietary conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unitn.it [iris.unitn.it]
- 6. [PDF] Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-3 fatty acids and inflammatory processes: from molecules to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Calendic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of calendic acid, a conjugated fatty acid with potential therapeutic properties, is crucial. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by detailed experimental protocols and performance data, to facilitate the selection of the most suitable technique for specific analytical needs.
While GC-MS has traditionally been a common method for fatty acid analysis, it necessitates a derivatization step to increase the volatility of the analytes. In contrast, HPLC offers the advantage of analyzing this compound in its native form, though challenges in separating isomeric compounds can arise.
Comparative Performance Data
The following table summarizes key quantitative performance parameters for both HPLC and GC-MS methods for the analysis of this compound. This data, compiled from typical performance characteristics of fatty acid analysis, provides a clear comparison to facilitate an informed decision.
| Performance Parameter | HPLC | GC-MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95-105% | 97-103% |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 50-150 ng/mL | 10-30 ng/mL |
| Sample Throughput | Higher | Lower |
| Derivatization Required | No | Yes |
| Isomer Separation | Can be challenging | Generally good |
| Compound Identification | Based on retention time and UV spectra | Based on retention time and mass spectra |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC and GC-MS are presented below. These protocols are based on established methods for fatty acid analysis and can be adapted and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample containing this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol or isopropanol.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm, which is within the characteristic absorbance range for conjugated trienoic acids like this compound.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the oil sample into a screw-capped tube.
-
Add 2 mL of a 0.5 M solution of sodium methoxide in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 2 mL of a 14% boron trifluoride (BF₃) solution in methanol and heat again at 50°C for 10 minutes.
-
After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper n-hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column such as a BPX70 (e.g., 60 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL in split mode (e.g., 50:1).
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using both HPLC and GC-MS.
Logical Relationships in Method Selection
The choice between HPLC and GC-MS for this compound quantification depends on the specific requirements of the analysis. The following diagram outlines the logical considerations for method selection.
References
A Comparative Analysis of the Cytotoxic Effects of Calendic Acid and Punicic Acid on Cancer Cells
For Immediate Release
A detailed examination of the cytotoxic properties of two conjugated linolenic acids, calendic acid and punicic acid, reveals their potential as anti-cancer agents. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental evidence supporting their roles in inducing cancer cell death.
This publication is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic avenues in oncology. By presenting a side-by-side comparison of this compound and punicic acid, this guide aims to facilitate a deeper understanding of their potential and limitations as cytotoxic agents.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the reported IC50 values for punicic acid and extracts containing this compound against various cancer cell lines. It is important to note that the data for this compound is derived from studies on Calendula officinalis extracts, and therefore, the cytotoxic effects cannot be solely attributed to this compound.
Table 1: Cytotoxic Activity (IC50) of Punicic Acid Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| HCT-116 | Colorectal Carcinoma | 5 µM | 72 h | Not Specified |
| FaDu | Hypopharyngeal Carcinoma | 9 µM | 72 h | Not Specified |
| K562 | Chronic Myeloid Leukemia | 50 µg/mL | 72 h | MTT, LDH, SDH |
| MDA-MB-231 | Breast Cancer (Estrogen Insensitive) | ~20 µM (estimated from 40 µM causing 92% inhibition) | Not Specified | Proliferation Assay |
| MDA-ERalpha7 | Breast Cancer (Estrogen Sensitive) | ~20 µM (estimated from 40 µM causing 96% inhibition) | Not Specified | Proliferation Assay |
| LNCaP | Prostate Cancer | >10 µM | 4 days | WST-1 Assay |
| MCF-7 | Breast Cancer | Not explicitly defined, significant reduction in viability at 10 and 50 µg/mL | 72 h | MTS Assay[1] |
Table 2: Cytotoxic Activity (IC50) of Calendula officinalis Extracts (Containing this compound) Against Breast Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Exposure Time | Assay |
| AMJ13 | 2088 | 72 h | Crystal Violet |
| MCF7 | 1737 | 72 h | Crystal Violet |
| CAL51 | 3081 | 72 h | Crystal Violet |
| MDAMB | 4.732 | 72 h | Crystal Violet |
Mechanisms of Action: A Tale of Two Pathways
Both this compound and punicic acid induce cancer cell death primarily through the induction of apoptosis, a form of programmed cell death. However, the specific signaling cascades they trigger appear to differ, offering unique therapeutic profiles.
Punicic Acid: A Dual Inducer of Apoptosis and Ferroptosis
Punicic acid has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms involves the generation of lipid peroxides, which in turn activate Protein Kinase C (PKC).[1] This activation initiates a signaling cascade that leads to the inhibition of cell proliferation and the induction of apoptosis.[1]
More recently, punicic acid has also been identified as a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2][3] This dual-action mechanism of inducing both apoptosis and ferroptosis makes punicic acid a particularly interesting candidate for cancer therapy, as it may be effective against tumors that are resistant to conventional apoptosis-inducing agents.
This compound: Apoptosis via Oxidative Stress and p38MAPK Activation
The cytotoxic effects of this compound are also linked to the induction of apoptosis. Studies on α- and β-calendic acid have demonstrated that they significantly increase oxidative stress in cancer cells. This is evidenced by elevated levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA). The heightened oxidative stress then activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway. Activation of p38MAPK leads to an altered Bcl-2/Bax ratio, favoring the pro-apoptotic Bax, and subsequent activation of the executioner caspases, Caspase-3 and Caspase-9, ultimately culminating in apoptotic cell death.
Experimental Protocols: A Guide to Methodologies
To ensure the reproducibility and validity of the cited data, this section provides an overview of the key experimental protocols used to assess the cytotoxic effects of calendic and punicic acids.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of these fatty acids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-600 nm).
General MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (calendic or punicic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.
Another frequently used method is the Lactate Dehydrogenase (LDH) Cytotoxicity Assay . LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
General LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength.
Apoptosis Detection
The Annexin V/Propidium Iodide (PI) Assay is a standard flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
By staining cells with both Annexin V and PI, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizing the Molecular Pathways
To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the signaling pathways involved in this compound and punicic acid-induced cell death.
Figure 1. Punicic acid-induced cell death pathways.
Figure 2. this compound-induced apoptotic pathway.
References
A Comparative Guide to Calendic Acid Extraction: Methods, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the efficient and reliable extraction of calendic acid from Calendula officinalis (pot marigold) seeds is a critical first step. This guide provides an objective comparison of common extraction methods, supported by available experimental data, to aid in the selection of the most suitable technique for your research needs.
This document delves into the reproducibility and robustness of three primary extraction methods: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). We present a summary of their performance, detailed experimental protocols, and visualizations to clarify the workflows.
Performance Comparison of Extraction Methods
| Extraction Method | Principle | Typical Solvent(s) | Reported Oil Yield from Seeds (%) | This compound in Oil (%) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | n-Hexane, Ethanol, Petroleum Ether | 15 - 26% | ~40% | High extraction efficiency, well-established and understood method. | Time-consuming, large solvent volume required, potential for thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | n-Hexane, Ethanol | ~11.6% (mean) | 6.91% to 51.42% | Reduced extraction time, lower solvent consumption, improved efficiency compared to maceration.[1][2] | Yield can be lower than Soxhlet, requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO₂) as the solvent. | Supercritical CO₂ (with or without co-solvents like ethanol) | 5.5 - 8.3% | Not explicitly quantified in comparative studies found. | "Green" solvent, tunable selectivity, mild extraction temperatures.[3][4] | High initial equipment cost, may require co-solvents for optimal extraction of certain compounds. |
Note on Data: The data presented is compiled from multiple sources and should be interpreted with caution, as variations in plant material, experimental conditions, and analytical methods can influence the results.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for each extraction method, based on information from published studies.
Soxhlet Extraction Protocol
This traditional method is often used as a benchmark for extraction efficiency.
Materials and Equipment:
-
Dried and ground Calendula officinalis seeds
-
Soxhlet extractor apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
n-Hexane (or other suitable solvent)
-
Rotary evaporator
Procedure:
-
Accurately weigh a sample of finely ground Calendula officinalis seeds and place it into a cellulose thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask to approximately two-thirds of its volume with n-hexane.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle to initiate boiling. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.
-
Continue the extraction process for a defined period (e.g., 6-8 hours), allowing the solvent to cycle through the sample multiple times.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and transfer the solvent containing the extracted oil from the round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude seed oil.
-
The oil can then be analyzed for its this compound content, typically after derivatization to fatty acid methyl esters (FAMEs) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Ultrasound-Assisted Extraction (UAE) Protocol
UAE offers a more rapid and often more environmentally friendly alternative to traditional methods.[1]
Materials and Equipment:
-
Dried and ground Calendula officinalis seeds
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
n-Hexane (or other suitable solvent)
-
Filtration apparatus (e.g., vacuum filtration)
-
Rotary evaporator
Procedure:
-
Weigh a sample of ground Calendula officinalis seeds and place it in an extraction vessel.
-
Add a specific volume of n-hexane to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the extraction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 45 minutes).[1] Maintain a constant temperature (e.g., 55°C) during the process.[1]
-
After sonication, separate the liquid extract from the solid plant material by filtration.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude seed oil.
-
Analyze the oil for this compound content using GC-MS after FAMEs preparation.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a "green" technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[3]
Materials and Equipment:
-
Dried and ground Calendula officinalis seeds
-
Supercritical fluid extraction system (including an extraction vessel, pumps, and separators)
-
Supercritical grade CO₂
-
Co-solvent (e.g., ethanol), if required
Procedure:
-
Load the ground Calendula officinalis seeds into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 140 bar and 40°C).[9]
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to the CO₂ stream to modify its polarity if necessary.
-
Allow the supercritical fluid to pass through the plant material for a specific extraction time, dissolving the target compounds.
-
The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.
-
Collect the extracted oil from the separator.
-
The now gaseous CO₂ can be re-pressurized and recycled.
-
The collected oil is then ready for analysis of its this compound content by GC-MS following derivatization.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for Soxhlet extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Concluding Remarks on Reproducibility and Robustness
The reproducibility and robustness of an extraction method are paramount for consistent research outcomes and potential industrial scale-up.
-
Soxhlet extraction , being a well-established and straightforward method, generally offers good reproducibility if parameters such as extraction time, temperature, and solvent-to-solid ratio are strictly controlled. However, its robustness can be affected by the particle size of the plant material and the packing of the thimble.
-
Ultrasound-Assisted Extraction is known for its good reproducibility, provided that the ultrasonic power, frequency, temperature, and extraction time are precisely controlled. The robustness of UAE can be influenced by the geometry of the extraction vessel and the position of the sample in the ultrasonic field, especially in bath sonicators.
-
Supercritical Fluid Extraction is highly reproducible due to the precise instrumental control over pressure, temperature, and flow rate. The method's robustness is generally high, as small variations in these parameters can be finely tuned to optimize extraction. However, the complexity of the equipment requires careful calibration and maintenance to ensure consistent performance.
Ultimately, the choice of extraction method will depend on the specific requirements of the research, including the desired yield and purity of this compound, available resources, and environmental considerations. For high-throughput screening, UAE might be preferable due to its speed. For obtaining a high-purity extract with minimal environmental impact, SFE is an excellent choice, despite the higher initial investment. Soxhlet remains a reliable, albeit slower and more solvent-intensive, option for thorough extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Ultrasound-Assisted Extraction and Solvent on the Phenolic Profile, Bacterial Growth, and Anti-Inflammatory/Antioxidant Activities of Mediterranean Olive and Fig Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. International Journal of Agriculture Environment and Food Sciences » Submission » Unveiling the phytochemical variability of fatty acids in world marigold (Calendula officinalis L.) germplasm affected by genotype [dergipark.org.tr]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Techniques for Confirming the Structure of Calendic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of calendic acid and its derivatives. Objective comparisons of performance and supporting experimental data are presented to aid researchers in selecting the most appropriate methods for their analytical needs.
Introduction to this compound and Spectroscopic Confirmation
This compound, a conjugated linolenic acid isomer found in plants of the Calendula genus, is of increasing interest due to its potential biological activities. Its structure, (8E,10E,12Z)-octadeca-8,10,12-trienoic acid, features a conjugated triene system that gives it unique chemical and spectroscopic properties. Accurate structural confirmation of this compound and its derivatives is crucial for understanding its bioactivity and for the development of potential therapeutic agents. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose.
Comparison of Spectroscopic Techniques
The structural confirmation of this compound derivatives relies on the complementary information provided by various spectroscopic techniques. While each method offers unique insights, a combination is typically employed for unambiguous structure elucidation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, including stereochemistry of double bonds. | Provides the most comprehensive structural information. 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity. | Lower sensitivity compared to MS. Requires pure sample for clear spectra. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming elemental composition. | High sensitivity, capable of detecting trace amounts. Provides molecular formula confirmation. | Isomer differentiation can be challenging without chromatography coupling. Fragmentation can be complex. |
| FTIR Spectroscopy | Presence of functional groups (e.g., carboxylic acid, C=C double bonds). | Rapid and non-destructive. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information about the conjugated π-electron system. | Highly sensitive to conjugated systems. Simple and rapid analysis. | Provides limited structural information beyond the conjugated system. |
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from different spectroscopic techniques for this compound and its derivatives.
Table 1: 1H and 13C NMR Chemical Shifts (δ) for this compound Methyl Ester
Note: The following data is based on typical values for conjugated fatty acid esters and may vary slightly based on solvent and experimental conditions.
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| -CH3 (terminal) | ~0.90 (t) | ~14.0 |
| -(CH2)n- | ~1.2-1.4 (m) | ~22-32 |
| -CH2-C=O | ~2.30 (t) | ~34.0 |
| -O-CH3 (ester) | ~3.67 (s) | ~51.4 |
| =CH- (conjugated) | ~5.3-6.5 (m) | ~125-135 |
| C=O (ester) | - | ~174.0 |
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M-H]- | 277.2177 | Deprotonated molecular ion in negative ion mode.[1] |
| [M]+• of Methyl Ester | 292 | Molecular ion of the methyl ester derivative. |
| Fragmentation Ions | Various | Characteristic losses of alkyl fragments from the hydrocarbon chain. |
Table 3: FTIR Absorption Bands for this compound Derivatives
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3010 | =C-H stretch | Alkene |
| ~2925 & ~2855 | C-H stretch (asymmetric & symmetric) | Alkane |
| ~1740 (ester) / ~1710 (acid) | C=O stretch | Carbonyl |
| ~1650-1600 | C=C stretch | Conjugated Alkene |
| ~990-950 | =C-H bend (out-of-plane) | trans double bonds |
Table 4: UV-Vis Spectroscopy Data for this compound
| Parameter | Value | Notes |
| λmax | 262, 270, 282 nm | Characteristic triplet absorption for the conjugated triene system.[1] |
Experimental Protocols
Sample Preparation: Extraction and Derivatization of this compound
-
Extraction: this compound can be extracted from Calendula officinalis seeds using a nonpolar solvent like hexane or petroleum ether. Soxhlet extraction or ultrasound-assisted extraction can be employed for efficient recovery.
-
Purification: The crude extract can be purified using column chromatography on silica gel to isolate the fatty acid fraction.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound is typically converted to its methyl ester (FAME). This is achieved by reacting the fatty acid with a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of 13C nuclei.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments. Standard pulse programs provided by the spectrometer manufacturer can be used. These experiments reveal proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which together allow for the complete assembly of the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Injection: Inject 1 µL of the FAME solution (in hexane) into the GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., a polar wax column). A typical temperature program starts at a lower temperature (e.g., 100 °C), ramps to a higher temperature (e.g., 240 °C), and holds for a period to ensure elution of all components. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 50-500. The resulting mass spectra will show the molecular ion peak and a characteristic fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the neat oil or solid derivative can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent, such as ethanol or hexane.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm. The characteristic absorption maxima for the conjugated triene system should be observed.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for confirming the structure of this compound derivatives.
References
Evaluating the Bioactivity of Calendic Acid Across Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of calendic acid, a conjugated linolenic acid with emerging anti-cancer properties, across various cancer cell lines. The information is compiled from preclinical studies to support further research and development in oncology.
Quantitative Bioactivity of this compound
Direct comparative studies of this compound across a wide range of cancer cell lines are limited in publicly available literature. However, detailed investigations into its effects on specific cell lines, such as the human choriocarcinoma cell line JEG-3, provide a strong foundation for understanding its therapeutic potential. The following table summarizes the available quantitative data for the bioactivity of α- and β-isomers of this compound.
| Cancer Cell Line | Compound | Bioactivity Metric | Result | Reference |
| Choriocarcinoma | α-Calendic Acid | IC50 (48h) | Not explicitly stated, but significant apoptosis observed at 60 µM | [1] |
| (JEG-3) | β-Calendic Acid | IC50 (48h) | Not explicitly stated, but significant apoptosis observed at 60 µM | [1] |
| α-Calendic Acid (60 µM) | Apoptosis Rate (48h) | ~25% | [1] | |
| β-Calendic Acid (60 µM) | Apoptosis Rate (48h) | ~30% | [1] | |
| α-Calendic Acid (60 µM) | Reactive Oxygen Species (ROS) Level (24h) | Significant increase | [1] | |
| β-Calendic Acid (60 µM) | Reactive Oxygen Species (ROS) Level (24h) | Significant increase | [1] | |
| α-Calendic Acid (60 µM) | Malondialdehyde (MDA) Level (24h) | Significant increase | [1] | |
| β-Calendic Acid (60 µM) | Malondialdehyde (MDA) Level (24h) | Significant increase | [1] | |
| α-Calendic Acid (60 µM) | Glutathione (GSH) Level (24h) | Significant decrease | [1] | |
| β-Calendic Acid (60 µM) | Glutathione (GSH) Level (24h) | Significant decrease | [1] | |
| Colon Cancer | β-Calendic Acid | Anti-cancer activity | Demonstrated in vitro | Not specified |
Note: Data for other cancer cell lines for this compound specifically is sparse. However, related conjugated linolenic acid (CLA) isomers have shown inhibitory effects on mammary, colon, colorectal, gastric, and prostate cancer cell lines.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., JEG-3) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of α- and β-calendic acid (e.g., 0, 15, 30, 60, 120 µM) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38 MAPK, p38 MAPK, Bcl-2, Bax, Caspase-3, Caspase-9, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.
Visualizing the Mechanism of Action
Experimental Workflow for Evaluating this compound Bioactivity
Caption: Workflow for assessing this compound's anti-cancer effects.
Signaling Pathway of this compound-Induced Apoptosis in JEG-3 Cells
The primary mechanism of action of this compound in JEG-3 choriocarcinoma cells involves the induction of oxidative stress, which in turn activates the p38 MAPK signaling pathway, leading to apoptosis.[1]
Caption: this compound induces apoptosis via ROS and p38 MAPK.
References
A Head-to-Head Comparison of Caldic Acid and Alpha-Eleostearic Acid in Cellular Anti-Cancer and Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two isomeric conjugated linolenic acids: calendic acid and alpha-eleostearic acid. This document summarizes their performance in preclinical cancer and inflammation models, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction
Calidic acid and alpha-eleostearic acid are naturally occurring conjugated linolenic acids (CLnAs), isomers of octadecatrienoic acid, that have garnered significant interest for their potent biological activities.[1] Both fatty acids are found in seed oils of various plants; this compound is predominantly sourced from pot marigold (Calendula officinalis), while alpha-eleostearic acid is abundant in bitter gourd (Momordica charantia) and tung tree (Aleurites fordii) seeds.[1][2] Their shared conjugated triene structure is believed to be the basis for their cytotoxic and anti-inflammatory properties. This guide provides a comparative analysis of their efficacy in these domains, based on available experimental evidence.
Anticancer Activity: A Quantitative Comparison
Both this compound and alpha-eleostearic acid have demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. The following tables summarize the quantitative data from various studies. It is important to note that direct comparative studies are limited, and thus, experimental conditions across different studies may vary.
Table 1: Cytotoxicity of Caldic Acid and Alpha-Eleostearic Acid against Various Cancer Cell Lines
| Fatty Acid | Cancer Cell Line | Assay | Concentration | Effect | Citation |
| Alpha-Eleostearic Acid | DLD-1 (Human Colon Cancer) | WST-1 | 20 µM | ~50% inhibition of cell proliferation after 12h | [1] |
| MDA-MB-231 (ER- Human Breast Cancer) | Proliferation Assay | 20-80 µM | Dose-dependent inhibition of proliferation | [3] | |
| MDA-ERα7 (ER+ Human Breast Cancer) | Proliferation Assay | 20-80 µM | Dose-dependent inhibition of proliferation | [3] | |
| SKBR3 (Human Breast Cancer, HER2+) | MTT Assay | 80 µM | >60% reduction in viability after 24h | [4] | |
| T47D (Human Breast Cancer, HER2 low) | MTT Assay | 80 µM | ~38% reduction in viability after 24h | [4] | |
| Calidic Acid | JEG-3 (Human Choriocarcinoma) | Apoptosis Assay | Not specified | Induction of apoptosis | [5] |
| HT-29 (Human Colon Cancer) | MTT Assay | 10.84 µg/mL (IC50) | 50% inhibition of cell viability | ||
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | 11.26 µg/mL (IC50) | 50% inhibition of cell viability | ||
| HeLa (Human Cervical Cancer) | MTT Assay | 11.53 µg/mL (IC50) | 50% inhibition of cell viability | ||
| A-549 (Human Lung Cancer) | MTT Assay | 11.96 µg/mL (IC50) | 50% inhibition of cell viability |
Table 2: Pro-Apoptotic Effects of Caldic Acid and Alpha-Eleostearic Acid
| Fatty Acid | Cancer Cell Line | Parameter Measured | Concentration | Result | Citation |
| Alpha-Eleostearic Acid | MDA-MB-231 & MDA-ERα7 | Apoptosis Percentage | 40 µM | 70-90% apoptosis | [3] |
| DLD-1 | DNA Fragmentation | 20 µM | Enhanced DNA fragmentation | [1] | |
| MCF-7 (Human Breast Cancer) | Bax/Bcl-2 Ratio | Not specified | Increased Bax/Bcl-2 ratio | [6] | |
| Human Breast Cancer Cells | Caspase-3 mRNA | Not specified | Increased expression | [7] | |
| Calidic Acid | JEG-3 | Caspase-3 & -9 Activation | Not specified | Increased activation | [5] |
| JEG-3 | Bcl-2/Bax Ratio | Not specified | Decreased ratio | [5] |
Modulation of Inflammatory Signaling Pathways
Both fatty acids have been shown to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappaB (NF-κB) pathway.
Alpha-Eleostearic Acid
Alpha-eleostearic acid can be metabolized to conjugated linoleic acid (CLA), which acts as a ligand for Peroxisome Proliferator-Activated Receptor-β (PPAR-β).[8] The activation of PPAR-β can lead to the inhibition of IκB degradation, thereby preventing the activation and nuclear translocation of NF-κB.[8] This mechanism has been demonstrated to attenuate inflammatory responses in macrophages.[8]
Calidic Acid
Extracts of Calendula officinalis, rich in this compound, have been shown to modulate the expression of genes involved in cell cycle progression, including NF-κB.[9] The anti-inflammatory properties of this compound are also linked to its ability to suppress the activity of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or alpha-eleostearic acid (typically ranging from 10 to 100 µM) dissolved in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration does not exceed 0.1%). Include a solvent control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the solvent-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or alpha-eleostearic acid for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11][12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[11][12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Apoptotic pathways induced by alpha-eleostearic acid and this compound.
Caption: Modulation of the NF-κB signaling pathway by alpha-eleostearic acid and this compound.
Conclusion
Both this compound and alpha-eleostearic acid exhibit potent anti-cancer and anti-inflammatory properties through the induction of apoptosis and modulation of the NF-κB signaling pathway. Alpha-eleostearic acid has been more extensively studied, with detailed mechanisms elucidated in breast cancer models, including its interaction with the HER2/HER3 and PPARγ pathways.[4][6] Calidic acid also demonstrates broad-spectrum cytotoxicity against various cancer cell lines and induces apoptosis via oxidative stress-mediated activation of p38 MAPK.[5] While direct comparative studies are needed to definitively establish superiority, the available data suggest that both conjugated linolenic acids are promising candidates for further investigation in the development of novel therapeutic agents. The choice between these two fatty acids for specific research or drug development applications may depend on the target cancer type, the desired mechanism of action, and bioavailability considerations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases [mdpi.com]
- 3. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha‐eleostearic acid suppresses proliferation of MCF‐7 breast cancer cells via activation of PPARγ and inhibition of ERK 1 / 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
In Vitro Antioxidant Capacity of Calendic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antioxidant capacity attributed to calendic acid, primarily through studies on Calendula officinalis extracts and chemically related conjugated fatty acids. Direct quantitative data on the antioxidant activity of isolated this compound is currently limited in publicly available research. Therefore, this document summarizes the existing data for calendula extracts and provides context through comparison with established antioxidants.
Data Summary
The antioxidant potential of a compound can be evaluated using various in vitro assays, each with a distinct mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to inhibit 50% of the radical) or in terms of Trolox equivalents (a water-soluble vitamin E analog).
Due to the lack of specific data for this compound, this section presents a summary of the antioxidant capacity of Calendula officinalis extracts, which are a natural source of this compound. It is important to note that these extracts contain a complex mixture of phytochemicals, including flavonoids, carotenoids, and phenolic acids, which all contribute to the overall antioxidant activity.[1]
Table 1: In Vitro Antioxidant Activity of Calendula officinalis Extracts
| Sample | Assay | IC50 Value (µg/mL) | Reference |
| C. officinalis Flower Extract (Hot Water) | DPPH | 184.16 | [2] |
| C. officinalis Flower Extract (Hot Water) | Deoxyribose | 28.1 | [2] |
| C. officinalis Leaf Extract (Hydroethanolic) | DPPH | 5.86 | |
| C. officinalis Flower Extract | ABTS | 6.5 | [3] |
| C. officinalis Flower Extract | DPPH | 100 | [3] |
Table 2: Comparative IC50 Values of Standard Antioxidants
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | DPPH | 3.1 | [2] |
| Quercetin | DPPH | 2.3 | [2] |
| Trolox | DPPH | 3.765 ± 0.083 | [4] |
| Trolox | ABTS | 2.926 ± 0.029 | [4] |
| Gallic Acid | DPPH | - | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of various compounds.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6]
-
Sample Preparation: Dissolve the test compound (e.g., this compound, plant extract) in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with different concentrations of the sample solution.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[5]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Prepare different concentrations of the test sample in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution to a fixed volume of the ABTS•+ working solution and mix thoroughly.[10]
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.[11]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[12][13]
-
Sample Preparation: Prepare various concentrations of the test sample.
-
Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent.[12]
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 4-30 minutes).[11][14]
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[11]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as µmol Fe²⁺ equivalents or µmol Trolox equivalents per gram or liter of the sample.
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for assessing antioxidant capacity.
Signaling Pathway of Radical Scavenging
Caption: Antioxidant neutralizing a free radical.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. zen-bio.com [zen-bio.com]
- 14. cellbiolabs.com [cellbiolabs.com]
A Comparative Lipidomic Analysis of Calendula officinalis Varieties: Unveiling the Landscape of Calendis Acid Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the lipid profiles of various Calendula officinalis (pot marigold) varieties, with a specific focus on the content of calendic acid, a conjugated linoleic acid isomer with significant industrial and potential therapeutic value. By presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows, this document serves as a valuable resource for researchers in lipidomics, plant biochemistry, and drug development.
Introduction to Calendula officinalis and Calendis Acid
Calendula officinalis L. is an annual herbaceous plant from the Asteraceae family, widely recognized for its medicinal and ornamental value.[1][2] The seeds of C. officinalis are a rich source of oil, which is unique due to its high concentration of this compound (8-trans, 10-trans, 12-cis-octadecatrienoic acid), a conjugated fatty acid.[1][3] Calendis acid can comprise over 50% of the total fatty acids in the seed oil, making it a valuable renewable resource for the chemical industry, with applications in the production of paints, coatings, and polymers.[4][5] Furthermore, its structural similarity to other conjugated linoleic acids suggests potential bioactivities that are of interest to the pharmaceutical and nutraceutical industries.[6]
The genetic diversity within C. officinalis results in significant variations in oil content and fatty acid composition among different genotypes and cultivars.[1][4][7] Understanding these differences is crucial for breeding programs aimed at developing varieties with enhanced this compound content and for selecting appropriate raw materials for specific industrial or therapeutic applications. This guide offers a comparative look at the lipidomics of several C. officinalis varieties, highlighting the quantitative differences in their fatty acid profiles.
Comparative Analysis of Fatty Acid Profiles
The lipid composition of eleven distinct genotypes of Calendula officinalis reveals a considerable range in total oil content and the relative abundance of various fatty acids. The data presented below is sourced from a comprehensive study by Dulf et al. (2013), which provides a foundation for comparing high and low this compound-producing varieties.[1][3][8]
For the purpose of this guide, we have categorized the genotypes into "High Calendis Acid Varieties" (over 55% of total fatty acids) and "Moderate Calendis Acid Varieties" (51-55% of total fatty acids) to facilitate a clearer comparison.
Table 1: Total Oil Content and Major Fatty Acid Composition of Calendula officinalis Genotypes
| Genotype/Variety | Total Oil Content ( g/100g seed) | Calendis Acid (%) | Linoleic Acid (%) | Oleic Acid (%) | Palmitic Acid (%) | Stearic Acid (%) |
| High Calendis Acid Varieties | ||||||
| CO4 | 21.7 | 57.63 | 28.50 | 4.44 | 3.86 | 1.48 |
| CO2 | 19.8 | 56.18 | 29.89 | 4.98 | 4.12 | 1.55 |
| CO11 | 21.3 | 55.84 | 30.11 | 5.12 | 4.08 | 1.61 |
| Moderate Calendis Acid Varieties | ||||||
| CO1 | 15.5 | 54.92 | 30.55 | 5.23 | 4.21 | 1.68 |
| CO3 | 18.4 | 54.67 | 30.89 | 5.34 | 4.15 | 1.71 |
| CO5 | 15.3 | 53.88 | 31.24 | 5.55 | 4.33 | 1.78 |
| CO6 | 21.5 | 53.12 | 31.86 | 5.89 | 4.45 | 1.82 |
| CO7 | 19.2 | 52.76 | 31.54 | 5.98 | 4.51 | 1.89 |
| CO10 | 18.9 | 52.11 | 31.68 | 6.11 | 4.55 | 1.93 |
| CO8 | 17.6 | 51.47 | 31.79 | 6.25 | 4.49 | 1.98 |
| CO9 | 13.6 | 51.89 | 31.43 | 6.03 | 4.41 | 1.91 |
Data compiled from Dulf et al., 2013.[1][3][8]
As illustrated in the table, there is a notable inverse relationship between the concentration of this compound and linoleic acid, its metabolic precursor. Genotypes with higher percentages of this compound tend to have lower levels of linoleic acid.
Biosynthesis of Calendis Acid
Calendis acid is synthesized in Calendula officinalis from linoleic acid through the action of a specialized fatty acid desaturase.[1][6] This enzyme, a variant of the Δ12-oleate desaturase (FAD2), catalyzes the conversion of the cis-9, cis-12 double bonds of linoleic acid into a trans-8, trans-10, cis-12 conjugated triple-bond system.[6] This unique enzymatic activity is the primary determinant of the high this compound content in Calendula seeds.
Biosynthesis pathway of this compound from oleic acid.
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of lipids from Calendula officinalis seeds, based on established protocols.
Lipid Extraction
Total lipids are extracted from the seeds using a modified Folch method, which is a widely accepted procedure for lipid recovery.
-
Materials:
-
Calendula officinalis seeds
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Grinder or mortar and pestle
-
Centrifuge tubes
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Grind a known weight of Calendula officinalis seeds to a fine powder.
-
Homogenize the powder in a chloroform:methanol (2:1, v/v) solution.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent from the collected lipid extract using a rotary evaporator under reduced pressure to obtain the total lipid fraction.
-
Fatty Acid Methyl Ester (FAME) Preparation
For gas chromatography analysis, the fatty acids in the lipid extract are converted to their corresponding fatty acid methyl esters (FAMEs).
-
Materials:
-
Total lipid extract
-
Methanolic HCl (e.g., 2% H₂SO₄ in methanol or 5% HCl in methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
-
-
Procedure:
-
Dissolve a known amount of the lipid extract in a small volume of toluene or chloroform in a glass vial.
-
Add methanolic HCl to the vial.
-
Seal the vial tightly and heat at 80-100°C for 1-2 hours to facilitate transesterification.
-
After cooling to room temperature, add hexane and a saturated NaCl solution to the vial and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The FAMEs are separated and identified using a gas chromatograph coupled with a mass spectrometer.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a mass selective detector (MSD).
-
Capillary column suitable for FAME analysis (e.g., BPX70, DB-23, or equivalent).
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
-
-
Identification and Quantification:
-
FAMEs are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries such as NIST.
-
Quantification is performed by calculating the peak area of each FAME and expressing it as a percentage of the total peak area of all identified fatty acids.
-
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis in the comparative lipidomic study of Calendula officinalis.
References
- 1. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whitesscience.com [whitesscience.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. agronomysociety.org.nz [agronomysociety.org.nz]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. (PDF) Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes. (2013) | Francisc Vasile Dulf | 69 Citations [scispace.com]
- 8. writing-library.sites.olt.ubc.ca [writing-library.sites.olt.ubc.ca]
The Synergistic Potential of Calendic Acid and Other Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enhanced therapeutic efficacy through synergistic combinations of bioactive compounds is a burgeoning area of research. Calendic acid, a conjugated linolenic acid isomer found in Calendula officinalis, has garnered attention for its potential anticancer, anti-inflammatory, and antioxidant properties. While direct studies on the synergistic effects of this compound with other specific bioactive compounds are limited, research on structurally and functionally related conjugated fatty acids, such as conjugated linoleic acid (CLA), provides valuable insights into the potential for synergistic interactions. This guide assesses the synergistic effects of these related compounds with other bioactive molecules, offering a comparative framework for future research into this compound combinations.
Synergistic Effects on Cancer Cell Proliferation
The combination of conjugated fatty acids with various polyphenols has shown promise in inhibiting cancer cell growth. These synergistic interactions often involve the modulation of multiple signaling pathways, leading to enhanced apoptosis and cell cycle arrest.
Table 1: Synergistic Anticancer Effects of Conjugated Fatty Acids with Bioactive Compounds
| Bioactive Compound Combination | Cell Line | Observed Synergistic Effect | Key Signaling Pathways Modulated |
| Conjugated Linoleic Acid (CLA) + Resveratrol | 3T3-L1 Adipocytes | Enhanced inhibition of de novo fatty acid biosynthesis[1][2] | Downregulation of Fasn, Acc1, Acly, and Srebp1 gene expression[1] |
| Curcumin + Quercetin (CQ) and Curcumin + Quercetin + Resveratrol (CQR) | Neuroblastoma cells | Superior inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest compared to individual compounds[3] | Downregulation of AKT/mTOR, MAPK/ERK, and WNT/β-catenin signaling pathways[3] |
| Linoleic Acid + Conjugated Linoleic Acid (LA/CLA) | RAW264.7 Macrophages | Synergistic suppression of cell growth and induction of apoptosis[4] | Reduced levels of Ras, PI3K, Akt, MAPK, and mTOR; Elevated levels of p21, p53, and Rb[4] |
Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)
A common method to assess the synergistic anticancer effects of bioactive compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., neuroblastoma cells) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the individual bioactive compounds and their combinations.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Synergy Analysis: The synergistic effect is often quantified using the Combination Index (CI), calculated using software like CompuSyn, where CI < 1 indicates synergy.
Synergistic Effects on Inflammation
Chronic inflammation is a key factor in the development of numerous diseases. The combination of conjugated fatty acids with other anti-inflammatory compounds can lead to a more potent reduction of pro-inflammatory markers.
Table 2: Synergistic Anti-inflammatory Effects of Conjugated Fatty Acids with Bioactive Compounds
| Bioactive Compound Combination | Cell/Animal Model | Observed Synergistic Effect | Key Signaling Pathways Modulated |
| Linoleic Acid + Conjugated Linoleic Acid (LA/CLA) | RAW264.7 Macrophages | Synergistic suppression of TNF-α, IL-6, and PGE2 production[4] | Decreased levels of COX-1, COX-2, and NF-κB p65[4] |
| Quercetin + Catechin | RAW264.7 Macrophages | Synergistic attenuation of nitric oxide, TNF-α, and IL-1β[5] | Suppression of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways[5] |
| Alpha Lipoic Acid + Conjugated Linoleic Acid (LA/CLA) | RAW 264.7 cells | Significant inhibition of pro-inflammatory cytokines[6] | Modulation of ERK1 and PPARγ pathways[6] |
Experimental Protocol: Measurement of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific inflammatory cytokines.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the bioactive compounds and their combinations.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
The collected supernatants and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
Conclusion
While direct evidence for the synergistic effects of this compound with other bioactive compounds remains to be fully elucidated, the existing research on related conjugated fatty acids provides a strong rationale for investigating such combinations. The synergistic interactions observed with CLA in both anticancer and anti-inflammatory contexts suggest that this compound may exhibit similar, if not enhanced, therapeutic potential when combined with appropriate bioactive partners. Future research should focus on systematic screening of this compound in combination with a variety of polyphenols and other natural compounds to identify novel synergistic formulations for the prevention and treatment of chronic diseases. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for these future investigations.
References
- 1. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of conjugated linoleic acid and exercise on body composition and obesity: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenmedinfo.com [greenmedinfo.com]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Calendic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the two primary analytical methodologies for the quantification of calendic acid, a conjugated fatty acid of significant interest for its potential therapeutic properties. Given the absence of published inter-laboratory validation studies specifically for this compound, this document outlines a framework for such a study, comparing Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The performance data presented is based on typical validation parameters for conjugated fatty acids and serves as a benchmark for laboratories looking to validate these methods.
Introduction
This compound (8E,10E,12Z-octadecatrienoic acid) is a major constituent of the seed oil of Calendula officinalis. Its unique conjugated double bond system makes it a valuable compound for industrial and pharmaceutical applications. Accurate and reproducible quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. An inter-laboratory validation study is essential to establish the robustness and transferability of an analytical method, ensuring that results are consistent and reliable across different laboratories.
Proposed Inter-Laboratory Validation Study Workflow
An inter-laboratory study assesses the reproducibility of an analytical method when performed by different analysts in different laboratories. The following workflow is proposed for the validation of analytical methods for this compound.
Caption: Proposed workflow for an inter-laboratory validation study of this compound analytical methods.
Methodology Comparison: GC-FID vs. HPLC-UV
The two most common chromatographic techniques for the analysis of fatty acids are GC-FID and HPLC-UV. Each method has its own set of advantages and disadvantages for the analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used and robust technique for fatty acid analysis. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.
-
Lipid Extraction:
-
Weigh approximately 100 mg of ground Calendula officinalis seed material into a screw-capped glass tube.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes and then sonicate for 30 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer containing the lipids to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Heat at 50°C for 10 minutes.
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 50°C for another 5 minutes.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
-
GC-FID Analysis:
-
Column: High-polarity capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.2 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.
-
Injection Volume: 1 µL.
-
Quantification: Use an internal standard (e.g., methyl heptadecanoate) and a multi-point calibration curve of a this compound methyl ester standard.
-
Caption: Step-by-step workflow for the GC-FID analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV can be used for the analysis of fatty acids, and for conjugated fatty acids like this compound, it offers the advantage of direct detection without derivatization due to the strong UV absorbance of the conjugated double bond system.
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the GC-FID method.
-
-
Sample Preparation:
-
After evaporating the chloroform, redissolve the lipid extract in a suitable mobile phase, for example, acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 80:19.9:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Due to the conjugated triene system, this compound has a characteristic UV absorption spectrum with maxima around 270 nm. Detection should be performed at one of these maxima (e.g., 272 nm).
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve with a purified this compound standard.
-
Caption: Step-by-step workflow for the HPLC-UV analysis of this compound.
Comparison of Method Performance Characteristics
The following tables summarize the expected performance characteristics for the GC-FID and HPLC-UV analysis of this compound, based on typical values reported for conjugated fatty acids. These values should be established and confirmed during an in-house or inter-laboratory validation study.
Table 1: Comparison of GC-FID and HPLC-UV for this compound Analysis
| Parameter | GC-FID | HPLC-UV |
| Principle | Separation of volatile FAMEs | Separation of non-derivatized fatty acids |
| Derivatization | Required (Methylation) | Not required |
| Detector | Flame Ionization Detector | UV-Vis Detector |
| Selectivity | High, based on retention time | High, based on retention time and UV spectrum |
| Sample Throughput | Moderate | Moderate to High |
| Cost | Generally lower | Generally higher |
| Robustness | High | Moderate |
Table 2: Illustrative Quantitative Performance Comparison
| Validation Parameter | GC-FID (as FAME) | HPLC-UV (as free fatty acid) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~0.2 - 0.7 µg/mL |
| Precision (RSD%) | < 5% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
Note: The values in Table 2 are illustrative and based on typical performance for conjugated fatty acid analysis. Actual values must be determined during method validation.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and desired throughput.
-
GC-FID is a highly robust and well-established method for fatty acid analysis. While it requires a derivatization step, it provides excellent resolution and sensitivity for a wide range of fatty acids in a single run.
-
HPLC-UV offers the advantage of direct analysis without derivatization, which can reduce sample preparation time and potential for analyte degradation. The distinct UV absorbance of the conjugated double bond system in this compound makes this a highly selective detection method.
For a comprehensive inter-laboratory validation, it is recommended that both methods be evaluated to determine the most suitable method for routine analysis of this compound in various matrices. The protocols and performance characteristics outlined in this guide provide a solid foundation for such a study.
Safety Operating Guide
Proper Disposal of Calendic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for calendic acid, a conjugated polyunsaturated fatty acid.
While specific regulations may vary, the following procedures are based on general best practices for the disposal of acidic and organic chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential fumes.[1][2]
Step-by-Step Disposal Procedures
The proper disposal of this compound, like many organic acids, involves a multi-step process to ensure the safety of personnel and the protection of the environment.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste - this compound."[3][4]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong bases or oxidizing agents.[2][3][5]
2. Neutralization (for small quantities of dilute aqueous solutions):
-
For very small volumes of dilute, purely corrosive (non-toxic) acidic waste, neutralization may be an option before drain disposal.[6] This should only be performed by trained personnel.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the this compound solution while stirring continuously.[1] This process should be conducted in a fume hood and behind a safety shield, as it may generate heat and vapors.[6]
-
Monitor the pH of the solution. The target pH for neutralized waste is typically between 5.5 and 9.5.[6]
-
Once neutralized, the solution may be permissible for drain disposal, followed by a large volume of water.[6] However, always confirm with your local EHS guidelines before disposing of any chemical down the drain.
3. Containerization and Storage:
-
For pure this compound or concentrated solutions, direct disposal without neutralization is required.
-
Use a compatible, leak-proof container for waste collection.[3][7] Often, the original product container is suitable.[3]
-
Ensure the container is tightly sealed when not in use to prevent spills or evaporation.[3]
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible chemicals.[1][2]
4. Professional Waste Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and registered waste contractor.[8]
-
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[3]
Accidental Release Measures
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean up the spill.[2]
-
Contain the spill using an inert absorbent material such as sand, earth, or sawdust.[8][9]
-
Collect the absorbent material and the spilled substance into a separate, properly labeled container for disposal.[2][9]
-
Wash the spill area with soap and water.[9]
-
Do not allow the spilled material to enter drains or waterways.[2]
Quantitative Data
| Parameter | Guideline | Source |
| pH for Drain Disposal | 5.5 - 9.5 | [6] |
| Corrosivity (Steel) | < 6.35 mm/year at 55°C | [10] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. It is the responsibility of the waste generator to properly characterize all waste materials and consult federal, state/provincial, and local regulations for proper disposal.[2]
References
- 1. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 2. fishersci.com [fishersci.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ehs.uc.edu [ehs.uc.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. louisville.edu [louisville.edu]
- 8. nhrorganicoils.com [nhrorganicoils.com]
- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 10. calcupa.org [calcupa.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Calendic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with Calendic acid, a conjugated polyunsaturated fatty acid. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Key Physical and Chemical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C18H30O2[1][2] |
| Molar Mass | 278.436 g·mol−1[1][2] |
| Melting Point | 40 - 40.5 °C[2] |
| Physical State | Solid[2][3] |
| Solubility in Water | Practically insoluble[3] |
| Appearance | Solid[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks. The following step-by-step plan outlines the necessary precautions.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place.[4] Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[4]
-
Keep the container tightly closed to prevent oxidation and contamination.[5]
2. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][7]
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[8][9][10]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[8][11]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against spills.[8] Long-sleeved shirts and long pants should be worn.[8]
-
Footwear: Wear closed-toe shoes, preferably chemical-resistant safety boots.[10][11][12]
4. Handling Procedures:
-
Before handling, allow the container to reach room temperature to avoid condensation.
-
Weigh and dispense the required amount of this compound in a designated area, minimizing the creation of dust.
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Neutralization (for acidic waste solutions):
-
If this compound is in an acidic solution, it should be neutralized.
-
Slowly add a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7).[13]
2. Waste Collection:
-
Collect all waste material, including unused this compound, contaminated consumables (e.g., gloves, wipes), and neutralized solutions, in a clearly labeled, leak-proof, and corrosion-resistant container.[13]
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[13]
4. Final Disposal:
-
Dispose of the chemical waste through a licensed waste disposal contractor.[14] Do not pour down the drain or dispose of with regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H30O2 | CID 5282818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Milk Composition Database: Showing metabocard for this compound (BMDB0030962) [mcdb.ca]
- 4. medkoo.com [medkoo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 7. fishersci.com [fishersci.com]
- 8. helifattyacid.com [helifattyacid.com]
- 9. fatfinger.io [fatfinger.io]
- 10. deltahealth.co.za [deltahealth.co.za]
- 11. hsi.com [hsi.com]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 14. nhrorganicoils.com [nhrorganicoils.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
